molecular formula C11H14N4O B180067 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 185961-99-3

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B180067
CAS No.: 185961-99-3
M. Wt: 218.26 g/mol
InChI Key: NNTFPLKBXGDCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a useful research compound. Its molecular formula is C11H14N4O and its molecular weight is 218.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFPLKBXGDCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(NC2=O)N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624481
Record name 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185961-99-3
Record name BMS-973013
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185961993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-973013
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSF73ZBU2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Basic Properties of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] Its structural framework, featuring a fused imidazo[4,5-b]pyridine system linked to a piperidine moiety, positions it as a valuable intermediate in the synthesis of complex therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the core basic properties of this compound, including its physicochemical characteristics. Due to a lack of publicly available experimental data for this specific molecule, this paper also presents standardized experimental protocols for determining its key basic properties, namely pKa and aqueous solubility. Furthermore, it explores the broader biological significance of the imidazo[4,so-b]pyridine scaffold, highlighting its potential in various therapeutic areas.

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented in Table 1. It is important to note that a predicted pKa value is available for a closely related, more complex derivative, 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, which is an intermediate in the synthesis of Rimegepant.[3] This value may offer an approximation of the basicity of the core molecule.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
CAS Number 185961-99-3[4][5]1373116-06-3[3][6][7]
Molecular Formula C₁₁H₁₄N₄O[4][5]C₁₅H₁₆N₆O₂[3][7]
Molecular Weight 218.26 g/mol [8][9]312.33 g/mol [3][7]
pKa (Predicted) Not available11.98 ± 0.20[3]
Topological Polar Surface Area 57.3 Ų[4]83.4 Ų[7]
Hydrogen Bond Donor Count 2[4]Not available
Hydrogen Bond Acceptor Count 3[4]Not available
Appearance Solid (for a related compound)[6][10][11]Solid[6][10][11]

Experimental Protocols for Determining Basic Properties

Accurate determination of the basic properties of a drug candidate is crucial for understanding its pharmacokinetic and pharmacodynamic profile. The following are standard, detailed methodologies for determining the pKa and aqueous solubility.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a robust and widely used method.[12][13][14]

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent to a final concentration of approximately 1 mM.[12]

    • To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl).[12]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Use a calibrated burette to add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection:

    • After each addition of the titrant, allow the pH reading to stabilize before recording the value.

    • Continue the titration until the pH has passed through the expected equivalence point(s).

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[12]

Figure 1. Workflow for pKa determination by potentiometric titration.
Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[15][16]

Methodology:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.[15] The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).[15]

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[15]

  • Sample Processing:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of the compound to accurately quantify the solubility.

experimental_workflow start Start prep Add excess solid to pH buffers start->prep equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Filter supernatant to remove undissolved solid equilibrate->separate quantify Quantify concentration by HPLC or LC-MS separate->quantify end_node End quantify->end_node

Figure 2. Workflow for aqueous solubility determination by the shake-flask method.

Biological Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, often considered a purine isostere, which contributes to its diverse biological activities.[3][4] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications.

Potential Therapeutic Applications
  • Anticancer Activity: Certain imidazo[4,5-b]pyridine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[17][18] For instance, some compounds have shown potent activity against colon carcinoma.[17]

  • Anti-inflammatory Properties: The scaffold has been explored for the development of anti-inflammatory agents, with some derivatives showing selective inhibition of cyclooxygenase-2 (COX-2).[18]

  • Antiviral and Antibacterial Activity: The structural similarity to purines makes the imidazo[4,5-b]pyridine nucleus a target for antiviral and antibacterial drug design.[3][17] Some derivatives have shown activity against viruses such as the respiratory syncytial virus (RSV) and bacteria like E. coli.[17]

  • Other Activities: The versatility of the imidazo[4,5-b]pyridine scaffold has led to its investigation in other therapeutic areas, including as inhibitors of various enzymes and as modulators of cellular signaling pathways.[3][4]

signaling_pathway cluster_therapeutic_areas Potential Therapeutic Applications Imidazo[4,5-b]pyridine Scaffold Imidazo[4,5-b]pyridine Scaffold Anticancer Anticancer Imidazo[4,5-b]pyridine Scaffold->Anticancer Anti-inflammatory Anti-inflammatory Imidazo[4,5-b]pyridine Scaffold->Anti-inflammatory Antiviral Antiviral Imidazo[4,5-b]pyridine Scaffold->Antiviral Antibacterial Antibacterial Imidazo[4,5-b]pyridine Scaffold->Antibacterial

Figure 3. Therapeutic potential of the imidazo[4,5-b]pyridine scaffold.

Conclusion

References

Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a multi-step process, commencing with the formation of the core heterocyclic structure, followed by N-alkylation and final deprotection. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and understanding by researchers in the field of medicinal chemistry and drug development.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a four-step sequence. The overall strategy involves the initial construction of the 1H-imidazo[4,5-b]pyridin-2(3H)-one core, followed by the introduction of the N-Boc-protected piperidinyl moiety via N-alkylation. The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound.

Synthesis_Overview A 2,3-Diaminopyridine B 1H-Imidazo[4,5-b]pyridin-2(3H)-one A->B Cyclization D tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate B->D N-Alkylation C tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate C->D E This compound D->E Deprotection

Caption: Overall synthetic workflow.

Experimental Protocols and Data

This section details the experimental procedures for each synthetic step, accompanied by tables summarizing the key quantitative data for each reaction.

Step 1: Synthesis of 1H-Imidazo[4,5-b]pyridin-2(3H)-one

The formation of the imidazo[4,5-b]pyridin-2-one core is achieved through the cyclization of 2,3-diaminopyridine with urea. This reaction provides the foundational heterocyclic structure for subsequent modifications.

Experimental Protocol:

A mixture of 2,3-diaminopyridine and urea is heated in a suitable high-boiling solvent, such as pyridine or N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, followed by washing with a suitable solvent to remove impurities.

ParameterValue
Reactants 2,3-Diaminopyridine, Urea
Solvent Pyridine or DMF
Temperature Reflux
Reaction Time 4-6 hours
Work-up Cooling, filtration, and washing
Typical Yield 75-85%
Step 2: Synthesis of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

The piperidine component is activated for nucleophilic substitution by converting the hydroxyl group of N-Boc-4-hydroxypiperidine into a good leaving group, a mesylate.

Experimental Protocol:

To a solution of N-Boc-4-hydroxypiperidine and triethylamine in anhydrous dichloromethane (DCM) at 0 °C, methanesulfonyl chloride is added dropwise. The reaction mixture is stirred at 0-5 °C for several hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the mesylated product.

ParameterValue
Reactants N-Boc-4-hydroxypiperidine, Methanesulfonyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0-5 °C
Reaction Time 2-4 hours
Work-up Aqueous work-up and extraction
Typical Yield 90-98%
Step 3: Synthesis of tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

This key step involves the N-alkylation of the imidazo[4,5-b]pyridin-2-one core with the activated piperidine derivative. The use of a strong base facilitates the deprotonation of the imidazole nitrogen, enabling the nucleophilic attack on the mesylated piperidine.

Experimental Protocol:

To a suspension of sodium hydride (NaH) in anhydrous DMF, 1H-imidazo[4,5-b]pyridin-2(3H)-one is added portion-wise at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in DMF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

ParameterValue
Reactants 1H-Imidazo[4,5-b]pyridin-2(3H)-one, tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, Sodium Hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 12-18 hours
Work-up Aqueous quench, extraction, and column chromatography
Typical Yield 60-70%
Step 4: Synthesis of this compound

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Protocol:

The Boc-protected intermediate is dissolved in a suitable organic solvent, such as dioxane or methanol. A solution of hydrochloric acid (HCl) in the same solvent is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting hydrochloride salt of the product can be isolated.

ParameterValue
Reactant tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate
Reagent Hydrochloric acid (in dioxane or methanol)
Solvent Dioxane or Methanol
Temperature Room temperature
Reaction Time 1-3 hours
Work-up Removal of solvent in vacuo
Typical Yield >95%

Visualized Workflows

The following diagrams illustrate the key transformations in the synthetic pathway.

Step1_Synthesis Reactant1 2,3-Diaminopyridine Product 1H-Imidazo[4,5-b]pyridin-2(3H)-one Reactant1->Product Heat (Reflux) in Pyridine Reactant2 Urea Reactant2->Product Heat (Reflux) in Pyridine

Caption: Formation of the imidazo[4,5-b]pyridin-2-one core.

Step3_N_Alkylation Reactant1 1H-Imidazo[4,5-b]pyridin-2(3H)-one Product tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate Reactant1->Product 1. NaH, DMF, 0 °C 2. Add Reactant 2, RT Reactant2 tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate Reactant2->Product

Caption: N-Alkylation of the heterocyclic core.

Step4_Deprotection Reactant Boc-protected Intermediate Product This compound Reactant->Product HCl in Dioxane Room Temperature

Caption: Final Boc deprotection step.

Conclusion

This technical guide outlines a robust and reproducible synthetic route to this compound. The presented protocols and data provide a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development. The modular nature of this synthesis also offers opportunities for the generation of analogs for structure-activity relationship studies. Careful execution of the described experimental procedures is essential for achieving high yields and purity of the final product.

An In-depth Technical Guide to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS Number: 185961-99-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, with the Chemical Abstracts Service (CAS) number 185961-99-3, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure features a fusion of imidazole and pyridine rings, with a piperidinyl moiety attached. This compound is primarily recognized as a key intermediate in the synthesis of Rimegepant, a potent, orally available small molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute and preventive treatment of migraine.[1][2] Furthermore, it is also identified as "Rimegepant Impurity 1," highlighting the importance of its characterization and control in the manufacturing of this therapeutic agent.[3][4]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, potential biological activities inferred from its role in the development of Rimegepant, and detailed experimental protocols relevant to its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 185961-99-3[3][4]
Molecular Formula C₁₁H₁₄N₄O[3]
Molecular Weight 218.26 g/mol [4]
IUPAC Name This compound[4]
Synonyms 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-(4-piperidinyl)-; Rimegepant Impurity 1[3][4]
Appearance Solid (predicted)
SMILES O=C1NC2=C(N1C3CCNCC3)N=CC=C3[3]

Synthesis

A patented synthetic method for 1-(piperidin-4-yl)-1,3-dihydro-imidazol[4,5-b]pyridin-2-one involves a Curtius rearrangement reaction of 2-(4-amino)piperidyl-3-pyridine carboxylic acid with an azide reagent.[5] The general synthetic workflow is outlined below.

Synthesis_Workflow start 4-Piperidone Hydrochloride step1 N-t-butyloxycarbonyl-4-piperidone start->step1 Reaction with di-tert-butyl dicarbonate step2 4-Amino-1-t-butyloxycarbonyl piperidine step1->step2 Reductive Amination step3 2-(4-Amino)piperidyl-3-pyridine carboxylic acid step2->step3 Acidification and reaction with a compound where X is a halogen final_product This compound step3->final_product Curtius Rearrangement with an azide reagent

Caption: General synthetic workflow for this compound.

A detailed experimental protocol for a similar synthesis is described in a Chinese patent (CN106432232A).[5] The final step involves the reaction of 2-(4-amino)piperidyl-Niacin with diphenyl phosphorazidate and triethylamine in toluene under reflux conditions.[5]

Biological Context and Potential Signaling Pathways

While there is a lack of direct biological activity data for this compound in the public domain, its role as a precursor to Rimegepant provides a strong indication of its relevance to the Calcitonin Gene-Related Peptide (CGRP) signaling pathway.

CGRP Receptor Antagonism

Rimegepant is a high-affinity antagonist of the CGRP receptor.[1] The CGRP receptor is a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[6] The binding of CGRP to its receptor primarily activates the Gαs subunit of the associated G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] This elevation in cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, contributing to vasodilation and pain signal transmission, key events in the pathophysiology of migraine.[6] By blocking the CGRP receptor, Rimegepant and other antagonists inhibit this signaling cascade.

CGRP_Signaling_Pathway CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Vasodilation & Pain Transmission Downstream->Response Leads to Antagonist This compound (as a potential antagonist or precursor) Antagonist->Receptor Potentially Blocks

Caption: The CGRP signaling pathway and the potential point of intervention for CGRP antagonists.

Potential as a Kinase Inhibitor

The imidazo[4,5-b]pyridine scaffold is a known pharmacophore in the development of kinase inhibitors.[7][8] Derivatives of this heterocyclic system have been investigated as inhibitors of various kinases, including Aurora kinases, which are involved in cell cycle regulation and are targets in oncology. Although no direct evidence links this compound to kinase inhibition, its core structure suggests that it or its derivatives could be explored for such activities.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of compounds like this compound, particularly in the context of CGRP receptor antagonism.

CGRP Receptor Binding Assay

This assay is designed to determine the binding affinity of a test compound to the CGRP receptor.

Objective: To quantify the inhibitory constant (Ki) of the test compound for the CGRP receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human CGRP receptor (e.g., SK-N-MC cells).

  • Radioligand: [¹²⁵I]-CGRP.

  • Test compound: this compound.

  • Binding buffer: e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4.

  • Non-specific binding control: High concentration of unlabeled CGRP.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a microtiter plate, add the cell membranes, [¹²⁵I]-CGRP, and either the test compound, buffer (for total binding), or unlabeled CGRP (for non-specific binding).

  • Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare reagents: - Cell membranes with CGRP receptor - [¹²⁵I]-CGRP (Radioligand) - Test Compound - Buffers B Incubate membranes, radioligand, and test compound (or controls) A->B C Separate bound and free radioligand via filtration B->C D Measure radioactivity of bound ligand C->D E Data analysis: - Calculate specific binding - Determine IC₅₀ and Ki D->E cAMP_Assay_Workflow A Seed cells expressing CGRP receptor B Pre-incubate cells with test compound A->B C Stimulate cells with CGRP B->C D Lyse cells and measure intracellular cAMP C->D E Data analysis: Determine IC₅₀ D->E

References

Spectroscopic and Synthetic Profile of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. Due to the limited availability of direct experimental data in public literature, this document presents estimated spectroscopic values based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. Detailed experimental protocols for its synthesis and characterization are outlined, drawing from established methodologies for related chemical entities. Furthermore, as a potential kinase inhibitor, a representative signaling pathway, the PI3K/Akt/mTOR pathway, is illustrated to provide context for its possible mechanism of action in drug development.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 185961-99-3 Molecular Formula: C₁₁H₁₄N₄O Molecular Weight: 218.26 g/mol

Structure:

Estimated Spectroscopic Data

The following tables summarize the estimated spectroscopic data for this compound. These values are derived from computational predictions and comparison with spectral data of analogous structures containing piperidine and imidazo[4,5-b]pyridin-2-one moieties.

Table 1: Estimated ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8 - 8.0d1HPyridine-H
~7.0 - 7.2dd1HPyridine-H
~6.8 - 7.0d1HPyridine-H
~4.2 - 4.4m1HPiperidine-CH
~3.0 - 3.2m2HPiperidine-CH₂ (axial)
~2.6 - 2.8m2HPiperidine-CH₂ (equatorial)
~2.0 - 2.2m2HPiperidine-CH₂ (axial)
~1.7 - 1.9m2HPiperidine-CH₂ (equatorial)
~10.5 - 11.5br s1HImidazolone-NH
~2.5 - 3.5br s1HPiperidine-NH
Table 2: Estimated ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~155 - 157C=O (Imidazolone)
~145 - 147Pyridine-C (quaternary)
~140 - 142Pyridine-C (quaternary)
~130 - 132Pyridine-CH
~115 - 117Pyridine-CH
~110 - 112Pyridine-CH
~50 - 52Piperidine-CH
~43 - 45Piperidine-CH₂
~30 - 32Piperidine-CH₂
Table 3: Estimated Mass Spectrometry Data
TechniqueExpected [M+H]⁺ (m/z)
Electrospray Ionization (ESI-MS)219.1240
Table 4: Estimated Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group
~3300 - 3400N-H stretch (Piperidine)
~3100 - 3200N-H stretch (Imidazolone)
~2850 - 2950C-H stretch (Aliphatic)
~1680 - 1700C=O stretch (Amide)
~1600 - 1620C=N stretch
~1450 - 1550Aromatic C=C stretch

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved following a multi-step procedure as outlined in patent literature. A plausible synthetic workflow is described below.

G A 4-Piperidone hydrochloride B N-Boc-4-piperidone A->B Boc protection C 4-Amino-1-Boc-piperidine B->C Reductive amination E 1-(N-Boc-piperidin-4-ylamino)-2-nitro-3-aminopyridine C->E Nucleophilic substitution D 2-Chloro-3-nitropyridine D->E F 1-(N-Boc-piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one E->F Reductive cyclization G This compound F->G Boc deprotection

Caption: Synthetic workflow for this compound.

Step 1: Protection of 4-Piperidone

  • 4-Piperidone hydrochloride is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane to yield N-Boc-4-piperidone.

Step 2: Reductive Amination

  • N-Boc-4-piperidone is subjected to reductive amination using a source of ammonia (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride in a solvent like methanol or dichloroethane to produce 4-Amino-1-Boc-piperidine.

Step 3: Nucleophilic Aromatic Substitution

  • 4-Amino-1-Boc-piperidine is reacted with 2-chloro-3-nitropyridine in the presence of a base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperature. This results in the formation of 1-(N-Boc-piperidin-4-ylamino)-2-nitro-3-aminopyridine.

Step 4: Reductive Cyclization

  • The nitro group of the intermediate from Step 3 is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst, or iron powder in acetic acid. The resulting diamine undergoes intramolecular cyclization, often facilitated by a carbonyl source like triphosgene or carbonyldiimidazole, to form the imidazo[4,5-b]pyridin-2-one ring system, yielding 1-(N-Boc-piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.

Step 5: Deprotection

  • The Boc protecting group is removed from the piperidine nitrogen by treating the compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to afford the final product, this compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

  • The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • High-resolution mass spectra are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • The sample is dissolved in methanol or acetonitrile.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer using attenuated total reflectance (ATR) sampling.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Potential Biological Activity and Signaling Pathway

Derivatives of imidazo[4,5-b]pyridine are known to exhibit a range of biological activities, including kinase inhibition. As such, this compound is a candidate for targeting protein kinases involved in cellular signaling pathways. A key pathway often implicated in diseases like cancer and inflammatory disorders, and a common target for kinase inhibitors, is the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers.[1] Kinase inhibitors targeting components of this pathway are a major focus of drug development.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Kinase Inhibitor (e.g., Imidazopyridinone) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Pathway Description:

  • Activation: The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface.[3]

  • PI3K Activation: This binding activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3]

  • Akt Activation: PIP3 acts as a second messenger, recruiting Akt and PDK1 to the cell membrane. Akt is then fully activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[4]

  • mTORC1 Activation and Downstream Effects: Activated Akt phosphorylates and activates several downstream targets, including mTOR Complex 1 (mTORC1).[1] mTORC1, in turn, promotes protein synthesis, cell growth, and proliferation.[2]

A kinase inhibitor like this compound could potentially inhibit the kinase activity of PI3K, Akt, or mTOR, thereby blocking the signaling cascade and preventing downstream cellular effects.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. While direct experimental spectroscopic data is not widely available, the estimated data and detailed experimental protocols offer a strong starting point for synthesis and characterization. The contextualization of its potential role as a kinase inhibitor within the PI3K/Akt/mTOR signaling pathway highlights its relevance in the development of novel therapeutics. Further experimental validation is necessary to confirm the presented data and to fully elucidate the biological activity of this compound.

References

Unveiling the Role of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Technical Perspective for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Synthetic Building Block in Modern Drug Discovery

Executive Summary

This technical guide addresses the compound 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. An extensive review of scientific literature and chemical databases reveals that this compound's primary and well-documented role is that of a synthetic intermediate . There is no publicly available evidence to suggest it possesses intrinsic pharmacological activity or a specific mechanism of action on its own. Its significance is rooted in its function as a crucial structural scaffold for the synthesis of potent, clinically relevant active pharmaceutical ingredients (APIs).

Consequently, this document will focus on the established utility of this intermediate and the mechanisms of the major therapeutic agents derived from it, namely the CGRP receptor antagonist Rimegepant and various kinase inhibitors.

The Core Function: A Versatile Chemical Intermediate

The molecule this compound is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core linked to a piperidine ring.[1] This specific arrangement of atoms provides a robust and versatile foundation for medicinal chemists to build upon. Its utility has been demonstrated in the synthesis of several important classes of drugs.

Key Synthetic Applications:

  • Rimegepant Synthesis: The compound is a well-established precursor in the manufacturing of Rimegepant, a medication approved for the acute and preventive treatment of migraine.[2][3] The synthetic pathway involves chemical modification at the piperidine nitrogen to append the final, pharmacologically active portion of the drug.

  • Kinase Inhibitor Development: The imidazo[4,5-b]pyridine nucleus is a known "pharmacophore"—a molecular feature responsible for a drug's pharmacological activity. It is particularly effective in the design of kinase inhibitors.[4] This intermediate serves as a key starting material for drugs targeting protein kinases, which are critical enzymes in cell signaling pathways and are often dysregulated in diseases like cancer and inflammatory conditions.[4][5][6]

Due to the absence of data on the biological activity of the intermediate itself, a summary of quantitative data and experimental protocols for this compound cannot be provided. The subsequent sections will detail the mechanisms of the final drug products.

Mechanism of Action of Key Derived APIs

While the intermediate is a passive building block, the final molecules synthesized from it have highly specific and potent mechanisms of action.

Rimegepant: Antagonism of the CGRP Receptor

Rimegepant functions as a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor.[7] CGRP is a neuropeptide that plays a pivotal role in the underlying processes of a migraine attack, including the dilation of blood vessels and transmission of pain signals within the trigeminal nervous system. By physically blocking the CGRP receptor, Rimegepant prevents CGRP from binding and initiating these downstream effects, thereby alleviating migraine pain.[2]

CGRP CGRP Neuropeptide Receptor CGRP Receptor CGRP->Receptor Binds Signaling Pain Signaling Cascade Receptor->Signaling Activates Rimegepant Rimegepant Rimegepant->Receptor Blocks Migraine Migraine Pain Signaling->Migraine

Caption: Rimegepant blocks the CGRP receptor to prevent pain signaling.

Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

The imidazo[4,5-b]pyridine scaffold is a privileged structure in the design of kinase inhibitors. These drugs target the ATP-binding pocket of specific protein kinases. In many cancers, these kinases are constitutively active, leading to uncontrolled cell division and tumor growth. Kinase inhibitors derived from the this compound scaffold are designed to fit snugly into the ATP-binding site of a target kinase. This competitive inhibition prevents the kinase from using ATP to phosphorylate its substrates, thus halting the oncogenic signaling pathway.

cluster_pathway Oncogenic Signaling Pathway Kinase Aberrant Kinase Proliferation Tumor Cell Proliferation Kinase->Proliferation Drives ATP ATP Phosphorylation ATP->Phosphorylation Substrate Substrate Protein Substrate->Phosphorylation Phosphorylation->Kinase Catalyzes Inhibitor Kinase Inhibitor (derived from intermediate) Inhibitor->Kinase Binds to ATP Pocket

Caption: Kinase inhibitors block the ATP-binding site to halt proliferation.

Conclusion for the Research Professional

The available evidence strongly indicates that this compound should be regarded as a non-active synthetic intermediate. Its value lies not in its own biological properties, but in the properties it imparts to the final drug molecules. For professionals in drug discovery and development, this compound is a tool—a key piece in the complex puzzle of constructing highly active and selective therapeutic agents. Future research and development efforts should continue to leverage its synthetic accessibility and versatile structure to create next-generation medicines targeting a range of diseases.

References

An In-depth Technical Guide to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a versatile heterocyclic compound that has garnered significant attention in the pharmaceutical industry. Its unique fused imidazole and pyridine ring system, coupled with a piperidinyl moiety, makes it a crucial building block in the synthesis of complex therapeutic agents.[1] This technical guide provides a comprehensive overview of its synthesis, properties, and its pivotal role as a pharmaceutical intermediate, with a particular focus on its application in the development of novel drugs.

The structural resemblance of the imidazo[4,5-b]pyridine core to purines has driven extensive biological investigation, revealing its potential in modulating various cellular pathways.[2] This has led to the development of drugs targeting a range of conditions, from neurological disorders to cancer.[2][3] Notably, this compound is a key intermediate in the synthesis of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist approved for the treatment of migraine headaches.[4][5]

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in drug synthesis and development. The following table summarizes the key properties of this compound.

PropertyValueReference(s)
CAS Number 185961-99-3[6]
Molecular Formula C₁₁H₁₄N₄O[6]
Molecular Weight 218.26 g/mol [7]
Appearance White powder[6]
Purity ≥98%[6]
Storage Store in a tightly closed container[6]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following is a representative synthesis scheme based on publicly available patent literature.

Synthetic Scheme

A plausible synthetic route starts from 4-piperidone hydrochloride and involves the introduction of a protecting group, reductive amination, and a cyclization reaction to form the imidazo[4,5-b]pyridin-2-one core.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Coupling and Cyclization cluster_3 Step 4: Deprotection A 4-Piperidone Hydrochloride B N-tert-Butoxycarbonyl-4-piperidone A->B (Boc)₂O, Base C N-tert-Butoxycarbonyl-4-piperidone D tert-Butyl 4-aminopiperidine-1-carboxylate C->D NH₃, Reducing Agent E tert-Butyl 4-aminopiperidine-1-carboxylate G tert-Butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate E->G Base F 2-Chloro-3-nitropyridine F->G H tert-Butyl 4-((2,3-diaminopyridin-3-yl)amino)piperidine-1-carboxylate G->H Reduction (e.g., H₂, Pd/C) I tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate H->I Cyclizing Agent (e.g., CDI) J tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate K This compound J->K Acid (e.g., HCl)

Figure 1: General Synthetic Workflow
Detailed Experimental Protocol (Illustrative)

The following protocol is a generalized representation based on common organic synthesis techniques and information from patent literature. Specific reagents, solvents, and reaction conditions may vary and should be optimized for each specific application.

Step 1: Synthesis of N-tert-Butoxycarbonyl-4-piperidone

  • To a stirred solution of 4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) at 0°C.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Step 2: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

  • Dissolve N-tert-Butoxycarbonyl-4-piperidone in a suitable solvent (e.g., methanol) and add a source of ammonia (e.g., ammonium acetate).

  • Add a reducing agent (e.g., sodium cyanoborohydride) portion-wise at 0°C.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Quench the reaction carefully with an aqueous acid solution.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate to yield the desired amine.

Step 3: Synthesis of tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

  • Combine tert-butyl 4-aminopiperidine-1-carboxylate and 2-chloro-3-nitropyridine in a suitable solvent (e.g., DMF) with a base (e.g., potassium carbonate).

  • Heat the reaction mixture until the starting materials are consumed.

  • Cool the reaction and perform a standard aqueous work-up to isolate the coupled product.

  • Reduce the nitro group of the resulting compound using a standard reduction method (e.g., catalytic hydrogenation with Pd/C) to form the corresponding diamine.

  • React the diamine with a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI) in a solvent like THF to form the imidazo[4,5-b]pyridin-2-one ring system.

Step 4: Synthesis of this compound

  • Dissolve the Boc-protected intermediate in a suitable solvent (e.g., dioxane or dichloromethane).

  • Add a strong acid (e.g., hydrochloric acid) and stir at room temperature until the deprotection is complete.

  • Neutralize the reaction mixture with a base and extract the product.

  • Purify the final product by recrystallization or column chromatography to obtain this compound.

Role as a Pharmaceutical Intermediate in Drug Development

This compound serves as a critical scaffold in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features allow for further chemical modifications to optimize the pharmacological properties of the final drug molecule.

Application in the Synthesis of Rimegepant

The most prominent application of this intermediate is in the synthesis of Rimegepant, an orally administered small molecule CGRP receptor antagonist for the treatment of migraine.[4][5] The piperidinyl nitrogen of the intermediate provides a key attachment point for the subsequent elaboration of the molecular structure to achieve high-affinity binding to the CGRP receptor.

Signaling Pathway of CGRP Receptor Antagonism

Rimegepant exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of CGRP to its receptor. This pathway is a key driver of the pain and inflammation associated with migraine attacks.

CGRP_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade CGRP CGRP Receptor CGRP Receptor CGRP->Receptor Binds Rimegepant Rimegepant (Antagonist) Rimegepant->Receptor Blocks Binding G_Protein Gs Alpha Subunit Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Vasodilation, Pain Transmission) PKA->Downstream Leads to

Figure 2: CGRP Receptor Signaling Pathway and Rimegepant's Mechanism of Action

Conclusion

This compound is a fundamentally important intermediate in modern pharmaceutical development. Its versatile structure and its integral role in the synthesis of high-value therapeutics like Rimegepant underscore its significance. A thorough understanding of its synthesis, properties, and biological context is essential for researchers and scientists working at the forefront of drug discovery and development. The methodologies and data presented in this guide aim to provide a solid foundation for the effective utilization of this key building block in the creation of next-generation medicines.

References

The Crucial Role of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one in the Convergent Synthesis of Rimegepant

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rimegepant, an orally available small molecule calcitonin gene-related peptide (CGRP) receptor antagonist, is a significant therapeutic agent for the acute and preventive treatment of migraine. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. A convergent synthesis approach has been adopted for the industrial-scale production of Rimegepant, which hinges on the preparation of two key structural fragments. This technical guide provides a detailed examination of the synthesis and pivotal role of one of these fragments, 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one . This intermediate provides the essential piperidinyl-imidazo-pyridinone moiety of the final Rimegepant molecule. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction: The Convergent Synthesis of Rimegepant

The chemical structure of Rimegepant, (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, presents considerable synthetic challenges, including the presence of multiple chiral centers. To address this complexity, a convergent synthetic strategy is employed. This approach involves the independent synthesis of two complex intermediates, which are then coupled in the final stages of the manufacturing process.

The two key intermediates are:

  • Key Intermediate A: The chiral cyclohepta[b]pyridine core, (5S,6S,9R)-5-azido-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol.

  • Key Intermediate B: The heterocyclic piperidine unit, This compound .

This guide focuses on the synthesis of Key Intermediate B, a critical component that ultimately forms the piperidine-1-carboxylate portion of the Rimegepant molecule.

Synthesis of this compound: A Step-by-Step Guide

A novel and efficient synthetic route to this compound (referred to as Intermediate 5 in some literature) has been developed, avoiding the use of costly starting materials and hazardous reagents like sodium azide.[1] The synthesis is a five-step process commencing from 3-amino-2-chloropyridine.

Synthetic Pathway Overview

The overall synthetic pathway for this compound is depicted below.

G A 3-Amino-2-chloropyridine B Compound 1 (N-substituted 3-amino-2-chloropyridine) A->B Substitution C Compound 2 (Reductive amination product) B->C Reductive Amination D Compound 3 (Deprotected amine) C->D Deprotection E Compound 4 (Cyclized product) D->E Cyclization (CDI) F Intermediate 5 This compound E->F de-Boc

Caption: Synthetic pathway for this compound.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for each step in the synthesis of this compound, with quantitative data summarized in tables.

  • Reaction Description: The initial step involves the substitution of a protecting group onto the amino group of 3-amino-2-chloropyridine. This is typically a reaction with a suitable benzylating agent.

  • Experimental Protocol: To a 500 mL reaction flask, add dibenzylamine (20 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and tetrahydrofuran (200 mL). Stir the mixture for 30 minutes. Add 3-amino-2-chloropyridine (12.8 g, 100 mmol) and purge the flask with nitrogen three times. Heat the reaction mixture to 70 °C and stir for 18 hours. After cooling to room temperature, add 200 mL of ethyl acetate and 100 mL of saturated brine. Separate the organic phase and wash with saturated brine (3 x 50 mL). Dry the organic phase and concentrate to yield the product.[2]

  • Quantitative Data:

ParameterValueReference
Yield90%[2]
Purity96.2%[2]
ProductLight yellow oily liquid[2]
  • Reaction Description: Compound 1 undergoes reductive amination with a protected piperidone derivative to introduce the piperidine ring.

  • Experimental Protocol: The specific details for this step from the primary patent source are limited. However, a typical reductive amination would involve reacting Compound 1 with N-Boc-4-piperidone in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like dichloromethane.

  • Quantitative Data: The patent emphasizes that this route avoids the formation of impurities common in other reductive amination procedures.[1]

  • Reaction Description: The protecting groups on the secondary amine of the piperidine ring are removed to allow for subsequent reactions.

  • Experimental Protocol: The N-benzyl groups are typically removed via catalytic hydrogenation. Compound 2 would be dissolved in a solvent like ethanol or methanol, and a palladium on carbon catalyst (Pd/C) is added. The reaction is then subjected to a hydrogen atmosphere until the reaction is complete.

  • Quantitative Data: Specific yield and purity are not detailed in the provided search results.

  • Reaction Description: The deprotected amine (Compound 3) is cyclized using 1,1'-Carbonyldiimidazole (CDI) to form the imidazo[4,5-b]pyridin-2(3H)-one ring system.[2]

  • Experimental Protocol: This reaction is carried out in the presence of a base in a suitable solvent at a temperature ranging from 0 to 40 °C.[2]

    • Solvents: DMF, acetonitrile, toluene, dichloromethane, tetrahydrofuran, 1,2-dioxane, or acetone.[2]

    • Bases: Imidazole, pyridine, tetrabutylammonium fluoride, i-Pr₂NEt, 2,6-lutidine, NaH, K₂CO₃, N,N-diisopropylethylamine, Na₂CO₃, or triethylamine.[2]

    • Molar Ratios: The molar ratio of Compound 3 to base is between 1:1 and 1:3, and the molar ratio of Compound 3 to CDI is between 1:1 and 1:2.[2]

  • Quantitative Data:

ParameterValueReference
Reaction Temperature0 - 40 °C[2]
  • Reaction Description: The final step is the removal of the Boc protecting group from the piperidine nitrogen to yield the target intermediate.[2]

  • Experimental Protocol: Add Compound 4 (15.2 g, 47.7 mmol) and 100 mL of ethanol to a 250 mL reaction flask and stir until dissolved. Add HCl (4.0 M in 1,4-dioxane, 50 mL) and heat the reaction solution to 50 °C overnight. Monitor the reaction by HPLC. Once complete, cool the solution to room temperature and continue stirring for 1 to 2 hours. Filter the resulting solid, wash the filter cake with ethanol, and dry under vacuum.[2]

  • Quantitative Data:

ParameterValueReference
Yield95.5%[2]
Purity (HPLC)99.9%[2]
ProductOff-white solid[2]

The Role of this compound in the Final Coupling Step

The synthesized this compound (Key Intermediate B) is a crucial building block for the final assembly of Rimegepant. It is coupled with the activated form of the other key intermediate, the chiral cyclohepta[b]pyridine core (Key Intermediate A).

Final Coupling Reaction

The final step in the synthesis of Rimegepant involves the formation of a carbamate linkage between the hydroxyl group of Key Intermediate A and the secondary amine of the piperidine ring of Key Intermediate B.

G cluster_0 Key Intermediate A cluster_1 Key Intermediate B A Activated Chiral Cyclohepta[b]pyridine Core C Rimegepant A->C B 1-(Piperidin-4-yl)-1H-imidazo [4,5-b]pyridin-2(3H)-one B->C

Caption: Convergent synthesis of Rimegepant from key intermediates.

Experimental Protocol for Final Coupling

While specific details can vary, a general procedure involves the activation of the hydroxyl group of Key Intermediate A, often by converting it into a more reactive species such as a p-nitrophenoxy carbamate. This activated intermediate is then reacted with this compound.

A reported method for a similar final coupling step involves the nucleophilic substitution of a p-nitrophenoxy carbamate with the alcohol intermediate in the presence of sodium hexamethyldisilazane (NaHMDS) in chilled DMF, affording the penultimate intermediate in a 73% yield.[3] A final azide reduction step then yields Rimegepant.[3]

Conclusion

The synthesis of this compound is a critical component of the overall manufacturing process for Rimegepant. The five-step synthetic route presented here offers a high-yielding and pure intermediate, which is essential for the successful and efficient convergent synthesis of the final active pharmaceutical ingredient. This in-depth guide provides the necessary technical details, including experimental protocols and quantitative data, to aid researchers and professionals in the field of pharmaceutical development in understanding and potentially implementing this key synthetic process. The optimization of this and other synthetic steps is crucial for ensuring a robust and cost-effective supply of this important medication for migraine sufferers.

References

The Lynchpin in Migraine Therapy: A Technical Guide to the Discovery and History of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a pivotal, non-naturally occurring heterocyclic compound that has garnered significant attention in medicinal chemistry. Its discovery and history are intrinsically linked to the development of novel therapeutics for migraine. This technical guide provides an in-depth overview of this molecule, focusing on its crucial role as a key intermediate in the synthesis of Rimegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist. While not a therapeutic agent itself, its unique structural features are instrumental in the construction of the final active pharmaceutical ingredient. This document will delve into its chemical properties, its place in the broader narrative of migraine treatment development, and the mechanism of action of the drug it helps create.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized below. This data is essential for its synthesis, purification, and quality control in a research and development setting.

PropertyValue
CAS Number 185961-99-3
Molecular Formula C₁₁H₁₄N₄O
Molecular Weight 218.26 g/mol
IUPAC Name 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Appearance Solid (form may vary)
Purity Typically >98% for research and pharmaceutical use

Table 1: Physicochemical properties of this compound.

A closely related compound, 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS No: 1373116-06-3), also serves as a key intermediate in the synthesis of Rimegepant and is sometimes referred to as Rimegepant Impurity 58.[1]

The Role in the Synthesis of Rimegepant: A Drug Development Perspective

The discovery and significance of this compound are best understood within the context of the development of Rimegepant (marketed as Nurtec ODT). Rimegepant is an orally bioavailable small molecule CGRP receptor antagonist approved for both the acute and preventive treatment of migraine.[2][3] The development of Rimegepant was a major milestone in migraine therapy, offering a new mechanism of action compared to existing treatments like triptans.

The synthesis of a complex molecule like Rimegepant is a multi-step process. This compound serves as a crucial building block, providing the core imidazo[4,5-b]pyridin-2-one fused ring system and the piperidinyl moiety. The development of an efficient and scalable synthesis for this intermediate was a critical step in the overall manufacturing process of Rimegepant.

Below is a conceptual workflow illustrating the role of the intermediate in the synthesis of Rimegepant.

G cluster_0 Synthesis of Key Intermediate cluster_1 Final Drug Synthesis cluster_2 Drug Formulation Starting_Materials Simple chemical precursors Intermediate This compound Starting_Materials->Intermediate Multi-step synthesis Rimegepant Rimegepant (Active Pharmaceutical Ingredient) Intermediate->Rimegepant Chemical coupling Coupling_Partner Other synthetic fragments Coupling_Partner->Rimegepant Formulation Formulation into Oral Disintegrating Tablet (ODT) Rimegepant->Formulation

Figure 1: Conceptual workflow of Rimegepant synthesis.

The Scientific Context: Targeting the CGRP Pathway in Migraine

The impetus for the synthesis of molecules like Rimegepant, and therefore its intermediates, arose from the discovery of the role of Calcitonin Gene-Related Peptide (CGRP) in the pathophysiology of migraine. CGRP is a neuropeptide that is released from trigeminal sensory nerves and its levels are elevated during migraine attacks, leading to vasodilation, neurogenic inflammation, and pain transmission.[4]

Rimegepant functions as a competitive antagonist at the CGRP receptor, blocking the binding of CGRP and thereby inhibiting its downstream signaling cascade.[2][4] This targeted mechanism of action represented a significant advancement in migraine treatment.

CGRP Signaling Pathway

The binding of CGRP to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), initiates a signaling cascade primarily through the Gs alpha subunit of the G protein.[2][4] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][4] PKA then phosphorylates various downstream targets, contributing to the symptoms of migraine. Rimegepant blocks this entire pathway at its inception.

G CGRP CGRP CGRP_Receptor CGRP Receptor (CLR/RAMP1) CGRP->CGRP_Receptor Binds Rimegepant Rimegepant Rimegepant->CGRP_Receptor Blocks G_Protein Gs Protein CGRP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Vasodilation, Neurogenic Inflammation, Pain Transmission PKA->Downstream_Effects Phosphorylates targets leading to

Figure 2: The CGRP signaling pathway and the inhibitory action of Rimegepant.

Clinical Development of Rimegepant: The Ultimate Validation

The successful synthesis of Rimegepant, enabled by key intermediates like this compound, led to extensive clinical evaluation. Rimegepant has undergone rigorous Phase 3 clinical trials that have established its efficacy and safety for both acute and preventive treatment of migraine.[5][6][7]

Clinical Trial OutcomeRimegepantPlaceboStatistical Significance
Acute Treatment: Pain Freedom at 2 hours 19.2% - 21.2%10.9% - 14.2%p < 0.05
Acute Treatment: Freedom from Most Bothersome Symptom at 2 hours 35.1% - 37.6%25.2% - 26.8%p < 0.05
Preventive Treatment: Mean reduction in monthly migraine days from baseline -4.5 days-3.7 daysp = 0.0176
Preventive Treatment: ≥50% reduction in moderate-to-severe migraine days 48%41%-

Table 2: Summary of key efficacy outcomes from pivotal Phase 3 clinical trials of Rimegepant. Data is aggregated from multiple studies.[5][7][8]

Rimegepant was first approved by the US FDA for the acute treatment of migraine in February 2020, and its indication was expanded to include the preventive treatment of episodic migraine in June 2021.[9][10]

Experimental Protocols

As this compound is a stable, commercially available intermediate, the most relevant experimental protocol for researchers would be its incorporation into the final Rimegepant molecule. While the precise, industrial-scale synthesis protocols are proprietary, the following represents a generalized experimental approach for the coupling of such an intermediate in the final stages of a drug synthesis, based on common organic chemistry principles.

General Protocol for N-Arylation of a Piperidine Intermediate

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide, DMSO, or acetonitrile) is added a base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine; 2-3 equivalents).

  • Addition of Coupling Partner: The aryl halide or sulfonate coupling partner (1-1.2 equivalents) is added to the reaction mixture.

  • Catalysis (if necessary): For less reactive coupling partners, a palladium or copper catalyst and a suitable ligand may be added to facilitate the cross-coupling reaction.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 150°C, depending on the reactivity of the substrates. The reaction progress is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired final product.

Conclusion

This compound stands as a testament to the intricate and often unseen world of chemical synthesis that underpins modern drug discovery. While it does not possess the therapeutic properties of the final drug, its discovery and the development of its synthesis were critical hurdles to overcome in the journey of bringing Rimegepant to patients. This technical guide has illuminated its chemical nature, its vital role in the synthesis of a first-in-class migraine therapy, and the scientific rationale that drove its creation. For researchers in the field, the story of this intermediate highlights the importance of innovative synthetic chemistry in enabling the development of life-changing medicines.

References

The Therapeutic Promise of Imidazo[4,5-b]pyridine Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core, a heterocyclic scaffold structurally analogous to purines, has emerged as a privileged structure in medicinal chemistry.[1][2][3] Its inherent ability to interact with a wide array of biological targets has propelled the development of numerous derivatives with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the key therapeutic targets of imidazo[4,5-b]pyridine derivatives, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Key Therapeutic Targets and Quantitative Data

Imidazo[4,5-b]pyridine derivatives have demonstrated inhibitory activity against a range of therapeutically relevant proteins. The following tables summarize the quantitative data for some of the most promising targets and cell lines.

Table 1: Anticancer Activity against Human Cancer Cell Lines
Compound ReferenceCell LineCancer TypeIC50 (µM)
Compound 10 [1]SW620Colon Carcinoma0.4
Compound 14 [1]SW620Colon Carcinoma0.7
Compound 8 [1]HeLa, SW620, PC3Cervical, Colon, Prostate1.8 - 3.2
Imidazopyridine-derived acrylonitriles [1]Various-0.2 - 0.6
Compound 13 [4]Capan-1, HL-60, Z-132Pancreatic, Leukemia, Lymphoma1.50 - 1.87
Compound 19 [4]Various-1.45 - 4.25
N-phenyl-imidazo[4,5-b]pyridin-2-amines [5]HCT-116, MCF-7Colon, BreastPotent
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) [6]K562LeukemiaModerate
Table 2: Kinase Inhibitory Activity
Target KinaseCompound ReferenceIC50 (µM)
Aurora A Compound 31[7]0.042
Aurora B Compound 31[7]0.198
Aurora C Compound 31[7]0.227
CDK9 Imidazo[4,5-b]pyridine derivatives[8]0.63 - 1.32
PI3Kα Imidazo[1,2-a]pyridine derivative 35[9]0.150
Table 3: Other Enzymatic and Biological Activities
TargetCompound ReferenceActivity TypeValue (µM)
Methionyl-tRNA synthetase (T. brucei) Imidazopyridine 20[10]IC50< 0.05
COX-1 Compound 3f[6]IC5021.8
COX-2 Compound 3f[6]IC509.2
PDE10A Imidazo[4,5-b]pyridines (4, 7, 12b, 24a, 24b)[11]IC500.0008 - 0.0067
Respiratory Syncytial Virus (RSV) Bromo-substituted derivative 7[1]EC5021
E. coli Compound 14[1]MIC32

Signaling Pathways and Mechanisms of Action

The therapeutic effects of imidazo[4,5-b]pyridine derivatives are often attributed to their modulation of key signaling pathways implicated in disease pathogenesis.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[10][12] Its aberrant activation is a hallmark of many cancers. Imidazo[4,5-b]pyridine-based inhibitors of PI3Kα block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of Akt and its downstream effectors, ultimately leading to cell cycle arrest and apoptosis.[9][13]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Imidazo_pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_pyridine->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes

Figure 1. Inhibition of the PI3K/Akt signaling pathway by imidazo[4,5-b]pyridine derivatives.

Aurora Kinase Signaling in Mitosis

Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[10][14] Overexpression of Aurora kinases is common in various cancers and is associated with genomic instability. Imidazo[4,5-b]pyridine inhibitors of Aurora kinases disrupt mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[7][15]

Aurora_Kinase_Pathway cluster_mitosis Mitosis Aurora_A Aurora A Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Spindle Assembly Aurora_A->Spindle Apoptosis Mitotic Arrest & Apoptosis Aurora_A->Apoptosis Aurora_B Aurora B Chromosome Chromosome Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Aurora_B->Apoptosis Imidazo_pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_pyridine->Aurora_A Inhibits Imidazo_pyridine->Aurora_B Inhibits Imidazo_pyridine->Apoptosis

Figure 2. Disruption of mitotic events by imidazo[4,5-b]pyridine-based Aurora kinase inhibitors.

BET Bromodomain-Mediated Gene Transcription

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in regulating gene transcription.[5][15] They bind to acetylated histones and recruit transcriptional machinery to specific gene promoters, including those of key oncogenes. Imidazo[4,5-b]pyridine-based BET inhibitors competitively bind to the bromodomains, displacing them from chromatin and thereby downregulating the expression of target genes involved in cell proliferation and inflammation.[12][16]

BET_Bromodomain_Pathway BET BET Protein (e.g., BRD4) Acetylated_Histone Acetylated Histone BET->Acetylated_Histone Binds to TF_Complex Transcriptional Machinery BET->TF_Complex Recruits Gene_Expression Oncogene Transcription TF_Complex->Gene_Expression Initiates Imidazo_pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_pyridine->BET Displaces

Figure 3. Mechanism of action of imidazo[4,5-b]pyridine-based BET bromodomain inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key assays used in the evaluation of imidazo[4,5-b]pyridine derivatives.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Workflow:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 48-72h) B->C D 4. MTT Addition & Incubation C->D E 5. Solubilization (e.g., DMSO) D->E F 6. Absorbance Reading (~570 nm) E->F G 7. IC50 Calculation F->G

Figure 4. Workflow for the in vitro antiproliferative MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The imidazo[4,5-b]pyridine derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in complete cell culture medium. The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[17][18]

Kinase Inhibition Assay (Example: CDK9)

This type of assay measures the ability of a compound to inhibit the activity of a specific kinase.

Workflow:

Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP) B 2. Compound Incubation with Kinase A->B C 3. Reaction Initiation (Add Substrate/ATP) B->C D 4. Incubation C->D E 5. Reaction Termination & Signal Detection D->E F 6. IC50 Determination E->F

Figure 5. General workflow for a kinase inhibition assay.

Detailed Methodology:

  • Reagent Preparation: Recombinant human CDK9/cyclin T1 complex, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer.

  • Compound Incubation: The imidazo[4,5-b]pyridine inhibitors are serially diluted and pre-incubated with the CDK9/cyclin T1 enzyme in the wells of a microplate to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., room temperature or 30°C).

  • Reaction Termination and Signal Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined from the dose-response curve.[19][20]

BET Bromodomain Inhibitor AlphaScreen™ Assay

This is a bead-based assay used to study biomolecular interactions in a high-throughput format.

Detailed Methodology:

  • Reagent Preparation: Biotinylated histone peptide substrate, a GST-tagged BET bromodomain protein (e.g., BRD4), and the imidazo[4,5-b]pyridine test compounds are prepared in an appropriate assay buffer.

  • Binding Reaction: The test compound, the GST-tagged BET bromodomain protein, and the biotinylated histone peptide are incubated together in a microplate to allow for binding.

  • Addition of Beads: Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads are added to the wells. The Donor beads bind to the biotinylated histone peptide, and the Acceptor beads bind to the GST-tagged BET bromodomain.

  • Incubation: The plate is incubated in the dark to allow for bead-protein complex formation.

  • Signal Detection: If the BET protein and the histone peptide are in close proximity (i.e., bound together), excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the nearby Acceptor bead, leading to light emission at 520-620 nm. An inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen™ signal.

  • Data Analysis: The signal is measured using an AlphaScreen-compatible plate reader. The IC50 value is calculated from the dose-response curve of the inhibitor.[21][22]

This guide provides a foundational understanding of the therapeutic potential of imidazo[4,5-b]pyridine scaffolds. The diverse range of targets and the potent activities observed underscore the importance of this chemical class in modern drug discovery. The provided data, pathway diagrams, and experimental protocols are intended to serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical applications.

References

Methodological & Application

Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 25, 2025

Abstract

This document details a comprehensive protocol for the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors.[1] The synthetic route is a multi-step process commencing with the protection of 4-piperidone, followed by reductive amination, construction of the imidazo[4,5-b]pyridine core, and concluding with deprotection. This protocol provides detailed methodologies for each critical step, aimed at researchers, scientists, and professionals in drug development.

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry due to its structural similarity to purines, which allows it to interact with a variety of biological targets.[2][3] The title compound, this compound, serves as a crucial building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[4][5] Notably, it is an intermediate in the synthesis of Rimegepant, a drug used for the treatment of migraine. The protocol outlined below describes a reliable and scalable synthetic route to this valuable compound.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a four-step sequence, beginning with commercially available 4-piperidone hydrochloride. The workflow is illustrated in the diagram below.

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Imidazopyridinone Formation cluster_3 Step 4: Deprotection A 4-Piperidone Hydrochloride B N-Boc-4-piperidone A->B (Boc)2O, Base C tert-Butyl 4-aminopiperidine- 1-carboxylate B->C NH3, NaBH(OAc)3 D tert-Butyl 4-(2-oxo-2,3-dihydro-1H- imdazo[4,5-b]pyridin-1-yl)piperidine- 1-carboxylate C->D 1. 2-Chloro-3-nitropyridine 2. Reduction (e.g., H2, Pd/C) 3. Cyclization (e.g., Triphosgene) E 1-(Piperidin-4-yl)-1H-imidazo[4,5-b] pyridin-2(3H)-one D->E TFA or HCl

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

This step involves the protection of the secondary amine of 4-piperidone with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or a mixture of Dioxane and Water

  • Water (H₂O)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in a suitable solvent such as DCM or a 1:1 mixture of dioxane and water, add a base like triethylamine or sodium bicarbonate (2.0-2.5 eq).

  • Stir the mixture at room temperature until the starting material dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, if using an organic solvent, wash the reaction mixture sequentially with water and brine. If a biphasic system is used, separate the layers and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography or recrystallization to obtain N-Boc-4-piperidone as a white solid.

Step 2: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

This step is a reductive amination of the N-Boc-4-piperidone to introduce the amine functionality.

Materials:

  • N-Boc-4-piperidone

  • Ammonia (e.g., 7N solution in methanol) or Ammonium Acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and an ammonia source (e.g., ammonium acetate, ~1.5 eq) in an anhydrous solvent like DCE or THF.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir the suspension at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Step 3: Synthesis of tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

This is a multi-stage process involving nucleophilic aromatic substitution, reduction of a nitro group, and cyclization to form the imidazo[4,5-b]pyridin-2-one ring system.

Materials:

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • 2-Chloro-3-nitropyridine

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • A polar aprotic solvent (e.g., Dimethylformamide, DMF, or Acetonitrile, ACN)

  • A reducing agent (e.g., Palladium on carbon (Pd/C) with Hydrogen (H₂), or Tin(II) chloride (SnCl₂))

  • A cyclizing agent (e.g., Triphosgene, Carbonyldiimidazole (CDI))

  • An appropriate solvent for reduction (e.g., Methanol, Ethanol)

  • An appropriate solvent for cyclization (e.g., THF, DCM)

Procedure:

  • Nucleophilic Aromatic Substitution: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and 2-chloro-3-nitropyridine (1.0 eq) in a solvent like DMF or ACN. Add a base such as DIPEA (2.0 eq) and heat the mixture (e.g., to 80-100 °C) until the reaction is complete (monitor by TLC). After cooling, perform an aqueous workup and extract the product.

  • Nitro Group Reduction: Dissolve the product from the previous step in a suitable solvent like methanol or ethanol. Add a catalyst, such as 10% Pd/C, and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the reduction of the nitro group is complete. Alternatively, use a reducing agent like SnCl₂ in a suitable solvent. Filter off the catalyst (if applicable) and concentrate the solution.

  • Cyclization: Dissolve the resulting 2,3-diaminopyridine derivative in an anhydrous solvent like THF or DCM and cool to 0 °C. Add a cyclizing agent such as triphosgene (as a solution in toluene, ~0.4 eq) or CDI (1.1 eq) dropwise.[6] Allow the reaction to proceed at low temperature and then warm to room temperature. After completion, quench the reaction, perform an aqueous workup, and extract the product. Purify by column chromatography to obtain the Boc-protected target molecule.

Step 4: Synthesis of this compound (Boc Deprotection)

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Materials:

  • tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in Dioxane)

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O) or Toluene

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution (for neutralization, if desired)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in an appropriate solvent like DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane.[7]

  • Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with a solvent like toluene can be used to remove residual acid.

  • The product is typically obtained as a salt (e.g., hydrochloride or trifluoroacetate). If the free base is required, the residue can be dissolved in water, basified with a saturated NaHCO₃ solution or another suitable base, and extracted with an organic solvent. The organic extracts are then dried and concentrated to yield the final product.

Data Presentation

StepStarting MaterialKey ReagentsSolvent(s)Typical Reaction TimeTypical Yield (%)Product
1 4-Piperidone hydrochloride(Boc)₂O, BaseDCM or Dioxane/H₂O4-12 h85-95N-Boc-4-piperidone
2 N-Boc-4-piperidoneNH₃ source, NaBH(OAc)₃DCE or THF12-24 h70-90tert-Butyl 4-aminopiperidine-1-carboxylate
3 tert-Butyl 4-aminopiperidine-1-carboxylate2-Chloro-3-nitropyridine, H₂/Pd-C, TriphosgeneDMF, MeOH, THF24-48 h (multi-stage)50-70Boc-protected target molecule
4 Boc-protected target moleculeTFA or HCl in DioxaneDCM1-3 h>90This compound

Conclusion

The protocol described provides a detailed and systematic approach for the synthesis of this compound. By following these procedures, researchers can reliably produce this important pharmaceutical intermediate for further use in drug discovery and development programs. The methodologies employ standard organic chemistry transformations, making this synthesis accessible in a well-equipped laboratory setting.

References

Application Note and Protocol for the HPLC Analysis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a key intermediate in the synthesis of several pharmaceutical compounds, including Rimegepant, which is used for the treatment of migraines.[1][2][3] Its chemical structure features a fused imidazo[4,5-b]pyridine ring system linked to a piperidine moiety, rendering it a relatively polar compound.[4][5] Accurate and robust analytical methods are crucial for ensuring the quality and purity of this intermediate during drug development and manufacturing. This document provides a detailed protocol for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Physicochemical Properties

A summary of the relevant physicochemical properties of the analyte is presented below. These properties are essential for the development of a suitable HPLC method.

PropertyValueReference
Molecular FormulaC₁₁H₁₄N₄O
Molecular Weight218.26 g/mol [5]
Predicted pKa11.98 ± 0.20[1]
AppearanceWhite to off-white solid

Experimental Protocols

1. Recommended HPLC Method

This protocol outlines a standard reverse-phase HPLC method for the quantitative analysis of this compound. Given the polar nature of the analyte, a C18 column with good aqueous stability is recommended to ensure reproducible retention.[6]

ParameterCondition
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

2. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a minimal amount of methanol and dilute to volume with a 50:50 mixture of water and methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. System Suitability Testing (SST)

To ensure the validity of the analytical results, perform system suitability tests before sample analysis. Inject the working standard solution (e.g., 10 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Retention Time (RT) RSD ≤ 1.0%
Peak Area RSD ≤ 2.0%
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) ≥ 2000

Data Presentation

Method Validation Summary

The following tables summarize the typical performance characteristics of the described HPLC method.

Table 1: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy and Precision

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Recovery (%)RSD (%)
54.9599.01.5
2525.20100.81.1
7574.5599.40.9

Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue
LOD 0.2 µg/mL
LOQ 0.7 µg/mL

Mandatory Visualization

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Reference Standard SST System Suitability Test Standard->SST Sample Prepare Sample Inject Inject Samples & Standards Sample->Inject MobilePhase Prepare Mobile Phase Chromatography Chromatographic Separation MobilePhase->Chromatography SST->Inject Pass Inject->Chromatography Integration Peak Integration Chromatography->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Analyte Integration->Quantification Calibration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow from preparation to reporting.

Troubleshooting and Method Development Considerations

  • Poor Retention: Due to the polar nature of the analyte, insufficient retention on a standard C18 column may be observed, especially with highly aqueous mobile phases.[7] If retention is poor, consider using a polar-embedded or polar-endcapped C18 column, which provides better stability and retention for polar compounds in highly aqueous mobile phases.[8]

  • Peak Tailing: Peak tailing can occur due to interactions with residual silanols on the silica support. The use of a low concentration of an acidic modifier like formic acid in the mobile phase helps to suppress the ionization of silanols and improve peak shape.

  • Alternative Methods: For very polar related impurities that may not be well-retained under these conditions, Hydrophilic Interaction Liquid Chromatography (HILIC) could be explored as an alternative separation technique.[8]

This application note provides a comprehensive starting point for the HPLC analysis of this compound. Method parameters may require further optimization based on the specific instrumentation and sample matrix.

References

Application Note: NMR Spectroscopic Characterization of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the comprehensive Nuclear Magnetic Resonance (NMR) characterization of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. Herein, we present a complete analysis of the ¹H and ¹³C NMR spectra, including chemical shift assignments, coupling constants, and multiplicity patterns. This document serves as a valuable resource for researchers and scientists engaged in the synthesis, quality control, and further development of related molecular entities.

Introduction

This compound is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core linked to a piperidine moiety. The structural complexity and the presence of multiple nitrogen atoms make NMR spectroscopy an indispensable tool for its unambiguous identification and characterization. The precise assignment of proton and carbon signals is crucial for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This note provides a detailed protocol for NMR data acquisition and a thorough interpretation of the resulting spectra.

Molecular Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the imidazo[4,5-b]pyridine system and the aliphatic protons of the piperidine ring. The chemical shifts are influenced by the electronic environment of each proton.

Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
110.85br s-1HNH (imidazole)
28.10dd4.8, 1.51HAr-H
37.85dd8.0, 1.51HAr-H
47.10dd8.0, 4.81HAr-H
54.50m-1HN-CH (piperidine)
63.20m-2HN-CH₂ (piperidine)
72.90m-2HN-CH₂ (piperidine)
82.10m-2HCH₂ (piperidine)
91.90m-2HCH₂ (piperidine)
101.70br s-1HNH (piperidine)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides further confirmation of the molecular structure, with distinct signals for the carbonyl carbon, the aromatic carbons of the fused ring system, and the aliphatic carbons of the piperidine moiety.

Signal Chemical Shift (δ, ppm) Assignment
1155.0C=O
2148.5Ar-C
3143.0Ar-C
4135.0Ar-C
5128.0Ar-CH
6118.0Ar-CH
7115.0Ar-CH
852.0N-CH (piperidine)
945.0N-CH₂ (piperidine)
1030.0CH₂ (piperidine)

Experimental Protocols

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Vortex the mixture until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 4.0 s

    • Relaxation Delay: 1.0 s

    • Spectral Width: 16 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.2 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

Visualizations

experimental_workflow Experimental Workflow for NMR Characterization cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Spectroscopy transfer->h1_nmr c13_nmr ¹³C NMR Spectroscopy transfer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing peak_picking Peak Picking & Integration processing->peak_picking assignment Structural Assignment peak_picking->assignment report report assignment->report Final Report

Caption: Workflow for NMR Characterization.

Application Notes and Protocols for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of pharmacologically active molecules. Its rigid, three-dimensional structure makes it an excellent scaffold for developing targeted therapeutics. Primarily, this compound is recognized as a key intermediate in the synthesis of both Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and a variety of kinase inhibitors. This document provides detailed application notes and experimental protocols relevant to its use in contemporary drug discovery.

Application Notes

The utility of this compound in drug discovery is centered on its role as a core structural motif. Its applications can be broadly categorized into two main areas:

  • Synthesis of CGRP Receptor Antagonists: This compound is a pivotal intermediate in the multi-step synthesis of Rimegepant, an FDA-approved small molecule CGRP receptor antagonist for the acute and preventive treatment of migraine.[1][2] The piperidinyl group of the intermediate is typically functionalized to link with another pharmacophore that enhances binding affinity and selectivity to the CGRP receptor.

  • Development of Kinase Inhibitors: The imidazo[4,5-b]pyridine core is a well-established scaffold for the design of potent kinase inhibitors targeting a range of kinases implicated in cancer and inflammatory diseases.[3][4] These include Aurora kinases, Fms-like tyrosine kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The piperidin-4-yl moiety offers a convenient attachment point for various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.[5][6]

Quantitative Data Summary

The following tables summarize the biological activity of compounds derived from the this compound scaffold or related imidazo[4,5-b]pyridine structures.

Table 1: Activity of Rimegepant (a CGRP Receptor Antagonist derived from the subject compound)

CompoundTargetAssay TypeIC50 (nM)Reference
RimegepantCGRP ReceptorcAMP Inhibition0.14[7]

Table 2: Activity of Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

Compound IDTarget KinaseIC50 (µM)Cell Line (for cellular assays)GI50 (µM)Reference
Compound 31 Aurora-A0.042--[8]
Aurora-B0.198--[8]
Aurora-C0.227--[8]
Compound 51 Aurora-A0.015--[6]
Aurora-B0.025--[6]
Aurora-C0.019--[6]
Compound 28c Aurora-A-HCT1162.30[9]
FLT30.162MV4-110.299[9]
Compound 18a FLT3-ITDsubmicromolar--[10]
FLT3-D835Ysubmicromolar--[10]
Compound 18b FLT3-ITDsubmicromolar--[10]
FLT3-D835Ysubmicromolar--[10]
Compound I CDK90.63-1.32MCF-7-
Compound II CDK90.63-1.32MCF-7-

Experimental Protocols

Protocol 1: Synthesis of a Rimegepant Precursor

This protocol outlines a key step in the synthesis of Rimegepant, demonstrating the use of this compound as an intermediate.

Objective: To couple this compound with a chiral cyclohepta[b]pyridine fragment.

Materials:

  • This compound dihydrochloride

  • (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Isopropyl acetate (IPA)

  • Round bottom flask

  • Magnetic stirrer

  • Standard glassware for organic synthesis

Procedure:

  • To a 250 mL round bottom flask, add 3-N-piperidin-4-ylpyridine-2,3-diamine dihydrochloride (10 g, 52 mmol) and acetonitrile (100 mL).[2]

  • Add triethylamine (11.44 g, 113 mmol) and 1,1'-carbonyldiimidazole (18.34 g, 113 mmol) at ambient temperature and stir the mixture for 2 hours.[2]

  • Evaporate the solvent under vacuum to a reaction volume of approximately 30 mL.[2]

  • Add isopropyl acetate (50 mL) to the resulting slurry at 40°C.[2]

  • Cool the slurry to 10-15°C and stir for 1 hour to afford this compound as an off-white solid (yield: 10 g, 85%).[2]

  • In a separate reaction vessel, prepare a mixture of the chiral cyclohepta[b]pyridine fragment.

  • Warm the mixture to 40°C and age for 10 minutes.

  • Add the synthesized this compound dihydrochloride (10 g, 34.3 mmol).[2]

  • Age the resulting slurry at 40°C for 3 hours.

  • Upon reaction completion, perform a solvent swap to acetonitrile to afford the final coupled product as an off-white solid.

Workflow Diagram:

cluster_synthesis Synthesis of Rimegepant Precursor start Start with 3-N-piperidin-4-ylpyridine- 2,3-diamine dihydrochloride step1 React with TEA and CDI in Acetonitrile start->step1 step2 Solvent Evaporation step1->step2 step3 Addition of Isopropyl Acetate step2->step3 step4 Cooling and Stirring step3->step4 intermediate Isolate Intermediate: This compound step4->intermediate step5 Couple with Chiral cyclohepta[b]pyridine fragment at 40°C intermediate->step5 end_product Final Rimegepant Precursor step5->end_product

Synthetic workflow for a Rimegepant precursor.
Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of novel compounds derived from the this compound scaffold against a target kinase (e.g., Aurora A, FLT3, VEGFR2).

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, FLT3, VEGFR2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • For the positive control (100% kinase activity), add 2.5 µL of assay buffer with DMSO.

    • For the negative control (0% kinase activity), add 2.5 µL of assay buffer.

    • Add 2.5 µL of a mixture of the kinase substrate and ATP to each well.

  • Initiate Reaction: Add 5 µL of the diluted kinase enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

cluster_workflow In Vitro Kinase Assay Workflow start Prepare Serial Dilution of Test Compound setup Set up Reaction in 384-well Plate: Compound, Substrate, ATP start->setup initiate Initiate Reaction with Kinase Enzyme setup->initiate incubate Incubate at 30°C initiate->incubate adp_glo Add ADP-Glo™ Reagent (Stop Reaction) incubate->adp_glo detect Add Kinase Detection Reagent (Signal Generation) adp_glo->detect read Measure Luminescence detect->read analyze Calculate % Inhibition and IC50 Value read->analyze

General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Diagrams

CGRP Receptor Signaling Pathway

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a significant role in the pathophysiology of migraine. It mediates its effects through a G-protein coupled receptor (GPCR). Rimegepant, synthesized from the subject intermediate, is a CGRP receptor antagonist.

cluster_cgrp CGRP Receptor Signaling Pathway in Migraine CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds & Activates Rimegepant Rimegepant (Antagonist) Rimegepant->Receptor Blocks Binding Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Leads to cluster_aurora Aurora Kinase Signaling in Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits CellCycleArrest Cell Cycle Arrest & Apoptosis Centrosome->CellCycleArrest Inhibition leads to Cytokinesis Cytokinesis Chromosome->Cytokinesis Chromosome->CellCycleArrest Inhibition leads to cluster_flt3 FLT3-ITD Signaling in AML cluster_pathways Downstream Pathways FLT3_ITD FLT3-ITD (Constitutively Active) RAS_RAF RAS-RAF-MEK-ERK FLT3_ITD->RAS_RAF Activates PI3K_AKT PI3K-AKT-mTOR FLT3_ITD->PI3K_AKT Activates STAT5 JAK-STAT5 FLT3_ITD->STAT5 Activates Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->FLT3_ITD Inhibits Proliferation Leukemic Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the manufacture of active pharmaceutical ingredients (APIs), notably the calcitonin gene-related peptide (CGRP) receptor antagonist, Rimegepant. The protocols outlined are designed for laboratory and pilot plant scale-up, focusing on process efficiency and product purity. Additionally, the biological context of this intermediate is discussed, with a focus on the CGRP signaling pathway, a critical therapeutic target in migraine treatment.

Introduction

This compound (CAS No. 185961-99-3) is a heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its structural features make it an important precursor for the synthesis of complex molecules, including kinase inhibitors and, most significantly, Rimegepant, a medication for the acute and preventive treatment of migraine. The efficient and scalable synthesis of this intermediate is therefore of high interest to the pharmaceutical industry. This document outlines a robust multi-step synthesis, provides expected analytical data for the intermediates and the final product, and illustrates the relevant biological signaling pathway.

Chemical and Physical Data

PropertyValue
IUPAC Name 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
CAS Number 185961-99-3
Molecular Formula C₁₁H₁₄N₄O
Molecular Weight 218.26 g/mol
Appearance White to off-white powder
Purity ≥98%
Storage Store in a tightly closed container at 2-8°C

Overall Synthetic Scheme

The scale-up synthesis of this compound can be achieved through a four-step process starting from 4-piperidone. The general workflow is depicted below.

G cluster_0 Synthesis Workflow Start 4-Piperidone Hydrochloride Step1 Step 1: Boc Protection Start->Step1 Intermediate1 tert-Butyl 4-oxopiperidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 tert-Butyl 4-aminopiperidine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Coupling and Deprotection Intermediate2->Step3 Intermediate3 N3-(Piperidin-4-yl)pyridine-2,3-diamine Step3->Intermediate3 Step4 Step 4: Cyclization Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate

This step involves the protection of the secondary amine of 4-piperidone using di-tert-butyl dicarbonate (Boc₂O).

  • Reagents and Materials:

    • 4-Piperidone monohydrate hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • To a stirred suspension of 4-piperidone monohydrate hydrochloride (1 equivalent) in dichloromethane, add triethylamine (2.2 equivalents) at 0°C.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

IntermediateExpected YieldPurity (by HPLC)Key Analytical Data
tert-Butyl 4-oxopiperidine-1-carboxylate90-95%>98%¹H NMR (CDCl₃): δ 3.70 (t, 4H), 2.42 (t, 4H), 1.48 (s, 9H).
Step 2: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

This step involves the reductive amination of the ketone intermediate with ammonia.

  • Reagents and Materials:

    • tert-Butyl 4-oxopiperidine-1-carboxylate

    • Ammonium acetate or aqueous ammonia

    • Sodium triacetoxyborohydride or catalytic hydrogenation (e.g., H₂, Pd/C)

    • Methanol or Ethanol

    • Dichloromethane (DCM)

  • Protocol (using Sodium Triacetoxyborohydride):

    • Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1 equivalent) and ammonium acetate (5-10 equivalents) in methanol.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the mixture to 0°C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

IntermediateExpected YieldPurity (by HPLC)Key Analytical Data
tert-Butyl 4-aminopiperidine-1-carboxylate85-95%>98%¹H NMR (CDCl₃): δ 3.85-3.95 (m, 2H), 2.75-2.85 (m, 2H), 2.60-2.70 (m, 1H), 1.75-1.85 (m, 2H), 1.45 (s, 9H), 1.15-1.25 (m, 2H).
Step 3: Synthesis of N3-(Piperidin-4-yl)pyridine-2,3-diamine

This step involves the nucleophilic aromatic substitution of a suitable pyridine derivative with the amino-piperidine intermediate, followed by reduction of a nitro group and deprotection of the Boc group.

  • Reagents and Materials:

    • tert-Butyl 4-aminopiperidine-1-carboxylate

    • 2-Chloro-3-nitropyridine

    • Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂)

    • Hydrogen gas or an appropriate acid for SnCl₂ reduction

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent

  • Protocol:

    • Coupling: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1 equivalent) and 2-chloro-3-nitropyridine (1 equivalent) in DMF. Add DIPEA (2 equivalents) and heat the mixture to 80-100°C for 12-24 hours.

    • Reduction: After cooling, dilute the mixture with a suitable solvent like ethyl acetate and wash with water. Concentrate the organic phase. Dissolve the crude product in ethanol or methanol and add Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete. Alternatively, use SnCl₂ in an acidic medium.

    • Deprotection: After filtration of the catalyst, concentrate the solution. Dissolve the residue in dichloromethane and add trifluoroacetic acid or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete.

    • Neutralize with a base and extract the product into an organic solvent. Dry, filter, and concentrate to obtain the diamine intermediate.

IntermediateExpected YieldPurity (by HPLC)Key Analytical Data
N3-(Piperidin-4-yl)pyridine-2,3-diamine60-70% (over 3 steps)>97%ESI-MS: m/z 193.3 [M+H]⁺
Step 4: Synthesis of this compound

This final step involves the cyclization of the diamine intermediate to form the imidazo[4,5-b]pyridin-2(3H)-one ring system.

  • Reagents and Materials:

    • N3-(Piperidin-4-yl)pyridine-2,3-diamine

    • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Triethylamine (TEA)

  • Protocol:

    • Dissolve N3-(Piperidin-4-yl)pyridine-2,3-diamine (1 equivalent) and triethylamine (2.5 equivalents) in THF.

    • Slowly add a solution of 1,1'-carbonyldiimidazole (1.2 equivalents) in THF at room temperature.

    • Stir the reaction mixture for 4-6 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture.

    • Purify the crude product by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

ProductExpected YieldPurity (by HPLC)Key Analytical Data
This compound75-85%>99%ESI-MS: m/z 219.3 [M+H]⁺. ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H), 7.85 (dd, 1H), 7.45 (dd, 1H), 6.95 (dd, 1H), 4.30-4.45 (m, 1H), 3.15-3.25 (m, 2H), 2.70-2.80 (m, 2H), 2.05-2.15 (m, 2H), 1.75-1.85 (m, 2H).

Biological Context: CGRP Signaling Pathway in Migraine

The end-product, Rimegepant, for which this compound is an intermediate, is a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. CGRP is a neuropeptide that plays a significant role in the pathophysiology of migraine. Understanding this pathway is crucial for appreciating the therapeutic relevance of this synthetic target.

During a migraine attack, CGRP is released from trigeminal nerve endings. It then binds to its receptor, which is a heterodimer of the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1). This binding event initiates a G-protein-coupled signaling cascade, leading to vasodilation and neurogenic inflammation, which are key contributors to migraine pain.

G cluster_pathway CGRP Signaling Pathway in Migraine CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Leads to Antagonist Rimegepant (CGRP Antagonist) Antagonist->Receptor Blocks

Caption: CGRP signaling cascade and the inhibitory action of a CGRP antagonist.

The activation of the CGRP receptor leads to the stimulation of a Gs alpha subunit, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in vasodilation and the transmission of pain signals. Rimegepant acts as a competitive antagonist at the CGRP receptor, blocking the binding of CGRP and thereby inhibiting this entire signaling cascade, which alleviates the symptoms of migraine.

Application Notes and Protocols for the Purification of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the synthesis of pharmaceuticals such as Rimegepant.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory standards.[2] This document outlines two primary purification techniques: recrystallization and silica gel column chromatography. While specific quantitative data for the purification of this exact molecule is not extensively published, the provided protocols are based on established methods for analogous imidazo[4,5-b]pyridine and piperidine derivatives and offer a robust starting point for optimization.[3][4]

Introduction

This compound is a heterocyclic compound whose structural integrity and purity are paramount for its intended use in multi-step pharmaceutical syntheses.[5] Impurities, whether from starting materials, by-products, or degradation products, can have a significant impact on the yield and purity of the final API. Therefore, efficient and scalable purification methods are essential. The choice of purification technique often depends on the nature and quantity of the impurities, as well as the scale of the reaction.

Data Presentation

Effective purification requires careful monitoring and analysis. Researchers should maintain detailed records of their purification experiments to ensure reproducibility and to aid in optimization. The following table provides a template for recording and comparing data from different purification trials.

Table 1: Purification Data for this compound

Trial IDPurification MethodSolvent System / Mobile PhaseStarting Mass (g)Final Mass (g)Yield (%)Initial Purity (%)Final Purity (%)Notes
Recrystallization
Column Chromatography

Purity can be determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

The following protocols provide a general framework for the purification of this compound. Optimization of solvent systems and other parameters will be necessary to achieve the desired purity and yield.

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.[3]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate/hexane mixture)[6]

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. For compounds with amine functionalities, crystallizing the salt form (e.g., hydrochloride) can also be an effective strategy.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the compound completely dissolves. Avoid adding an excessive amount of solvent to maximize the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin within 10-20 minutes for optimal purity.[7]

  • Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[3] Silica gel, a polar adsorbent, is commonly used for the purification of polar heterocyclic compounds.[8][9]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[4]

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane/methanol)[10]

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Rotary evaporator

Procedure:

  • Eluent Selection: Using TLC, determine a suitable eluent system that provides good separation of the target compound from impurities. The ideal eluent should give the target compound an Rf value of approximately 0.3-0.5. For polar compounds, a mixture like 5% methanol in dichloromethane is a good starting point.[10]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dried silica to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified compound.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

Mandatory Visualizations

Purification_Workflow crude Crude Product This compound recrystallization Protocol 1: Recrystallization crude->recrystallization column_chromatography Protocol 2: Column Chromatography crude->column_chromatography analysis Purity Analysis (HPLC, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity > 99.5% further_purification Further Purification Needed analysis->further_purification Purity < 99.5% further_purification->recrystallization further_purification->column_chromatography

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols for Analytical Method Development of Rimegepant Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical method development of key intermediates in the synthesis of Rimegepant. The methods outlined below are crucial for ensuring the quality, purity, and stereochemistry of these intermediates, which ultimately impacts the safety and efficacy of the final active pharmaceutical ingredient (API).

Introduction

Rimegepant is a calcitonin gene-related peptide (CGRP) receptor antagonist used for the acute treatment of migraine. The synthesis of this complex molecule involves several key intermediates that require robust analytical methods for in-process control and quality assurance. This document focuses on the analytical methods for three critical intermediates in the Rimegepant synthetic pathway.

A critical step in the synthesis of Rimegepant involves the enantioselective reduction of a diketone intermediate to a chiral alcohol, followed by the introduction of an amino group to form a key amino alcohol intermediate. The control of stereochemistry during these steps is paramount.

Analytical Methods for Rimegepant Intermediates

This section details the recommended analytical methods for monitoring the purity and stereochemical integrity of three key Rimegepant intermediates.

Intermediate 1: 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione (Diketone)

This intermediate is the precursor to the chiral alcohol. Its purity is critical for the success of the subsequent stereoselective reduction. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for purity determination.

Experimental Protocol: Purity Determination of Diketone Intermediate by RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Symmetry C18 (4.6 x 150mm, 5µm) or equivalent.[1]

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

    • Gradient Program (Proposed):

      • 0-5 min: 5% B

      • 5-20 min: 5-95% B

      • 20-25 min: 95% B

      • 25-26 min: 95-5% B

      • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve approximately 10 mg of the diketone intermediate in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution. Further dilute as necessary.

Data Presentation: Purity of Diketone Intermediate

ParameterSpecification
Purity (by HPLC)≥ 98.0%
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%
Intermediate 2: (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one (Chiral Alcohol)

The stereochemical purity (enantiomeric excess) of this chiral alcohol is crucial for the final stereochemistry of Rimegepant. A chiral HPLC method is mandatory for its analysis.

Experimental Protocol: Enantiomeric Purity of Chiral Alcohol Intermediate by Chiral HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase (Proposed): A mixture of n-Hexane and a suitable alcohol modifier (e.g., Isopropanol or Ethanol) with a small percentage of a basic or acidic additive if required for peak shape. A typical starting point would be 80:20 (n-Hexane:Isopropanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the chiral alcohol intermediate in the mobile phase.

Data Presentation: Enantiomeric Purity of Chiral Alcohol Intermediate

ParameterSpecification
Enantiomeric Excess (ee)≥ 99.0%
(S)-enantiomer≤ 0.5%
Intermediate 3: (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol (Amino Alcohol)

This advanced intermediate contains three chiral centers. Its diastereomeric and enantiomeric purity must be rigorously controlled. A UPLC-MS/MS method is recommended for sensitive and specific analysis.

Experimental Protocol: Purity and Diastereomeric Ratio of Amino Alcohol Intermediate by UPLC-MS/MS

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity CSH C18 (2.1 × 100 mm; 1.7 µm).[2][3]

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).[2][3]

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

  • Flow Rate: 0.3 mL/min.[2][3]

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions (Proposed):

    • Amino Alcohol: Precursor Ion -> Product Ion (To be determined by infusion of the standard)

    • Key Diastereomeric Impurity: Precursor Ion -> Product Ion (To be determined)

  • Sample Preparation: Prepare a 100 ng/mL solution of the amino alcohol intermediate in a 50:50 mixture of acetonitrile and water.

Data Presentation: Purity of Amino Alcohol Intermediate

ParameterSpecification
Purity (by UPLC)≥ 98.0%
Diastereomeric Ratio≥ 99:1 (desired diastereomer)
Individual Impurity≤ 0.5%
Total Impurities≤ 2.0%

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the analytical method development and the relationship between the intermediates in the synthetic pathway.

Analytical_Method_Development_Workflow cluster_synthesis Rimegepant Synthesis cluster_analysis Analytical Control Intermediate1 Diketone Intermediate Intermediate2 Chiral Alcohol Intermediate Intermediate1->Intermediate2 Enantioselective Reduction Method1 RP-HPLC (Purity) Intermediate1->Method1 Intermediate3 Amino Alcohol Intermediate Intermediate2->Intermediate3 Amination Method2 Chiral HPLC (Enantiomeric Purity) Intermediate2->Method2 Rimegepant Rimegepant API Intermediate3->Rimegepant Method3 UPLC-MS/MS (Diastereomeric Purity) Intermediate3->Method3

Caption: Synthetic pathway of Rimegepant and associated analytical controls.

HPLC_Method_Development_Logic Start Define Analytical Target Profile Screening Screen Columns & Mobile Phases Start->Screening Optimization Optimize Chromatographic Parameters (Flow, Gradient) Screening->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Implementation Implement for Routine In-Process Control Validation->Implementation

Caption: Logical workflow for HPLC method development and validation.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods. These studies should be performed on the key intermediates to identify potential degradation products and ensure they are well-separated from the main peak.

Protocol for Forced Degradation Studies

Prepare solutions of each intermediate and subject them to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

Analyze the stressed samples using the developed HPLC or UPLC methods and compare the chromatograms to that of an unstressed sample. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main intermediate peak.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the quality control of Rimegepant intermediates. Adherence to these methods will ensure the consistent production of high-quality Rimegepant API. It is recommended that each laboratory validates these methods according to their specific equipment and regulatory requirements.

References

Application of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one in the Synthesis of CGRP Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

Abstract

The heterocyclic scaffold, 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, serves as a pivotal building block in the synthesis of a novel class of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists known as 'gepants'. This application note details the significance of this intermediate, its incorporation into potent anti-migraine therapeutics such as Atogepant and Ubrogepant, and provides comprehensive protocols for its synthesis and subsequent elaboration. Furthermore, it presents key quantitative data for these antagonists and illustrates the underlying CGRP signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key player in the pathophysiology of migraine is the neuropeptide CGRP, which is released from trigeminal ganglia neurons and causes vasodilation and neurogenic inflammation.[1] Consequently, antagonism of the CGRP receptor has emerged as a highly effective therapeutic strategy for the treatment of migraine.[1]

The this compound moiety is a crucial pharmacophore in the design of several orally bioavailable small molecule CGRP antagonists. Its rigid structure and potential for diverse functionalization have enabled the development of potent and selective drug candidates. This note will focus on the practical application of this key intermediate in the synthesis of leading CGRP antagonists.

CGRP Signaling Pathway

The binding of CGRP to its receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), initiates a downstream signaling cascade. This process is central to the pain and discomfort associated with migraine. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, contributing to vasodilation and pain signal transmission. CGRP antagonists, by blocking the initial binding of CGRP to its receptor, effectively inhibit this cascade.

CGRP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Antagonist CGRP Antagonist (e.g., Atogepant) Antagonist->Receptor Blocks G_protein Gαs Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation & Pain Transmission PKA->Vasodilation Leads to

Caption: CGRP Receptor Signaling Pathway and Antagonist Inhibition.

Quantitative Data of CGRP Antagonists

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50) of Atogepant and Ubrogepant, which are synthesized using the this compound core structure.

CompoundTargetKi (nM)IC50 (nM)Reference(s)
Atogepant Human CGRP Receptor (cloned)0.0150.026[2]
Human CGRP Receptor (natural)0.026-[2]
Rhesus Macaque CGRP Receptor0.009-[2]
Rat CGRP Receptor0.7-[2]
Ubrogepant Human CGRP Receptor0.07 ± 0.0060.08
Rhesus Monkey CGRP Receptor0.079 ± 0.005-
Dog CGRP Receptor47 ± 4-
Rat CGRP Receptor9.6 ± 1.1-

Experimental Protocols

The synthesis of CGRP antagonists like Atogepant and Ubrogepant using the this compound intermediate can be conceptualized in a multi-step process. A generalized workflow is presented below, followed by detailed protocols for each key stage.

Synthesis_Workflow A Synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate B Boc Deprotection A->B D Amide Coupling B->D C Synthesis of Carboxylic Acid and Amine Fragments C->D E Final CGRP Antagonist (e.g., Atogepant, Ubrogepant) D->E

Caption: General synthetic workflow for CGRP antagonists.
Protocol 1: Synthesis of tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

This protocol describes the synthesis of the Boc-protected core intermediate.

Materials:

  • N-Boc-4-aminopiperidine

  • 2-chloro-3-nitropyridine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Iron powder

  • Ammonium chloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Step 1: Nucleophilic Aromatic Substitution

    • To a solution of N-Boc-4-aminopiperidine (1.0 eq) in DMF, add 2-chloro-3-nitropyridine (1.1 eq) and DIPEA (2.0 eq).

    • Stir the reaction mixture at 80 °C for 16 hours.

    • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate.

  • Step 2: Reduction of the Nitro Group

    • To a solution of the product from Step 1 in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux for 4 hours.

    • Filter the hot reaction mixture through a pad of celite and wash with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-((3-aminopyridin-2-yl)amino)piperidine-1-carboxylate.

  • Step 3: Cyclization

    • Dissolve the product from Step 2 in THF and add CDI (1.2 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate.

Protocol 2: Deprotection of the Core Intermediate

This protocol outlines the removal of the Boc protecting group to yield the free amine.

Materials:

  • tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Protocol 3: Amide Coupling for the Synthesis of Atogepant

This protocol describes the final coupling step to synthesize Atogepant.

Materials:

  • This compound (from Protocol 2)

  • (3'S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of (3'S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.

  • Stir at room temperature for 18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, methanol/DCM gradient) to yield Atogepant.

Conclusion

The this compound scaffold is a validated and essential component in the rational design and synthesis of potent, orally available CGRP receptor antagonists. The synthetic routes and protocols detailed herein provide a framework for the preparation of this key intermediate and its successful incorporation into complex drug molecules like Atogepant and Ubrogepant. The continued exploration of derivatives based on this core structure holds promise for the development of next-generation therapies for migraine and other CGRP-mediated disorders.

References

Application Notes and Protocols for the Derivatization of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one core scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the derivatization of this scaffold, focusing on modifications of the piperidine moiety to facilitate Structure-Activity Relationship (SAR) studies. The protocols described herein focus on two key synthetic transformations: N-acylation and reductive amination, which allow for the introduction of a diverse range of functional groups. These derivatizations are crucial for exploring the chemical space around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. As the imidazo[4,5-b]pyridine core is a known constituent of Janus Kinase (JAK) inhibitors, the biological context of these derivatives will be discussed in relation to the JAK-STAT signaling pathway.

Introduction

The imidazo[4,5-b]pyridine scaffold is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including anti-cancer, anti-inflammatory, and antiviral activities.[1][2] Its structural resemblance to purines allows it to interact with various biological targets, particularly protein kinases.[3] The compound this compound is a valuable intermediate for the synthesis of kinase inhibitors, offering a flexible platform for modification to probe the intricate interactions within the ATP-binding site of these enzymes.[4][5]

Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, enabling the systematic investigation of how chemical structure influences biological activity. By synthesizing and evaluating a library of derivatives of a lead compound, researchers can identify key structural motifs responsible for potency and selectivity. The piperidine moiety of the title compound presents an ideal handle for derivatization, allowing for the exploration of various substituents that can modulate the compound's physicochemical properties and its interaction with the target protein.

This document outlines robust and reproducible protocols for the N-acylation and reductive amination of this compound, providing a practical guide for the generation of compound libraries for SAR studies. Furthermore, we will explore the potential of these derivatives as inhibitors of the Janus Kinase (JAK) family of enzymes and their role in modulating the JAK-STAT signaling pathway, a critical pathway in immunity and cell proliferation.[6]

Biological Context: The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are key mediators of cytokine signaling.[6] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including immune responses, cell growth, and differentiation.[7] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.

The signaling cascade is initiated when a cytokine binds to its cognate receptor, leading to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[7] Selective inhibition of JAKs, particularly JAK3 which is predominantly expressed in hematopoietic cells, is a promising strategy for the development of immunosuppressive and anti-inflammatory agents with reduced side effects.[6] The derivatization of the this compound scaffold can lead to the discovery of potent and selective JAK inhibitors that can modulate this critical signaling pathway.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Recruitment & Activation STAT STAT Receptor->STAT Recruitment P_JAK P-JAK JAK->P_JAK Autophosphorylation P_JAK->Receptor Phosphorylation P_JAK->STAT Phosphorylation P_STAT P-STAT STAT->P_STAT Dimer STAT Dimer P_STAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Derivatized Scaffold) Inhibitor->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

Experimental Protocols

The following protocols describe general procedures for the derivatization of this compound. Researchers should optimize these conditions based on the specific substrates and reagents used.

Protocol 1: N-acylation of this compound

This protocol details the acylation of the piperidine nitrogen with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Nacylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve starting material and base in DCM B Cool to 0°C A->B C Add acyl chloride B->C D Stir at room temperature (2-4h) C->D E Monitor by TLC D->E F Quench with water E->F Reaction complete G Extract and wash F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: Workflow for the N-acylation of the core scaffold.

Protocol 2: Reductive Amination of this compound

This protocol describes the formation of a new carbon-nitrogen bond at the piperidine nitrogen via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) for extraction

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated derivative.

ReductiveAmination_Workflow cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification A Mix starting material and aldehyde/ketone in DCE B Add catalytic acetic acid (optional) A->B C Stir for 30 min B->C D Add NaBH(OAc)₃ C->D E Stir at room temperature (12-24h) D->E F Monitor by TLC/LC-MS E->F G Quench with NaHCO₃ (aq) F->G Reaction complete H Extract and wash G->H I Dry and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for the reductive amination of the core scaffold.

Data Presentation: Illustrative SAR Data

Due to the proprietary nature of drug discovery research, publicly available quantitative SAR data for derivatives of this compound is limited. The following tables present illustrative data to demonstrate the format for summarizing SAR findings. The data presented here is hypothetical and intended to serve as a template for researchers to populate with their own experimental results.

Table 1: SAR of N-Acyl Derivatives as JAK3 Inhibitors

Compound IDR Group (Acyl)JAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK3)
1a -COCH₃150180012
1b -COC₂H₅125160012.8
1c -CO-Ph8095011.9
1d -CO-(4-Cl-Ph)6570010.8
1e -CO-(4-F-Ph)7075010.7

Table 2: SAR of N-Alkyl Derivatives as JAK3 Inhibitors

Compound IDR Group (Alkyl)JAK3 IC₅₀ (nM)JAK1 IC₅₀ (nM)Selectivity (JAK1/JAK3)
2a -CH₃250280011.2
2b -CH₂CH₃220250011.4
2c -CH₂Ph110120010.9
2d -CH₂(4-Cl-Ph)95100010.5
2e -CH₂(4-F-Ph)100110011.0

Conclusion

The derivatization of the this compound scaffold via N-acylation and reductive amination provides a robust strategy for the generation of diverse compound libraries for SAR studies. The protocols outlined in this document offer a practical guide for medicinal chemists to synthesize and explore novel analogs. By systematically modifying the piperidine moiety, researchers can fine-tune the pharmacological properties of these compounds, potentially leading to the discovery of potent and selective kinase inhibitors targeting pathways such as the JAK-STAT signaling cascade. The illustrative SAR tables provide a framework for the organization and analysis of biological data, which is essential for guiding the iterative process of drug design and optimization.

References

Experimental use of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Exemplar-1: A Selective Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Exemplar-1 is a potent and selective, ATP-competitive inhibitor of the novel kinase, Exemplar Kinase 1 (EK1). Dysregulation of EK1 has been implicated in various proliferative disorders, making it a key target for therapeutic development. These application notes provide protocols for in vitro kinase assays and cell-based assays to evaluate the efficacy and mechanism of action of Exemplar-1.

Chemical Information

| IUPAC Name | 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one hydrochloride | | Synonym | Exemplar-1 | | Molecular Formula | C₁₁H₁₄N₄O · HCl | | Molecular Weight | 254.72 g/mol | | CAS Number | 1234567-89-0 (Hypothetical) | | Purity | ≥98% (HPLC) | | Solubility | Soluble in DMSO (≥50 mg/mL) and Water (≥25 mg/mL) | | Storage | Store at -20°C. Protect from light. |

In Vitro Kinase Inhibition Assay

This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) of Exemplar-1 against EK1.

Experimental Workflow

prep Prepare Reagents (Kinase, Substrate, ATP, Exemplar-1) plate Plate Kinase and Exemplar-1 (Varying Concentrations) prep->plate incubate1 Pre-incubation (30 min at 25°C) plate->incubate1 initiate Initiate Reaction (Add ATP/Substrate Mix) incubate1->initiate incubate2 Incubate (60 min at 37°C) initiate->incubate2 stop Stop Reaction (Add Stop Solution) incubate2->stop detect Detect Signal (Luminescence Reading) stop->detect analyze Data Analysis (Calculate IC₅₀) detect->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol
  • Reagent Preparation :

    • Prepare a 10 mM stock solution of Exemplar-1 in 100% DMSO.

    • Create a serial dilution of Exemplar-1 in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of recombinant human EK1 and its peptide substrate in assay buffer.

    • Prepare a solution of ATP in assay buffer.

  • Assay Procedure :

    • Add 5 µL of each Exemplar-1 dilution to a 384-well plate.

    • Add 10 µL of the EK1/substrate solution to each well.

    • Incubate at room temperature for 30 minutes.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 25 µL of a detection reagent that quantifies the remaining ATP (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the normalized data against the logarithm of the Exemplar-1 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Quantitative Data
Target Kinase IC₅₀ (nM)
EK18.2
Kinase A> 10,000
Kinase B5,430
Kinase C> 10,000

Cellular Proliferation Assay

This protocol measures the effect of Exemplar-1 on the proliferation of a cancer cell line known to overexpress EK1.

Experimental Workflow

seed Seed Cells in 96-well Plate incubate1 Incubate Overnight (Allow Adhesion) seed->incubate1 treat Treat with Exemplar-1 (Serial Dilutions) incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add Proliferation Reagent (e.g., CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate (10 min) add_reagent->incubate3 read Read Luminescence incubate3->read analyze Data Analysis (Calculate GI₅₀) read->analyze

Caption: Workflow for the cell-based proliferation assay.

Protocol
  • Cell Culture :

    • Culture EK1-overexpressing cells (e.g., HT-29) in appropriate media supplemented with 10% FBS.

    • Harvest cells and seed them into a 96-well plate at a density of 5,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Treatment :

    • Prepare a serial dilution of Exemplar-1 in culture media.

    • Remove the old media from the cells and add 100 µL of the Exemplar-1 dilutions to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification :

    • Equilibrate the plate to room temperature.

    • Add 100 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis :

    • Calculate the percentage of growth inhibition relative to a vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the Exemplar-1 concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Quantitative Data
Cell Line GI₅₀ (µM)
HT-29 (EK1 High)0.52
A549 (EK1 Low)> 25

Signaling Pathway Analysis

Exemplar-1 inhibits the EK1 signaling pathway, which is crucial for cell survival and proliferation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor EK1 EK1 Receptor->EK1 Activates Substrate Downstream Substrate EK1->Substrate Phosphorylates TF Transcription Factors Substrate->TF Activates Exemplar1 Exemplar-1 Exemplar1->EK1 Inhibits Gene Proliferation Genes TF->Gene Upregulates

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the development of pharmaceutical agents such as Rimegepant. This document provides troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies involve the formation of the imidazo[4,5-b]pyridin-2-one core from a substituted diaminopyridine precursor. One common route begins with 3-amino-2-chloropyridine, which undergoes a series of reactions including substitution with a protected piperidine derivative, followed by cyclization to form the fused imidazole ring. An alternative approach involves a Curtius rearrangement of a corresponding acyl azide to form the cyclic urea.

Q2: What are the critical parameters to control for a high yield in the cyclization step?

A2: The cyclization to form the imidazo[4,5-b]pyridin-2-one ring is a crucial step. When using reagents like 1,1'-Carbonyldiimidazole (CDI), maintaining anhydrous conditions is critical to prevent the hydrolysis of CDI and the formation of byproducts. The reaction temperature and time should be carefully optimized to ensure complete conversion without degrading the product. The choice of solvent can also significantly impact the reaction rate and yield.

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Byproduct formation can be minimized by carefully controlling the reaction conditions at each step. For instance, in the initial substitution reaction on 2-chloropyridine, controlling the stoichiometry of the amine and the reaction temperature can prevent the formation of di-substituted products. During the cyclization, ensuring the purity of the diamine precursor is essential, as impurities can lead to side reactions and difficult purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Suggestions
Low Yield in the Final Product Incomplete cyclization.- Ensure the cyclization agent (e.g., CDI) is fresh and handled under anhydrous conditions.- Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS.- Consider using a different cyclizing agent or a different synthetic route, such as a Curtius rearrangement if the current method is problematic.
Degradation of starting material or product.- Purify the diamine precursor immediately before the cyclization step.- Work up the reaction mixture promptly after completion.- Use appropriate purification techniques to avoid prolonged exposure to harsh conditions.
Suboptimal work-up and purification.- Optimize the extraction and washing steps to minimize product loss.- For column chromatography, screen different solvent systems to achieve good separation.- Consider recrystallization to improve purity and yield.
Difficult Purification of the Final Product Presence of closely related impurities.- Byproducts from incomplete reactions or side reactions can co-elute with the product. Analyze the crude product by LC-MS to identify the impurities.- Adjust the chromatographic conditions (e.g., gradient, stationary phase) for better separation.- If impurities are persistent, revisit the previous synthetic steps to minimize their formation.
Formation of regioisomers.- In some synthetic routes, the cyclization can lead to the formation of regioisomers. Characterize the product mixture thoroughly using NMR (e.g., NOESY, HMBC) to identify the isomers.- Modify the synthetic strategy to favor the formation of the desired isomer.
Inconsistent Reaction Outcomes Variability in reagent quality.- Use reagents from reliable sources and check their purity before use.- Ensure solvents are anhydrous where required.
Reaction sensitivity to air or moisture.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).- Use dry glassware and syringes.

Experimental Protocols

A common synthetic approach for this compound is outlined below. This multi-step synthesis requires careful execution and monitoring at each stage.

Overall Synthetic Workflow

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection A 3-Amino-2-chloropyridine C Intermediate A (tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate) A->C Pd-catalyzed amination B tert-Butyl 4-aminopiperidine-1-carboxylate B->C D Intermediate A F Intermediate B (tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate) D->F Cyclization E 1,1'-Carbonyldiimidazole (CDI) E->F G Intermediate B I Final Product (this compound) G->I Boc Deprotection H Acid (e.g., HCl) H->I

Caption: General workflow for the synthesis of the target compound.

Detailed Methodologies

  • Step 1: Synthesis of tert-Butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate (Intermediate A)

    • To a solution of 3-amino-2-chloropyridine in a suitable solvent (e.g., toluene or dioxane), add tert-butyl 4-aminopiperidine-1-carboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

    • Heat the mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

    • After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography.

  • Step 2: Synthesis of tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (Intermediate B)

    • Dissolve Intermediate A in an anhydrous aprotic solvent (e.g., THF or DCM).

    • Add 1,1'-Carbonyldiimidazole (CDI) portion-wise at room temperature.

    • Stir the reaction mixture until the reaction is complete (monitor by TLC or LC-MS).

    • The reaction is quenched, and the product is extracted and purified by column chromatography.

  • Step 3: Synthesis of this compound (Final Product)

    • Dissolve Intermediate B in a suitable solvent (e.g., methanol or dioxane).

    • Add a solution of hydrochloric acid and stir at room temperature.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, the solvent is removed, and the product is isolated, often as a hydrochloride salt, which can be neutralized if the free base is required.

Signaling Pathways and Logical Relationships

The synthesis of this compound involves a logical progression of reactions, each with its own set of critical parameters that can affect the overall yield.

G cluster_0 Reaction Pathway cluster_1 Potential Issues cluster_2 Contributing Factors Start Starting Materials IntermediateA Intermediate A Start->IntermediateA Step 1 IntermediateB Intermediate B IntermediateA->IntermediateB Step 2 Product Final Product IntermediateB->Product Step 3 LowYield Low Yield Product->LowYield Impurity Impurity Formation Product->Impurity Conditions Reaction Conditions LowYield->Conditions Reagents Reagent Quality LowYield->Reagents Impurity->Conditions Purification Purification Method Impurity->Purification

Caption: Logical relationship between reaction steps and potential issues.

By understanding these relationships, researchers can more effectively troubleshoot and optimize the synthesis to achieve higher yields and purity of the desired product.

Technical Support Center: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common impurities, analytical methods, and handling of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common process-related impurities associated with the synthesis of this compound?

A1: Process-related impurities can arise from starting materials, intermediates, and side reactions during the synthesis. Based on common synthetic routes, such as those involving reductive amination and Curtius rearrangement, the following impurities may be present:

  • Unreacted Starting Materials: Residual amounts of precursors like N-Boc-4-piperidone and 3-amino-2-chloropyridine may be carried through.

  • Intermediates: Incomplete cyclization or rearrangement reactions can result in the presence of intermediates.

  • Byproducts from Reductive Amination: Side reactions during the coupling of the piperidine and pyridine rings can lead to the formation of isomeric or over-alkylated products.

  • Byproducts from Curtius Rearrangement: If this step is used for the formation of the urea moiety, byproducts from the isocyanate intermediate, such as ureas formed with other nucleophiles, could be present.

Q2: What are the likely degradation products of this compound?

A2: Forced degradation studies on Rimegepant, for which this compound is a key intermediate, have shown susceptibility to hydrolytic and oxidative degradation.[1][2] The imidazo[4,5-b]pyridin-2(3H)-one core and the piperidine ring are the most likely sites for degradation. Potential degradation products include:

  • Hydrolysis Products: The lactam ring within the imidazopyridinone core can undergo hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Oxidation Products: The nitrogen atoms in the piperidine and imidazopyridine rings are susceptible to oxidation, which can lead to the formation of N-oxides.

Q3: How can I assess the purity of my this compound sample?

A3: A validated stability-indicating analytical method is crucial for purity assessment. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) coupled with a UV detector or a mass spectrometer (MS) is the recommended technique. A reverse-phase method is typically suitable for this type of compound. Please refer to the detailed experimental protocol below for a starting point.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Presence of process-related impurities or degradation products.Use a high-resolution mass spectrometer to identify the mass of the unknown peaks and compare them with the potential impurities listed in the tables below. Adjust purification methods (e.g., recrystallization solvent, chromatography conditions) to remove the identified impurities.
Poor peak shape in HPLC analysis Inappropriate mobile phase pH or column chemistry. Interaction of the basic piperidine nitrogen with residual silanols on the column.Optimize the mobile phase pH to ensure the analyte is in a single ionic form. Use a column with end-capping or a mobile phase additive like triethylamine to reduce peak tailing.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Store the compound in a tightly sealed container, protected from light and moisture, at a low temperature. Prepare solutions fresh for each experiment and avoid prolonged exposure to harsh pH conditions or oxidizing agents.
Low yield in subsequent synthetic steps Presence of impurities that interfere with the reaction.Re-purify the starting material using the recommended analytical method to confirm its purity before proceeding with the next reaction step.

Data Presentation

Table 1: Potential Process-Related Impurities
Impurity Name/Structure Potential Source Molecular Weight ( g/mol )
N-Boc-4-piperidoneStarting Material199.25
3-Amino-2-chloropyridineStarting Material128.56
Isomeric Amination ProductsSide reaction in reductive aminationVariable
Urea ByproductsSide reaction of isocyanate intermediateVariable
Table 2: Potential Degradation Products
Impurity Name/Structure Degradation Pathway Molecular Weight ( g/mol )
Ring-Opened Hydrolysis ProductHydrolysis236.27
Piperidine N-oxideOxidation234.25
Imidazopyridine N-oxideOxidation234.25

Experimental Protocols

Protocol 1: Purity Assessment by UPLC-MS

This method is adapted from a validated procedure for the analysis of Rimegepant and its impurities and is suitable for the purity profiling of this compound.[1][2]

  • Instrumentation: UPLC system with a PDA detector and coupled to a Q-TOF mass spectrometer.

  • Column: Acquity CSH C18 column (2.1 × 100 mm; 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 70
    18.0 90
    20.0 90
    20.1 10

    | 25.0 | 10 |

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection: PDA at 254 nm and MS in positive ion mode.

  • Sample Preparation: Prepare a solution of the compound in a mixture of acetonitrile and water (1:1) at a concentration of approximately 0.5 mg/mL.

Mandatory Visualization

Logical Workflow for Impurity Identification

The following workflow outlines the steps for identifying and characterizing unknown impurities in a sample of this compound.

G cluster_0 Initial Analysis cluster_1 Data Processing cluster_2 Impurity Characterization cluster_3 Confirmation A Sample Preparation B UPLC-MS Analysis A->B C Identify Known Peaks (Main Compound) B->C D Identify Unknown Peaks B->D E Determine Mass of Unknowns D->E F Compare with Potential Impurities List E->F G Propose Structures F->G H Synthesize Reference Standard G->H I Co-injection Analysis H->I J Confirm Impurity Identity I->J

Caption: A logical workflow for the identification and confirmation of impurities.

Signaling Pathway of CGRP Receptor Antagonism

This compound is an intermediate in the synthesis of CGRP receptor antagonists like Rimegepant. These antagonists block the signaling cascade initiated by CGRP, which is implicated in migraine pathophysiology.

CGRP_Pathway cluster_receptor Cell Membrane cluster_cell Intracellular CGRP CGRP Receptor CGRP Receptor CGRP->Receptor Binds & Activates G_Protein Gαs Protein Receptor->G_Protein Activates Antagonist Rimegepant (Antagonist) Antagonist->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Effects (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets

Caption: CGRP receptor signaling and the mechanism of antagonism.

References

Technical Support Center: Optimization of Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazo[4,5-b]pyridines.

Troubleshooting Guide

Low product yield and the formation of hard-to-separate regioisomers are common hurdles in the synthesis of imidazo[4,5-b]pyridines. This guide provides systematic approaches to identify and resolve these and other experimental issues.

Common Problems and Solutions

ProblemPotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.[1][2]
Degradation of starting material or product.Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially if the product is sensitive to air or light.[1]
Ineffective catalyst or reaction conditions.Experiment with different catalysts, solvents, or temperatures. For instance, in multicomponent syntheses, optimizing the temperature can significantly impact the yield.[1]
Inefficient purification.Evaluate and optimize the purification method. For column chromatography, try different solvent systems or stationary phases. Recrystallization from a suitable solvent can also improve yield and purity.[1]
Formation of Inseparable Mixture of Regioisomers Similar reactivity of the nitrogen atoms in the pyridine precursor under the chosen conditions.Modify reaction conditions to favor one isomer. This can involve changing the base, solvent, or temperature. The use of bulkier bases may favor alkylation at less sterically hindered positions.[2]
Unfavorable kinetics or thermodynamics for the formation of a single isomer.Alter the alkylating agent. The nature of the leaving group and the steric bulk of the alkyl group can influence the site of attack.[2] A directed synthesis approach, such as a palladium-catalyzed reaction, can provide better regiocontrol.[1][3]
Ineffective chromatographic separation.For High-Performance Liquid Chromatography (HPLC), a systematic screening of different solvent mixtures (e.g., acetonitrile/water, methanol/water) and gradients can help resolve closely eluting peaks. Supercritical fluid chromatography (SFC) can be a powerful alternative for isomer separation.[1]
Unfavorable Regioisomeric Ratio Lack of regiocontrol in the reaction.Investigate reaction conditions that may favor the formation of one isomer. For N-alkylation reactions, factors such as the base, solvent, and temperature can significantly influence regioselectivity.[1]
Steric hindrance.The steric bulk of the reactants can influence the regiochemical outcome. Modifying the substituents on the starting materials may direct the reaction towards the desired isomer.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during imidazo[4,5-b]pyridine synthesis.

G Troubleshooting Workflow for Imidazo[4,5-b]pyridine Synthesis start Start Synthesis check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions (Time, Temperature, Catalyst) incomplete->optimize_conditions workup Work-up and Purification complete->workup analyze_product Analyze Product (Yield & Purity) workup->analyze_product low_yield Low Yield analyze_product->low_yield Low isomers Mixture of Regioisomers analyze_product->isomers Impure success Desired Product Obtained analyze_product->success Good low_yield->optimize_conditions optimize_purification Optimize Purification (Solvent System, Method) low_yield->optimize_purification isomers->optimize_purification optimize_regioselectivity Optimize for Regioselectivity (Base, Solvent, Sterics) isomers->optimize_regioselectivity optimize_conditions->check_reaction optimize_regioselectivity->start

Troubleshooting workflow for imidazo[4,5-b]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the imidazo[4,5-b]pyridine scaffold?

A1: The most prevalent method is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids, aldehydes, or their derivatives.[1] This reaction is typically performed under acidic conditions or at elevated temperatures.[1] Another approach involves a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[1][3]

Q2: Why is the formation of regioisomers a significant issue in imidazo[4,5-b]pyridine synthesis?

A2: Regioisomer formation is a common challenge due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1] When substituents are introduced on the imidazole ring, the reaction can occur at either the N1 or N3 position, leading to a mixture of isomers.[1] These regioisomers often have very similar physical and chemical properties, making their separation difficult.[1]

Q3: How can I confirm the structure of the separated regioisomers?

A3: A combination of spectroscopic techniques is essential for unambiguous structure determination. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the N-substituted regioisomers.[1][4]

Q4: What are some key parameters to optimize for improving the yield of the reaction?

A4: Key parameters to optimize include reaction temperature, reaction time, and the choice of catalyst and solvent. As indicated in the table below, these factors can have a significant impact on the final product yield.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Yield in a Multicomponent Synthesis of 2-Aminopyridines (a precursor to Imidazo[4,5-b]pyridines) [1]

EntryTemperature (°C)Time (h)Yield (%)
1Room Temperature240
2402420
360640
4803Optimized Yield

Table 2: Example Yields for the Synthesis of 2-phenyl-4-azabenzimidazoles (Imidazo[4,5-b]pyridines) [1]

CompoundYield (%)
14a75
14c89
14d82
14e61
14f78
14g85
14h80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-6H-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with benzaldehydes.[1]

Materials:

  • 2,3-diaminopyridine

  • Substituted benzaldehyde

  • Nitrobenzene or Acetic acid (solvent)

  • Sodium bicarbonate solution (for neutralization if using acetic acid)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 eq).[1]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6H-imidazo[4,5-b]pyridine.[1]

Protocol 2: Chromatographic Separation of Regioisomers using HPLC

This protocol provides a general guideline for separating regioisomers using HPLC.[1]

Materials and Equipment:

  • Regioisomeric mixture

  • HPLC grade organic solvent (e.g., acetonitrile or methanol)

  • HPLC grade water

  • Formic acid or Ammonium formate (for mobile phase buffer)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]

  • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% organic solvent over 20-30 minutes.[1]

  • Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]

  • Scale-up: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of each regioisomer.[1]

References

Technical Support Center: HPLC Analysis of Polar Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of polar pharmaceutical intermediates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Q1: My peaks are tailing. What are the common causes and solutions for analyzing polar basic compounds?

A: Peak tailing for polar basic compounds is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., < 3). At this pH, the silanol groups are not ionized, minimizing secondary interactions.[3]

  • Use of Additives: Incorporate a competing base, like triethylamine (TEA), into the mobile phase to mask the active silanol sites.

  • Column Selection:

    • End-capped Columns: Utilize columns that are "end-capped," where residual silanols are chemically bonded with a less polar group.[2][3]

    • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which shields the analytes from residual silanols.[2][4]

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape.[5]

  • Sample Overload: High sample concentration can lead to peak tailing.[1][6] Try diluting the sample.

Q2: All the peaks in my chromatogram are broad. What should I investigate?

A: When all peaks are broad, the issue is likely related to the HPLC system rather than the specific analyte chemistry.[6]

Potential Causes & Solutions:

  • Extra-Column Volume: High dead volume in the system (e.g., long or wide tubing) can cause peak dispersion.[2] Use tubing with a narrow internal diameter.

  • Column Contamination or Degradation: The column frit might be blocked, or the stationary phase may be degraded.[1][7] Try backflushing the column or replacing it if necessary.

  • Improper Mobile Phase: Ensure the mobile phase is correctly prepared and filtered.[1][5]

  • Low Flow Rate: A flow rate that is too low can sometimes lead to broader peaks.[5]

  • Incorrect Injection Solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent.[8]

Q3: My peaks are exhibiting fronting. What could be the cause?

A: Peak fronting is less common than tailing but can occur due to:

  • Column Overload: Injecting too much sample can saturate the column.[9] Reduce the injection volume or sample concentration.

  • Poorly Packed Column Bed: A void or channel in the column packing can lead to distorted peak shapes. This often requires column replacement.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. Ensure the sample solvent is of similar or weaker strength than the mobile phase.

A troubleshooting workflow for poor peak shape is presented below:

PoorPeakShape Start Poor Peak Shape Observed CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue System Issue (Dead Volume, Column Contamination, Mobile Phase) CheckAllPeaks->SystemIssue Yes AnalyteSpecific Analyte-Specific Issue CheckAllPeaks->AnalyteSpecific No PeakTailing Peak Tailing? AnalyteSpecific->PeakTailing PeakFronting Peak Fronting? PeakTailing->PeakFronting No TailingSolutions Adjust pH, Use End-capped Column, Add Mobile Phase Modifier PeakTailing->TailingSolutions Yes FrontingSolutions Reduce Sample Concentration, Check Injection Solvent PeakFronting->FrontingSolutions Yes OtherBroadening Other Broadening PeakFronting->OtherBroadening No BroadeningSolutions Optimize Flow Rate, Check for Column Voids OtherBroadening->BroadeningSolutions

Figure 1. Troubleshooting workflow for poor peak shape.

Issue 2: Inconsistent Retention Times

Q4: My retention times are drifting over a series of injections. What is causing this?

A: Retention time drift can be caused by several factors, often related to changes in the mobile phase or column equilibration.[10]

Troubleshooting Checklist:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.[11] This is particularly important for gradient methods and when using mobile phases with high aqueous content.

  • Mobile Phase Composition:

    • Evaporation: The more volatile component of the mobile phase (often the organic solvent) can evaporate over time, leading to a change in composition and retention times.[10] Keep mobile phase reservoirs capped.[12]

    • pH Instability: The pH of the mobile phase can change due to the absorption of atmospheric CO2.[12] Prepare fresh mobile phase regularly.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.[13] Using a column oven is highly recommended for stable retention.[3]

  • Column Contamination: Gradual buildup of sample components on the column can alter its chemistry and cause retention time drift.[10] A guard column can help prevent this.[14]

Q5: I'm observing a sudden, significant shift in retention times. What should I check?

A: A sudden shift in retention time usually points to a more abrupt change in the HPLC system.

Immediate Checks:

  • Leaks: Check for leaks in the system, as this can cause a drop in pressure and a change in flow rate.[10]

  • Pump Issues: Air bubbles in the pump or malfunctioning check valves can lead to inconsistent flow rates.[9] Degas the mobile phase and prime the pump.

  • Incorrect Mobile Phase: Verify that the correct mobile phase reservoirs are being used and that the composition is accurate.[15]

  • Method Parameters: Ensure the correct method with the intended flow rate, gradient, and temperature has been loaded.[15]

A logical diagram for diagnosing retention time variability is shown below:

RetentionTime Start Retention Time Variability DriftOrShift Gradual Drift or Sudden Shift? Start->DriftOrShift GradualDrift Gradual Drift DriftOrShift->GradualDrift Drift SuddenShift Sudden Shift DriftOrShift->SuddenShift Shift DriftCauses Check: - Column Equilibration - Mobile Phase Stability - Temperature Control - Column Contamination GradualDrift->DriftCauses ShiftCauses Check: - System Leaks - Pump Performance (Air Bubbles) - Correct Mobile Phase - Method Parameters SuddenShift->ShiftCauses

Figure 2. Diagnosing retention time variability.

Issue 3: Low Sensitivity / Poor Retention

Q6: My polar analytes are eluting at or near the void volume. How can I increase their retention in reversed-phase HPLC?

A: Poor retention of polar compounds is a common challenge in reversed-phase HPLC because they have a low affinity for the non-polar stationary phase.[16]

Strategies for Increasing Retention:

  • Modify the Mobile Phase:

    • Decrease Organic Solvent: Reduce the percentage of the strong (organic) solvent in the mobile phase.[17] You might need to use a highly aqueous or even 100% aqueous mobile phase.

    • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH to suppress their ionization will make them less polar and increase retention.[17]

  • Select an Appropriate Column:

    • "Aqueous" C18 Columns: Use C18 columns that are designed for use in highly aqueous mobile phases to prevent "phase collapse."[17]

    • Polar-Endcapped or Embedded-Polar Group Columns: These columns offer better retention for polar analytes.[4][17]

  • Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte. This forms a neutral ion-pair that is better retained by the stationary phase.[17]

The relationship between different HPLC modes for polar analyte analysis is depicted below:

HPLCModes cluster_RP Reversed-Phase (RP) Modifications cluster_Alternative Alternative Modes RP_HPLC Standard RP-HPLC (e.g., C18) AQ_C18 Aqueous C18 RP_HPLC->AQ_C18 For better polar retention Polar_Embedded Polar-Embedded RP_HPLC->Polar_Embedded For better polar retention Ion_Pair Ion-Pair Chromatography RP_HPLC->Ion_Pair For better polar retention HILIC HILIC RP_HPLC->HILIC Switch for very polar analytes Mixed_Mode Mixed-Mode RP_HPLC->Mixed_Mode For mixtures of polar and non-polar

Figure 3. HPLC mode selection for polar analytes.

Data Summary Tables

Table 1: Common Mobile Phase Additives and their Functions

AdditiveTypical ConcentrationPrimary FunctionNotes
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Ion-pairing agent for basic compounds; improves peak shape.Can cause ion suppression in LC-MS.
Formic Acid 0.1%Acidifies mobile phase to suppress ionization of acids.Volatile and compatible with LC-MS.
Ammonium Acetate/Formate 5 - 20 mMBuffering agent to control pH.Volatile and suitable for LC-MS.[16]
Triethylamine (TEA) 0.1 - 0.5%Competing base to mask residual silanols.Can interfere with UV detection at low wavelengths.

Table 2: Comparison of Chromatographic Modes for Polar Analytes

Chromatographic ModeStationary PhaseMobile PhaseElution OrderBest Suited For
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Polar compounds elute first.[7]Moderately polar to non-polar compounds.
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Amide)High organic content (>80%) with a small amount of aqueous solvent.Non-polar compounds elute first.Very polar, hydrophilic compounds.[16]
Aqueous Normal Phase (ANP) Hydride-based silicaHigh organic content with some water.Retention of polar compounds increases with increasing organic solvent.[18]Simultaneous retention of polar and non-polar compounds.[18]
Mixed-Mode Contains both hydrophobic and ion-exchange functional groups.Varies depending on the stationary phase and analytes.Can be manipulated by mobile phase pH and ionic strength.Complex mixtures of polar, non-polar, acidic, and basic compounds.

Detailed Experimental Protocols

Protocol 1: Method Development for Polar Analytes using HILIC

  • Column Selection:

    • Start with a bare silica or an amide-bonded phase column. Common dimensions are 2.1 x 100 mm, 3 µm particle size.

  • Mobile Phase Preparation:

    • Solvent A (Aqueous): Prepare a buffered aqueous solution. A common starting point is 10 mM ammonium acetate or ammonium formate, pH adjusted to between 3 and 6.[16]

    • Solvent B (Organic): Use HPLC-grade acetonitrile.

  • Initial Gradient Conditions:

    • Set the initial mobile phase composition to a high percentage of organic solvent (e.g., 95% Solvent B).[16]

    • Run a linear gradient from 95% B to 50% B over 10-15 minutes.

    • Hold at 50% B for 2-3 minutes.

    • Return to the initial 95% B and allow for a re-equilibration time of at least 5-10 column volumes.[16]

  • Sample Preparation:

    • Dissolve the sample in a solvent that is as close to the initial mobile phase composition as possible (i.e., high organic content). This is critical to avoid peak distortion.

  • Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it's too high, decrease the initial percentage.

    • Selectivity: To change the selectivity, adjust the pH of the aqueous mobile phase (Solvent A) or change the buffer salt.[16]

    • Peak Shape: Ensure adequate column equilibration between injections.[11] Incomplete re-equilibration can lead to poor reproducibility.[16]

Protocol 2: Ion-Pair Chromatography for Charged Polar Intermediates

  • Column Selection:

    • A standard C18 or C8 column is typically used.

  • Ion-Pair Reagent Selection:

    • For acidic analytes, use a cationic ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate).

    • For basic analytes, use an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate or an alkyl sulfonate like hexane sulfonic acid).

  • Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase containing the buffer and the ion-pairing reagent (typically 5-10 mM).

    • Ensure the pH is controlled and is at a value where both the analyte and the ion-pairing reagent are ionized.

    • Mix with the appropriate organic modifier (e.g., methanol or acetonitrile).

  • Column Equilibration:

    • It is crucial to dedicate a column to ion-pair applications, as the reagent can be difficult to completely wash out.[11]

    • Flush the column with the ion-pair containing mobile phase for an extended period (at least 20-30 column volumes) to ensure the stationary phase is fully saturated with the reagent.

  • Analysis and Optimization:

    • Inject the sample and monitor retention.

    • Retention can be adjusted by changing the concentration of the ion-pairing reagent, the concentration of the organic modifier, or the pH of the mobile phase.

References

Technical Support Center: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, which features lactam, imidazole, and piperidine rings, the primary stability concerns for this compound include susceptibility to hydrolysis, oxidation, and photodegradation. The lactam ring can be susceptible to cleavage under strong acidic or basic conditions. The imidazole and pyridine moieties may be prone to oxidation, and the overall structure could be sensitive to light, leading to degradation over time.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, the compound should be stored in a cool, dry, and dark environment. Recommended storage is at 4°C.[1] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: I am observing unexpected peaks in my HPLC analysis after dissolving the compound. What could be the cause?

A3: The appearance of new peaks in your chromatogram could indicate on-column degradation or degradation in the dissolution solvent. The compound's solubility and stability can be pH-dependent. Consider the pH of your mobile phase and dissolution solvent. Acidic or basic conditions may be promoting hydrolysis or other degradation pathways. It is also possible that the compound is interacting with certain metal ions, so ensure high-purity solvents and glassware are used.

Q4: Can this compound degrade during routine experimental procedures?

A4: Yes, prolonged exposure to ambient light, elevated temperatures, or non-optimal pH conditions can lead to degradation. It is crucial to use fresh solutions and minimize the exposure of the compound to harsh conditions during your experiments.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays

Symptoms:

  • Loss of compound activity over the duration of the experiment.

  • High variability between replicate experiments.

  • Unexpected cytotoxicity or off-target effects.

Possible Causes:

  • Degradation of the compound in the assay medium.

  • Interaction with assay components.

  • Precipitation of the compound at the working concentration.

Troubleshooting Workflow:

start Start: Inconsistent Assay Results check_solubility Verify Compound Solubility in Assay Medium start->check_solubility assess_stability Assess Compound Stability in Assay Medium (e.g., LC-MS at t=0 and t=end) check_solubility->assess_stability Soluble modify_protocol Modify Experimental Protocol check_solubility->modify_protocol Insoluble check_interaction Investigate Interaction with Assay Components assess_stability->check_interaction Stable assess_stability->modify_protocol Degraded check_interaction->modify_protocol Interaction Detected conclusion Consistent Results Obtained check_interaction->conclusion No Interaction modify_protocol->start Re-evaluate Parent This compound Hydrolysis Hydrolysis (Acidic/Basic Conditions) Parent->Hydrolysis Oxidation Oxidation (O2, Peroxides) Parent->Oxidation Photolysis Photodegradation (UV/Visible Light) Parent->Photolysis Product1 Ring-Opened Product (Lactam Cleavage) Hydrolysis->Product1 Product2 N-Oxide (Pyridine or Imidazole Oxidation) Oxidation->Product2 Product3 Photodegradants Photolysis->Product3

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of imidazo[4,5-b]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do many imidazo[4,5-b]pyridine derivatives exhibit poor aqueous solubility?

A1: The imidazo[4,5-b]pyridine core, being a fused heterocyclic aromatic system, is relatively nonpolar. The arrangement of nitrogen atoms can lead to intermolecular hydrogen bonding in the solid state, which can result in a stable crystal lattice that is difficult to disrupt with water molecules. The overall solubility is highly dependent on the nature and position of substituents on the scaffold.

Q2: What are the initial steps I should take when I encounter a solubility issue with my imidazo[4,5-b]pyridine derivative?

A2: A systematic approach is recommended. First, accurately determine the kinetic and thermodynamic solubility of your compound in the desired aqueous buffer. This will provide a baseline for improvement. Next, consider the pH of your experimental medium, as the basic nitrogen atoms in the imidazo[4,5-b]pyridine ring system can be protonated, which may influence solubility. Finally, based on these initial assessments, you can select an appropriate solubility enhancement strategy.

Q3: Can I predict the solubility of my imidazo[4,5-b]pyridine derivative before synthesis?

A3: While precise prediction is challenging, computational tools can provide valuable insights. In silico models can estimate logP (a measure of lipophilicity) and pKa, which are key determinants of solubility. Structure-activity relationship (SAR) studies from existing literature on similar imidazo[4,5-b]pyridine analogs can also offer guidance on which functional groups are likely to improve or hinder solubility.

Troubleshooting Guides

Issue 1: My imidazo[4,5-b]pyridine derivative, dissolved in DMSO, precipitates when added to my aqueous assay buffer or cell culture medium.

Possible Causes and Solutions:

  • Insufficient DMSO in the final solution: While the compound is soluble in 100% DMSO, the final concentration of DMSO in your aqueous medium may be too low to maintain solubility.

    • Solution 1: Optimize DMSO Concentration: Determine the maximum tolerable DMSO concentration for your assay or cells and prepare your working stock solutions accordingly. It is crucial to run a vehicle control with the same final DMSO concentration to assess any effects of the solvent on your experiment.

    • Solution 2: Use a Co-solvent System: Instead of relying solely on DMSO, consider using a mixture of solvents. A combination of DMSO with other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) might improve solubility in the final aqueous solution.

  • pH of the Medium: The pH of your buffer or medium can significantly impact the ionization state and, consequently, the solubility of your compound.

    • Solution: Measure the pKa of your compound. If it has a basic pKa, slightly acidifying the medium (if your experimental system allows) can increase the proportion of the more soluble protonated form.

  • "Salting Out" Effect: High salt concentrations in some buffers can decrease the solubility of organic compounds.

    • Solution: If possible, try to use a buffer with a lower salt concentration. Alternatively, a different solubility enhancement strategy might be necessary.

Issue 2: The solubility of my compound is still too low for in vivo studies, even with co-solvents.

Possible Solutions:

  • Salt Formation: Converting the basic imidazo[4,5-b]pyridine derivative into a salt, such as a hydrochloride (HCl) salt, can dramatically increase aqueous solubility.[1] This is a common and effective strategy for basic compounds.

  • Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can enhance its dissolution rate and apparent solubility. This is a more advanced formulation technique suitable for preclinical and clinical development.

  • Nanotechnology Approaches: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its delivery and effective concentration at the target site, bypassing the need for high initial solubility.

Quantitative Data on Solubility

Compound ClassModification/FormulationSolubility ObservationReference
Amidino-substituted imidazo[4,5-b]pyridinesPrepared as hydrochloride saltsTo achieve better solubility[1]
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridineUnmodified precursorLow solubility, excluded from some in vitro assays[1]
1H-imidazo[4,5-b]pyridine derivativesGeneral observationOften exhibit low water solubility[2]

Experimental Protocols

Protocol 1: Preparation of a Hydrochloride (HCl) Salt for Solubility Enhancement

This protocol provides a general method for preparing the HCl salt of a basic imidazo[4,5-b]pyridine derivative.

Materials:

  • Imidazo[4,5-b]pyridine derivative (free base)

  • Anhydrous dichloromethane or another suitable aprotic solvent

  • Anhydrous HCl solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)

  • Anhydrous diethyl ether (for precipitation, if needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the imidazo[4,5-b]pyridine free base in a minimal amount of anhydrous dichloromethane in a round-bottom flask with stirring. Gently warm the mixture if necessary to achieve a clear solution.

  • Cool the solution to room temperature.

  • Slowly add a stoichiometric amount (or a slight excess) of the anhydrous HCl solution dropwise to the stirred solution of the free base.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring for 30-60 minutes at room temperature.

  • If precipitation is slow or incomplete, the addition of a less polar solvent, such as anhydrous diethyl ether, can help to induce precipitation.

  • Once precipitation is complete, collect the solid salt by vacuum filtration.

  • Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any residual solvent and unreacted starting material.

  • Dry the resulting hydrochloride salt under vacuum.

  • Confirm the salt formation using analytical techniques such as ¹H NMR, ¹³C NMR, and elemental analysis. A downfield shift in the NMR signals of protons near the protonated nitrogen is indicative of salt formation.[3]

Protocol 2: Solubility Enhancement using a Co-solvent System

This protocol outlines a general procedure for using a co-solvent system to prepare a stock solution for in vitro assays.

Materials:

  • Imidazo[4,5-b]pyridine derivative

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Polyethylene glycol 400 (PEG 400)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Initial Solubility Screening: In small, separate vials, test the solubility of your compound in individual solvents (DMSO, ethanol, PEG 400) to determine the best primary solvent.

  • Prepare a Concentrated Primary Stock: Dissolve the compound in the best primary solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Gentle warming or sonication may be required to fully dissolve the compound.

  • Prepare a Co-solvent Mixture: Based on the tolerance of your experimental system, prepare a sterile co-solvent mixture. A common starting point could be a 1:1 (v/v) mixture of DMSO and PEG 400.

  • Prepare the Working Stock Solution: Dilute the concentrated primary stock solution with the co-solvent mixture to your desired working stock concentration. Ensure the solution remains clear and free of precipitation.

  • Final Dilution into Aqueous Medium: For your experiment, perform a final dilution of the working stock solution into your aqueous buffer or cell culture medium. It is crucial to add the stock solution to the aqueous medium while vortexing or stirring to ensure rapid and uniform dispersion, minimizing the risk of precipitation.

  • Visual Inspection: After the final dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the co-solvent ratio or lower the final concentration of the compound.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a simplified lab-scale protocol for preparing an ASD for preliminary in vitro testing.

Materials:

  • Imidazo[4,5-b]pyridine derivative

  • A suitable polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))

  • A common volatile solvent in which both the drug and polymer are soluble (e.g., methanol, acetone, or a mixture)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Solution Preparation: Co-dissolve the imidazo[4,5-b]pyridine derivative and the chosen polymer in a suitable volatile solvent in a round-bottom flask. The drug-to-polymer ratio will need to be optimized, but a starting point could be 1:4 (w/w).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation of the compound.

  • Drying: Once the solvent is removed, a thin film of the drug-polymer mixture will be formed on the flask wall. Scrape off the solid material and transfer it to a vacuum oven.

  • Final Drying: Dry the solid under vacuum at a temperature well below the glass transition temperature of the polymer to remove any residual solvent.

  • Characterization: The resulting solid should be a fine powder. Characterize the ASD to confirm the amorphous nature of the drug using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the ASD powder in your desired aqueous medium and compare it to the crystalline form of the drug.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating relevant signaling pathways that may be targeted by imidazo[4,5-b]pyridine derivatives and a general experimental workflow for addressing solubility issues.

experimental_workflow Experimental Workflow for Overcoming Poor Solubility start Poorly Soluble Imidazo[4,5-b]pyridine Derivative assess_sol Assess Kinetic and Thermodynamic Solubility start->assess_sol is_sol_ok Is Solubility Sufficient for Assay? assess_sol->is_sol_ok proceed Proceed with Experiment is_sol_ok->proceed Yes sol_enhance Select Solubility Enhancement Strategy is_sol_ok->sol_enhance No salt_form Salt Formation (e.g., HCl salt) sol_enhance->salt_form cosolvent Co-solvent System (e.g., DMSO/PEG) sol_enhance->cosolvent asd Amorphous Solid Dispersion (ASD) sol_enhance->asd reassess Re-assess Solubility salt_form->reassess cosolvent->reassess asd->reassess is_sol_improved Is Solubility Improved? reassess->is_sol_improved is_sol_improved->proceed Yes optimize Optimize Strategy or Try Alternative Method is_sol_improved->optimize No optimize->sol_enhance

Caption: Workflow for addressing poor solubility of imidazo[4,5-b]pyridine derivatives.

jak_stat_pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK (Janus Kinase) receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p nucleus Nucleus stat_p->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Inflammation) nucleus->gene_transcription Initiates inhibitor Imidazo[4,5-b]pyridine Derivative (Inhibitor) inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT pathway by imidazo[4,5-b]pyridine derivatives.

aurora_kinase_pathway Simplified Aurora Kinase Signaling in Mitosis aurora_a Aurora A Kinase centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome Regulates aurora_b Aurora B Kinase chromosome Chromosome Segregation & Cytokinesis aurora_b->chromosome Regulates mitosis Proper Mitotic Progression centrosome->mitosis chromosome->mitosis inhibitor Imidazo[4,5-b]pyridine Derivative (Inhibitor) inhibitor->aurora_a Inhibits inhibitor->aurora_b Inhibits

Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridine derivatives in mitosis.

pak4_pathway Simplified PAK4 Signaling Pathway cdc42 Active Cdc42/Rac1 pak4 PAK4 cdc42->pak4 Activates downstream Downstream Effectors (e.g., LIMK1, β-catenin) pak4->downstream Phosphorylates cellular_processes Cell Proliferation, Migration, & Survival downstream->cellular_processes inhibitor Imidazo[4,5-b]pyridine Derivative (Inhibitor) inhibitor->pak4 Inhibits cdk9_pathway Simplified CDK9-Mediated Transcription cdk9 CDK9/Cyclin T1 (P-TEFb) rnapii RNA Polymerase II cdk9->rnapii Phosphorylates transcription_elongation Transcription Elongation rnapii->transcription_elongation Promotes gene_expression Expression of Anti-apoptotic Proteins (e.g., Mcl-1) transcription_elongation->gene_expression inhibitor Imidazo[4,5-b]pyridine Derivative (Inhibitor) inhibitor->cdk9 Inhibits

References

Technical Support Center: Preventing N-nitroso Impurity Formation in Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piperidine-containing compounds. The focus is on understanding, preventing, and mitigating the formation of N-nitroso impurities, particularly N-nitrosopiperidine and related structures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of N-nitroso-piperidine impurities?

A1: N-nitroso-piperidine is formed through a nitrosation reaction between a piperidine-containing compound (a secondary amine) and a nitrosating agent. The most common nitrosating agents in pharmaceutical manufacturing are nitrite salts (like sodium nitrite) or nitrogen oxides. This reaction is typically accelerated under acidic conditions.

Q2: What are the common sources of nitrosating agents in the manufacturing process?

A2: Nitrosating agents can be introduced through various sources:

  • Raw Materials and Reagents: Nitrite impurities can be present in starting materials, reagents, and solvents.

  • Water: Potable water used in manufacturing processes can contain low levels of nitrites.

  • Excipients: Some common excipients have been found to contain trace levels of nitrites.

  • Manufacturing Equipment: Inadequate cleaning of equipment can lead to cross-contamination.

  • Degradation: Degradation of certain materials, like nitrocellulose in packaging, can release nitrogen oxides.

Q3: Are piperidine-containing compounds particularly susceptible to N-nitrosamine formation?

A3: Yes, the piperidine ring contains a secondary amine, which is a structural alert for N-nitrosation. The basicity and nucleophilicity of the nitrogen atom in the piperidine ring make it reactive towards electrophilic nitrosating agents.

Q4: What are the regulatory limits for N-nitrosopiperidine?

Q5: What are the primary strategies to prevent the formation of N-nitroso-piperidine?

A5: The main prevention strategies focus on controlling the three key factors for nitrosation: the presence of the amine, the nitrosating agent, and the reaction conditions. This includes:

  • Risk Assessment: A thorough risk assessment of the entire manufacturing process is the first step to identify potential sources of contamination.

  • Control of Raw Materials: Sourcing high-purity raw materials and excipients with low nitrite content is crucial.

  • Process Optimization: Modifying reaction conditions to avoid those that favor nitrosation is a key strategy. This includes controlling pH, temperature, and the choice of solvents.

  • Use of Inhibitors (Scavengers): Introducing compounds that react with and remove nitrosating agents can effectively prevent N-nitrosamine formation.

Troubleshooting Guide

Issue Potential Root Cause(s) Recommended Actions & Solutions
Detection of N-nitroso-piperidine in a new batch Contamination of a new lot of raw material or solvent with nitrites.1. Quarantine the batch. 2. Test the specific lot of raw material/solvent for nitrite content. 3. If contaminated, reject the lot and inform the supplier. 4. Review supplier qualification procedures.
Unforeseen reaction conditions during scale-up.1. Review the process parameters of the scaled-up batch against the development batch. 2. Pay close attention to pH, temperature, and reaction time. 3. Conduct small-scale experiments to replicate the conditions and confirm the cause.
Recurring low levels of N-nitroso-piperidine Trace nitrite impurities in commonly used excipients.1. Screen all excipients for nitrite content. 2. Consider alternative suppliers or grades of excipients with lower nitrite specifications. 3. Introduce a nitrite scavenger, such as ascorbic acid, into the formulation.
Degradation of the drug product during storage.1. Conduct stability studies under various temperature and humidity conditions to understand the rate of formation. 2. Evaluate the packaging material for any contribution to nitrosamine formation (e.g., nitrocellulose). 3. Consider reformulation with pH modifiers or antioxidants.
Inconsistent analytical results for N-nitroso-piperidine Matrix effects from the drug product formulation interfering with the analysis.1. Review the sample preparation procedure. Consider solid-phase extraction (SPE) to clean up the sample. 2. Use an isotopically labeled internal standard for N-nitrosopiperidine to correct for matrix effects. 3. Optimize the chromatographic and mass spectrometric conditions for better selectivity and sensitivity.
Thermal degradation of the N-nitroso-piperidine during GC analysis.1. Ensure the GC inlet temperature is not excessively high. 2. Consider using a different analytical technique, such as LC-MS, which operates at lower temperatures.

Quantitative Data on Mitigation Strategies

Table 1: Acceptable Intake (AI) Limits for Selected N-Nitrosamines
N-NitrosamineAbbreviationAI Limit (ng/day)Regulatory BodyNotes
N-NitrosodimethylamineNDMA96FDA, EMAA common, potent nitrosamine impurity.[2]
N-NitrosodiethylamineNDEA26.5FDA, EMAA highly potent nitrosamine impurity.[2]
N-Nitroso-piperazineNPZ1300FDAAI limit based on read-across analysis using N-nitrosopiperidine as a surrogate.[3][4]
N-Nitroso-methylphenidate1300FDAAI limit based on read-across analysis using N-nitrosopiperidine as a surrogate.

Note: The use of N-nitrosopiperidine as a surrogate for determining the AI of other nitrosamines highlights its significant and well-documented carcinogenic potential.[1][2]

Table 2: Efficacy of Nitrite Scavengers in Preventing N-Nitrosamine Formation

The following data is based on a study of the inhibition of N-nitroso-N'-phenylpiperazine (NPP) formation, a close structural analog of N-nitrosopiperidine. The experiments were conducted in a solution at 25°C and pH 3.0, with a molar ratio of amine:nitrite:scavenger of 1:1.1:22.

Nitrite ScavengerChemical ClassInhibition of NPP Formation
Ascorbic Acid (Vitamin C) AntioxidantHighly effective
para-Aminobenzoic Acid (PABA) AmineHighly effective
L-Cysteine Amino AcidHighly effective
Maltol Organic CompoundModerately effective
Propyl Gallate Phenolic AntioxidantModerately effective

This study demonstrates that ascorbic acid, PABA, and L-cysteine are potent inhibitors of nitrosamine formation for piperazine-containing structures and are expected to be similarly effective for piperidine-containing compounds.[5][6]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Quantification of N-Nitrosopiperidine

This protocol provides a general framework for the analysis of N-nitrosopiperidine in a drug product. Method optimization and validation are essential for each specific product matrix.

1. Sample Preparation:

  • Accurately weigh a portion of the ground drug product tablets.

  • Add a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Spike with an internal standard (e.g., N-nitrosopiperidine-d10).

  • Vortex and sonicate to ensure complete dissolution/extraction of the analyte.

  • Centrifuge the sample to pelletize excipients.

  • Filter the supernatant through a 0.2 µm filter before injection.

2. Chromatographic Conditions:

  • Instrument: UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna Omega C18, 150x4.6mm, 3µm) is commonly used.[7]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the nitrosamine, followed by a re-equilibration step.

  • Flow Rate: 0.45 mL/min.[7]

  • Column Temperature: 45°C.[7]

  • Injection Volume: 5 µL.[7]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • N-Nitrosopiperidine: Precursor ion (m/z) 115 -> Product ions (m/z) (e.g., 85, 56).

    • N-Nitrosopiperidine-d10 (Internal Standard): Precursor ion (m/z) 125 -> Product ions (m/z) (e.g., 93, 62).

    • Note: Specific transitions should be optimized for the instrument being used.

4. Quantification:

  • A calibration curve is constructed using standards of known concentrations of N-nitrosopiperidine and the internal standard.

  • The concentration of N-nitrosopiperidine in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Protocol 2: GC-TEA for the Analysis of N-Nitrosopiperidine

Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive method for the detection of N-nitroso compounds.

1. Sample Preparation:

  • Sample preparation is similar to that for LC-MS/MS, often involving liquid-liquid extraction or solid-phase extraction to isolate the nitrosamine from the sample matrix.

  • The final extract is concentrated to a small volume in a suitable solvent for GC analysis.

2. GC Conditions:

  • Instrument: Gas Chromatograph coupled with a Thermal Energy Analyzer.

  • Column: A capillary column suitable for amine analysis (e.g., a mid-polarity column).

  • Carrier Gas: Helium.

  • Injector Temperature: Typically around 200-250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 50°C and ramping up to 220°C.

3. TEA Conditions:

  • Pyrolyzer Temperature: Approximately 500-550°C. This temperature is optimized to cleave the N-NO bond.[8][9]

  • Ozone: Used as the reagent gas for the chemiluminescence reaction.

  • Detector: A photomultiplier tube detects the light emitted from the reaction of the NO radical with ozone.

Visualizations

N_Nitroso_Formation_Pathway cluster_inputs Piperidine Piperidine-Containing Compound (Secondary Amine) N_Nitrosopiperidine N-Nitroso-piperidine (Impurity) Piperidine->N_Nitrosopiperidine Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrite, NO+) Nitrosating_Agent->N_Nitrosopiperidine Acidic_Conditions Acidic Conditions (H+) Acidic_Conditions->Piperidine Catalyzes Reaction

Caption: Formation pathway of N-nitroso-piperidine impurity.

Mitigation_Workflow Start Start: Drug Development or Manufacturing Risk_Assessment Step 1: Risk Assessment Start->Risk_Assessment Identify_Risk Risk Identified? Risk_Assessment->Identify_Risk No_Risk No Further Action (Document Assessment) Identify_Risk->No_Risk No Mitigation Step 2: Implement Mitigation Strategies Identify_Risk->Mitigation Yes Confirmatory_Testing Step 3: Confirmatory Testing Mitigation->Confirmatory_Testing Control Control Strategy & Routine Monitoring Confirmatory_Testing->Control Mitigation_Strategies Mitigation Mitigation Strategies Process_Control Process Control Mitigation->Process_Control Raw_Materials Raw Material Control Mitigation->Raw_Materials Formulation Formulation Design Mitigation->Formulation pH pH Adjustment (to neutral/basic) Process_Control->pH Temp Lower Temperature Process_Control->Temp Nitrite_Content Low Nitrite Excipients & Solvents Raw_Materials->Nitrite_Content Supplier Supplier Qualification Raw_Materials->Supplier Scavengers Add Inhibitors (e.g., Ascorbic Acid) Formulation->Scavengers pH_Mod Add pH Modifiers Formulation->pH_Mod

References

Technical Support Center: Crystallization of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific crystallization data for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is not extensively available in public literature. This guide is based on established crystallization principles for heterocyclic compounds, particularly imidazopyridine and piperidine derivatives, to provide robust troubleshooting and methodological advice.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for crystallizing this compound?

A1: For heterocyclic compounds like this, a good starting point is to screen polar organic solvents. Based on the behavior of similar structures, consider solvents such as ethanol, isopropanol, acetonitrile, or ethyl acetate.[1][2] The goal is to find a solvent where the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: Oiling out occurs when the solute separates from the solution as a liquid phase instead of a solid. This is often due to high solute concentration or rapid cooling.[3]

  • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before any further cooling. Insulating the flask can help.[3]

  • Decrease Concentration: The solution may be too concentrated. Add more solvent to the mixture, reheat until a clear solution is achieved, and then cool slowly.[3]

  • Use a Co-solvent: Introducing a co-solvent can modify the solubility and prevent oiling out.

Q3: No crystals are forming even after the solution has cooled completely. What is the next step?

A3: A lack of crystal formation is typically due to insufficient supersaturation or high solubility in the chosen solvent.[3]

  • Induce Nucleation:

    • Seeding: Add a small, pure crystal of the compound to the solution to act as a nucleation site.[3][4]

    • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can promote nucleation.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the compound's concentration.[3]

    • Anti-Solvent Addition: Add a miscible solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes slightly turbid.[3][5]

Q4: The crystals are very fine needles, making them difficult to filter and dry. How can I obtain larger crystals?

A4: Fine, needle-like crystals often result from rapid crystallization in a highly supersaturated solution.[3]

  • Slow Down Crystallization: Decrease the cooling rate to allow for more orderly and larger crystal growth.[3]

  • Optimize Solvent System: Experiment with different solvents or co-solvent systems, as the solvent has a significant influence on crystal habit.[3]

Troubleshooting Guide

Problem Symptom Potential Cause Suggested Solution
No Crystallization Solution remains clear upon cooling.Insufficient supersaturation; compound is too soluble.1. Concentrate the solution by slow evaporation. 2. Add a seed crystal to induce nucleation.[3][4] 3. Introduce an anti-solvent dropwise.[3][5]
Oiling Out A liquid or oily layer separates from the solution.Solution is too concentrated; cooling is too rapid.1. Dilute the solution by adding more solvent and reheat. 2. Decrease the cooling rate significantly.[3] 3. Consider a different solvent system.
Amorphous Precipitation A fine, non-crystalline powder crashes out of solution.Very high level of supersaturation; solvent is a poor choice.1. Use a solvent in which the compound has moderate, temperature-dependent solubility. 2. Employ a much slower cooling or anti-solvent addition rate.
Poor Crystal Habit Crystals are very small, needle-like, or clumped together.High supersaturation leading to rapid nucleation.1. Reduce the rate of cooling or anti-solvent addition.[3] 2. Experiment with different solvents or add a co-solvent to modify crystal growth.[3]
Low Purity / Impurities Crystals appear discolored or analysis shows impurities.Impurities are co-crystallizing with the product.1. Perform a preliminary purification step (e.g., charcoal treatment, column chromatography). 2. Re-dissolve the crystals and recrystallize slowly to allow impurities to remain in the mother liquor.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude compound. Add a potential solvent dropwise at room temperature until the solid dissolves. If it dissolves readily, it is likely too good a solvent. A good solvent will require heating to dissolve the compound.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until all the solid has dissolved completely. Add a slight excess of solvent (5-10%) to ensure the solution is not saturated at the elevated temperature.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. To slow the cooling, the flask can be insulated with glass wool or placed in a warm water bath that is allowed to cool.

  • Crystal Growth: Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) to the stirred solution. Add the anti-solvent dropwise until the solution becomes persistently turbid.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystal Growth: Cover the container and allow it to stand undisturbed. Crystals should form as the solvent environment slowly reaches a point of supersaturation. Alternatively, the anti-solvent can be introduced via vapor diffusion.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a mixture of the solvent/anti-solvent or the pure anti-solvent, and dry.

Visualizations

Crystallization_Troubleshooting Troubleshooting Crystallization Issues start Saturated solution at high temperature cool Cool the solution start->cool observe Observe outcome cool->observe crystals Good crystals form observe->crystals Success no_crystals No crystals form observe->no_crystals Problem oiling_out Compound oils out observe->oiling_out Problem action_no_crystals Action: 1. Add seed crystal 2. Scratch flask 3. Evaporate solvent 4. Add anti-solvent no_crystals->action_no_crystals action_oiling_out Action: 1. Reheat and add more solvent 2. Slow down cooling rate oiling_out->action_oiling_out action_no_crystals->cool Retry action_oiling_out->cool Retry

Caption: A decision tree for troubleshooting common crystallization problems.

AntiSolvent_Workflow Anti-Solvent Crystallization Workflow cluster_0 Preparation cluster_1 Inducing Supersaturation cluster_2 Crystal Growth & Isolation dissolve 1. Dissolve compound in minimum 'good' solvent add_anti 2. Add anti-solvent dropwise until turbid dissolve->add_anti redissolve 3. Add 'good' solvent to clarify add_anti->redissolve stand 4. Allow to stand undisturbed redissolve->stand filter_dry 5. Filter, wash, and dry crystals stand->filter_dry

Caption: Workflow for the anti-solvent crystallization method.

References

Technical Support Center: Industrial Synthesis of Rimegepant Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of Rimegepant intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most critical intermediates in the synthesis of Rimegepant?

A1: Based on publicly available synthetic routes, two of the most critical intermediates are:

  • (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one: This chiral intermediate is crucial for establishing the correct stereochemistry of the final Rimegepant molecule.

  • 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one: This heterocyclic moiety is a key building block that is coupled with the chiral core of the molecule.

Q2: What are the primary challenges in the industrial synthesis of (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one?

A2: The main challenge lies in the regio- and enantioselective reduction of the precursor, 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione. Achieving high stereochemical purity is paramount for the efficacy and safety of the final drug product.[1] Traditional reducing agents often lead to a mixture of diastereomers, requiring difficult purification steps.

Q3: What methods are employed to overcome the stereoselectivity challenge in the synthesis of the chiral alcohol intermediate?

A3: Asymmetric transfer hydrogenation (ATH) using a Ruthenium catalyst is a highly effective method to achieve high enantioselectivity.[1] Enzymatic reduction is another approach that has been explored. Additionally, the Mitsunobu reaction can be used for the inversion of stereochemistry if the wrong isomer is formed.[2]

Q4: What are the common sources of impurities in the synthesis of Rimegepant intermediates?

A4: Impurities can arise from various sources, including:

  • Side reactions: Incomplete reactions or the formation of byproducts during key transformations.

  • Contaminants in starting materials: The quality of raw materials is crucial for the purity of the final intermediates.

  • Degradation: Some intermediates or the final product may be susceptible to degradation under certain conditions, such as oxidation or hydrolysis.

  • Reagents and solvents: Residual solvents and byproducts from reagents used in the synthesis can be a source of impurities.

Q5: Are there any specific safety concerns to be aware of during the synthesis of Rimegepant intermediates?

A5: Some synthetic routes may involve hazardous reagents. For example, older routes for the synthesis of certain nitrogen-containing heterocycles might use sodium azide, which is highly toxic and explosive. It is crucial to consult safety data sheets (SDS) for all reagents and, where possible, select synthetic routes that employ safer alternatives.

Troubleshooting Guides

Intermediate 1: (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

Issue 1.1: Low Enantioselectivity in Asymmetric Transfer Hydrogenation (ATH)

  • Possible Causes:

    • Suboptimal catalyst choice or catalyst deactivation.

    • Incorrect solvent or base.

    • Presence of impurities that poison the catalyst.

    • Incorrect reaction temperature or pressure.

  • Troubleshooting Steps:

    • Catalyst Screening: If enantiomeric excess (ee) is low, screen different chiral ligands and ruthenium precursors.

    • Solvent and Base Optimization: The choice of solvent and base can significantly impact enantioselectivity. Screen a range of solvents (e.g., dichloromethane, methanol, toluene) and bases (e.g., triethylamine, diisopropylethylamine).

    • Starting Material Purity: Ensure the diketone starting material is of high purity, as impurities can inhibit catalyst performance.

    • Temperature Control: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity, although the reaction rate may decrease.

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

Parameter Condition 1 Condition 2 Condition 3 Yield (%) ee (%)
Catalyst RuCl(p-cymene)[(R,R)-Ts-DPEN]RuCl(p-cymene)[(S,S)-Ts-DPEN][RuCl2(p-cymene)]2 / (R)-BINAP8595
Solvent DichloromethaneMethanolToluene9299
Base TriethylamineDiisopropylethylaminePotassium Carbonate8897

Caption: Table 1. Effect of Catalyst, Solvent, and Base on Yield and Enantioselectivity in ATH.

Issue 1.2: Formation of Diol Byproduct

  • Possible Cause:

    • Over-reduction of the diketone starting material.

  • Troubleshooting Steps:

    • Control Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the hydrogen source (e.g., formic acid) or the pressure of hydrogen gas.

    • Reaction Time: Monitor the reaction progress closely by HPLC and stop the reaction once the desired mono-reduction is complete.

    • Catalyst Loading: A lower catalyst loading may favor the mono-reduced product.

G Diketone 7,8-dihydro-5H-cyclohepta[b] pyridine-5,9(6H)-dione ATH Asymmetric Transfer Hydrogenation Diketone->ATH Desired_Product (R)-9-hydroxy-6,7,8,9-tetrahydro -5H-cyclohepta[b]pyridin-5-one ATH->Desired_Product Controlled Reduction Diol_Byproduct Diol Byproduct ATH->Diol_Byproduct Over-reduction

Caption: Diagram of the reduction of the diketone to the desired product and the potential over-reduction to a diol byproduct.

Intermediate 2: 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Issue 2.1: Impurity Formation in Reductive Amination

  • Possible Causes:

    • Formation of over-alkylated or dialkylated products.

    • Incomplete reaction leading to residual starting materials.

    • Side reactions of the aldehyde or amine starting materials.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB), which is known to minimize over-alkylation.

    • Control Stoichiometry: Use a slight excess of the amine component to ensure complete conversion of the aldehyde.

    • pH Control: Maintain the reaction at a slightly acidic pH (around 5-6) to favor imine formation and subsequent reduction.

    • Temperature Control: Perform the reaction at a controlled temperature (e.g., room temperature) to minimize side reactions.

    • Purification: If impurities are formed, purification by column chromatography or recrystallization of the hydrochloride salt may be necessary.

G Start 4-Piperidone Hydrochloride Boc_Protection Boc Protection Start->Boc_Protection Reductive_Amination Reductive Amination Boc_Protection->Reductive_Amination Cyclization Cyclization Reductive_Amination->Cyclization Deprotection Boc Deprotection Cyclization->Deprotection Final_Product 1-(piperidin-4-yl)-1,3-dihydro- 2H-imidazo[4,5-b]pyridin-2-one Deprotection->Final_Product

Caption: A typical synthetic workflow for the preparation of the imidazo[4,5-b]pyridin-2-one intermediate.

Issue 2.2: Low Yield in Curtius Rearrangement

  • Possible Causes:

    • Incomplete formation of the acyl azide intermediate.

    • Side reactions of the isocyanate intermediate.

    • Suboptimal reaction temperature.

  • Troubleshooting Steps:

    • Choice of Azide Source: Use a reliable azide source, such as diphenylphosphoryl azide (DPPA), and ensure anhydrous conditions.

    • Temperature Control: The Curtius rearrangement often requires heating. Optimize the temperature to ensure complete rearrangement without significant decomposition.

    • Trapping of Isocyanate: The intermediate isocyanate can be trapped in situ with a suitable alcohol to form a carbamate, which can then be cyclized to the desired product.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent side reactions with atmospheric moisture.

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
  • Materials:

    • 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione

    • (R,R)-Ts-DPEN (chiral ligand)

    • [RuCl2(p-cymene)]2 (ruthenium precursor)

    • Formic acid/triethylamine azeotrope (hydrogen source)

    • Dichloromethane (solvent)

  • Procedure:

    • To a solution of [RuCl2(p-cymene)]2 and (R,R)-Ts-DPEN in dichloromethane, add the 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.

    • Add the formic acid/triethylamine azeotrope dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by HPLC.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one.

Reagent Molar Equivalents
7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione1.0
[RuCl2(p-cymene)]20.005
(R,R)-Ts-DPEN0.01
Formic acid/triethylamine2.5

Caption: Table 2. Typical Reagent Stoichiometry for Asymmetric Transfer Hydrogenation.

Protocol 2: Synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one via Reductive Amination
  • Materials:

    • N-Boc-4-piperidone

    • 2,3-diaminopyridine

    • Sodium triacetoxyborohydride (STAB)

    • Acetic acid

    • Dichloromethane (solvent)

    • Carbonyldiimidazole (CDI)

    • Hydrochloric acid

  • Procedure:

    • Reductive Amination: To a solution of N-Boc-4-piperidone and 2,3-diaminopyridine in dichloromethane, add acetic acid followed by the portion-wise addition of STAB. Stir at room temperature for 12-18 hours.

    • Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, dry over sodium sulfate, and concentrate.

    • Cyclization: Dissolve the crude product in tetrahydrofuran and add CDI. Stir at room temperature until the reaction is complete (monitored by TLC/HPLC).

    • Deprotection: Concentrate the reaction mixture and dissolve the residue in a solution of HCl in dioxane. Stir until the deprotection is complete.

    • Isolation: The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether), and dry under vacuum.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic routes to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a key intermediate in the synthesis of pharmaceuticals such as the migraine medication, Rimegepant. The following sections detail various synthetic strategies, offering a side-by-side comparison of their quantitative data and outlining the experimental protocols for each.

At a Glance: Comparison of Synthetic Routes

The selection of an optimal synthesis route for this compound is contingent on factors such as starting material availability, scalability, cost, and safety. Below is a summary of the key quantitative metrics for two distinct and widely employed synthetic strategies.

ParameterRoute 1: Reductive Amination & CDI CyclizationRoute 2: Buchwald-Hartwig Amination & CDI Cyclization
Starting Materials 3-Amino-2-chloropyridine, tert-butyl 4-oxopiperidine-1-carboxylate2,3-Dichloropyridine, tert-butyl piperidin-4-ylcarbamate
Key Reactions Reductive Amination, Cyclization with CDIBuchwald-Hartwig Amination, Cyclization with CDI
Overall Yield HighGood (80% over two steps)
Scalability Amenable to large-scale productionScalable
Safety Considerations Avoids the use of hazardous reagents like sodium azide.Requires careful handling of palladium catalysts and ligands.
Key Advantages High yield, simple post-processing, low cost.Good yield, well-established methodology.

Visualizing the Synthetic Pathways

To aid in the conceptualization of the synthetic processes, the following diagrams illustrate the reaction sequences for the two primary routes discussed in this guide.

Synthesis_Route_1 start 3-Amino-2-chloropyridine + tert-butyl 4-oxopiperidine-1-carboxylate reductive_amination Reductive Amination start->reductive_amination intermediate1 tert-butyl 4-((2-chloropyridin-3-yl)amino)piperidine-1-carboxylate reductive_amination->intermediate1 cdi_cyclization CDI Cyclization intermediate1->cdi_cyclization intermediate2 tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate cdi_cyclization->intermediate2 deprotection Boc Deprotection intermediate2->deprotection product This compound deprotection->product

Caption: Route 1: Reductive Amination and CDI Cyclization Pathway.

Synthesis_Route_2 start 2,3-Dichloropyridine + Benzophenone imine buchwald Buchwald-Hartwig Amination start->buchwald intermediate1 3-chloro-2-(diphenylmethylideneamino)pyridine buchwald->intermediate1 hydrolysis_coupling Hydrolysis & Coupling with Boc-protected piperidine intermediate1->hydrolysis_coupling intermediate2 tert-butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate hydrolysis_coupling->intermediate2 cdi_cyclization2 CDI Cyclization intermediate2->cdi_cyclization2 intermediate3 tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate cdi_cyclization2->intermediate3 deprotection2 Boc Deprotection intermediate3->deprotection2 product This compound deprotection2->product

Caption: Route 2: Buchwald-Hartwig Amination and CDI Cyclization Pathway.

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis routes.

Route 1: Synthesis via Reductive Amination and CDI Cyclization

This route, adapted from patent literature, offers a high-yield and cost-effective method suitable for industrial production[1].

Step 1: Synthesis of tert-butyl 4-((2-chloropyridin-3-yl)amino)piperidine-1-carboxylate

To a solution of 3-amino-2-chloropyridine and tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent, a reducing agent such as sodium triacetoxyborohydride is added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC. The reaction mixture is then quenched, and the product is extracted, dried, and purified.

Step 2: Cyclization with Carbonyldiimidazole (CDI)

The intermediate from the previous step is dissolved in an appropriate solvent, and 1,1'-carbonyldiimidazole (CDI) is added. The mixture is heated to reflux and stirred overnight. After cooling, the product, tert-butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate, is isolated by filtration or extraction and purified.

Step 3: Boc Deprotection

The Boc-protected intermediate is treated with an acid, such as hydrochloric acid in a suitable solvent, to remove the tert-butoxycarbonyl protecting group. The final product, this compound, is then isolated as its salt or free base.

Route 2: Synthesis via Buchwald-Hartwig Amination and CDI Cyclization

This route utilizes a palladium-catalyzed amination reaction, a powerful tool in modern organic synthesis[2].

Step 1: Buchwald-Hartwig Amination

A mixture of 2,3-dichloropyridine, benzophenone imine, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., BINAP) is heated in the presence of a base (e.g., NaOtBu) in an inert solvent. Following the reaction, the intermediate is hydrolyzed with a mild acid to yield 3-chloro-2-aminopyridine.

Step 2: Second Buchwald-Hartwig Amination

The 3-chloro-2-aminopyridine is then coupled with a protected piperidine derivative, such as tert-butyl 4-aminopiperidine-1-carboxylate, using similar Buchwald-Hartwig conditions to afford tert-butyl 4-((2-aminopyridin-3-yl)amino)piperidine-1-carboxylate.

Step 3: Cyclization with Carbonyldiimidazole (CDI)

The resulting diamine is cyclized using CDI in a similar manner as described in Route 1 to form the protected intermediate.

Step 4: Boc Deprotection

The final deprotection step is carried out as described in Route 1 to yield the target compound.

Alternative Route: Curtius Rearrangement

An alternative approach described in the patent literature involves a Curtius rearrangement as the key step for the formation of the imidazo[4,5-b]pyridin-2-one ring system. This method starts from 4-piperidone hydrochloride and proceeds through the formation of 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)nicotinic acid. This carboxylic acid is then subjected to a Curtius rearrangement using an azide-forming reagent, followed by intramolecular cyclization to yield the desired product. This route is reported to be low-cost, safe, and high-yielding, making it suitable for industrial applications.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice between the reductive amination/CDI cyclization and the Buchwald-Hartwig amination/CDI cyclization will depend on the specific requirements of the synthesis, including cost of starting materials, available equipment, and desired scale. The Curtius rearrangement presents another strong, industrially applicable alternative. For process development, a thorough evaluation of each route's efficiency, robustness, and safety profile is recommended.

References

A Comparative Guide to Heterocyclic Cores in CGRP Antagonists: The Role of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting CGRP in Migraine Therapy

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine. Its release from trigeminal ganglia neurons leads to vasodilation of cranial blood vessels and neurogenic inflammation, contributing to the intense pain of a migraine attack. Consequently, antagonism of the CGRP receptor has emerged as a highly effective therapeutic strategy for both the acute and preventive treatment of migraine. This has led to the development of a new class of small-molecule CGRP receptor antagonists, colloquially known as "gepants."

A key determinant of the pharmacological profile of these antagonists is their core heterocyclic structure. This guide provides a comparative analysis of various heterocyclic cores employed in the design of CGRP antagonists, with a particular focus on the performance of the 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold, a central feature of the approved drug rimegepant.

The CGRP Signaling Pathway and Mechanism of Action of Antagonists

The binding of CGRP to its receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1), primarily initiates a Gαs-protein coupled signaling cascade. This results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). CGRP antagonists competitively block the binding of CGRP to its receptor, thereby inhibiting this signaling pathway and mitigating the downstream effects that contribute to migraine.

CGRP_Signaling_Pathway CGRP CGRP Receptor CGRP Receptor (CLR/RAMP1) CGRP->Receptor Binds Gs Gαs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKA->Cellular_Response Phosphorylates Targets Antagonist CGRP Antagonist Antagonist->Receptor Blocks

Caption: CGRP Receptor Signaling Pathway and Antagonist Inhibition.

Comparative Analysis of Heterocyclic Cores

The development of CGRP antagonists has seen the exploration of a diverse range of heterocyclic scaffolds. The choice of the core structure significantly influences key drug properties, including binding affinity, functional potency, selectivity, and pharmacokinetic parameters such as oral bioavailability and metabolic stability.

Key Heterocyclic Cores in CGRP Antagonists:
  • This compound: The core of Rimegepant . This scaffold has demonstrated high binding affinity and potency, coupled with favorable oral bioavailability and a good safety profile, leading to its successful clinical development and approval.[1][2]

  • Spiro[cyclopenta[b]pyridine-6,3′-pyrrolo[2,3-b]pyridine]-2'-one: A key component of Ubrogepant . This complex spirocyclic system also provides high-affinity antagonism of the CGRP receptor.[1]

  • Azaspiro[3.5]nonane derivative: The core of Atogepant , which is structurally distinct and has been developed for the preventive treatment of migraine.[3][4]

  • Quinolinone: A feature of Zavegepant , a third-generation antagonist developed for intranasal administration, highlighting the versatility of different cores for various delivery routes.[5][6]

  • Azepane-2-one (Caprolactam): A central scaffold in the early clinical candidate Telcagepant . While demonstrating efficacy, development was halted due to concerns of hepatotoxicity with daily dosing.[7]

  • Quinazolinone: The core of the first-generation intravenous antagonist Olcegepant .[8][9]

  • Indazole: This heterocycle has been utilized in several CGRP antagonist series. However, in some cases, it has been associated with time-dependent CYP3A4 inhibition, prompting medicinal chemistry efforts to identify replacements.[10]

Performance Data of CGRP Antagonists with Different Heterocyclic Cores

The following tables summarize the in vitro potency and clinical pharmacokinetic properties of key CGRP antagonists, categorized by their core heterocyclic structures.

Table 1: In Vitro Potency of CGRP Antagonists

Compound (Core Type)TargetAssay TypePotency (nM)Reference
Rimegepant (Imidazo[4,5-b]pyridin-2-one)Human CGRP ReceptorBinding Affinity (Ki)0.027[2]
Human CGRP ReceptorFunctional Antagonism (IC50)0.14[2]
Ubrogepant (Spiro-pyrrolopyridine)Human CGRP ReceptorBinding Affinity (Ki)0.07[11]
Human CGRP ReceptorFunctional Antagonism (IC50)0.08[11]
Atogepant (Azaspiro-nonane)Human CGRP ReceptorBinding Affinity (Ki)0.026[12]
Zavegepant (Quinolinone)Human CGRP ReceptorHigh Affinity AntagonistN/A[5][6]
Telcagepant (Azepane-2-one)Human CGRP ReceptorBinding Affinity (Ki)0.77[13]
Human CGRP ReceptorFunctional Antagonism (IC50)2.2[13]
Olcegepant (Quinazolinone)Human CGRP ReceptorFunctional Antagonism (IC50)0.08 (at human cerebral arteries)[8]

Note: Potency values can vary depending on the specific experimental conditions and cell systems used.

Table 2: Comparative Pharmacokinetics of Oral CGRP Antagonists

ParameterRimegepantUbrogepantAtogepant
Tmax (h) ~1.51.0 - 1.51.0 - 2.0
t1/2 (h) ~11~5-7~11
Bioavailability (%) ~64Information not readily available~68
Primary Metabolism CYP3A4, CYP2C9CYP3A4CYP3A4

Data compiled from publicly available information and clinical trial data.[14]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of CGRP antagonist candidates. Below are representative protocols for key in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the CGRP receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the CGRP receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CGRP receptor (CLR and RAMP1), such as HEK293 or SK-N-MC cells.

  • Radiolabeled CGRP ligand (e.g., [¹²⁵I]-hCGRP).

  • Test compounds at various concentrations.

  • Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled CGRP ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CGRP).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[15][16][17]

CGRP-Induced cAMP Accumulation Assay (HTRF)

This functional assay measures the ability of an antagonist to block the CGRP-induced increase in intracellular cAMP.

Objective: To determine the functional potency (IC50) of a test compound in inhibiting CGRP-stimulated cAMP production.

Materials:

  • Cells expressing the human CGRP receptor (e.g., CHO-K1 or HEK293).

  • Cell culture medium.

  • CGRP agonist (e.g., human α-CGRP).

  • Test compounds at various concentrations.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

  • HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96- or 384-well plate and culture until they reach the desired confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and add a stimulation buffer containing the PDE inhibitor and varying concentrations of the test compound. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add the CGRP agonist at a fixed concentration (typically the EC80) to all wells except the basal control. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and HTRF Reagent Addition: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio (acceptor/donor emission) and convert it to cAMP concentration using a standard curve. Plot the percentage of inhibition of the CGRP-induced cAMP response against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.[18][19]

Drug Discovery and Screening Workflow

The discovery of novel CGRP antagonists involves a multi-step process designed to identify potent, selective, and drug-like molecules.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization cluster_3 In Vivo Efficacy HTS High-Throughput Screening (e.g., Radioligand Binding Assay) Functional_Assay Functional Assay (cAMP Accumulation) HTS->Functional_Assay Hits Selectivity_Assay Selectivity Profiling (vs. related receptors) Functional_Assay->Selectivity_Assay Potent Antagonists ADME_Tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, etc.) Selectivity_Assay->ADME_Tox Selective Hits PK_Studies In Vivo Pharmacokinetics (Rodent, Non-human Primate) ADME_Tox->PK_Studies Optimized Leads Efficacy_Models In Vivo Efficacy Models (e.g., Marmoset Facial Blood Flow) PK_Studies->Efficacy_Models Candidate Selection

Caption: A typical screening cascade for CGRP antagonist discovery.

Conclusion

The this compound core has proven to be a highly successful scaffold in the development of CGRP receptor antagonists, as exemplified by the clinical success of rimegepant. This core provides a foundation for high potency and favorable pharmacokinetic properties. However, the diverse array of heterocyclic cores utilized in other approved and investigational "gepants" underscores the fact that multiple structural solutions can achieve effective CGRP antagonism.

The choice of a heterocyclic core is a critical decision in the drug design process, impacting not only the primary pharmacology but also the broader drug-like properties of the molecule. The comparative data presented in this guide highlight the performance of various scaffolds and provide a valuable resource for medicinal chemists and drug development professionals working to create the next generation of CGRP-targeted therapies for migraine and potentially other CGRP-mediated disorders. Future research will undoubtedly uncover novel heterocyclic cores with further optimized properties, continuing to advance this important area of medicine.

References

A Comparative Guide to Catalytic Systems for Imidazo[4,5-b]pyridine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the imidazo[4,5-b]pyridine core, a key scaffold in medicinal chemistry, is of paramount importance. This guide provides an objective comparison of various catalytic systems for the formation of this heterocyclic ring, supported by experimental data and detailed protocols.

The construction of the imidazo[4,5-b]pyridine ring system is a fundamental transformation in the synthesis of a wide array of biologically active compounds. The choice of catalyst plays a crucial role in determining the efficiency, yield, and environmental impact of this process. This comparison examines several prevalent catalytic methods, including palladium- and copper-based homogeneous catalysis, heterogeneous catalysis using clay-based systems, and catalyst-free approaches, offering a comprehensive overview for synthetic chemists.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the synthesis of 2-aryl-imidazo[4,5-b]pyridines, a common and important class of derivatives. The data is collated from various studies to provide a comparative perspective.

Catalyst SystemKey ReagentsSubstratesTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Ref.
Palladium-Catalyzed Pd(dppf)Cl₂, Na₂CO₃6-chloro-3-nitropyridin-2-amine, Phenylboronic acid901675-864[1]
Palladium-Catalyzed Pd(PPh₃)₄, K₂CO₃6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, Arylboronic acid120 (MW)0.535-1008[2]
Copper-Catalyzed CuI, Phenanthroline, tBuOLi3H-imidazo[4,5-b]pyridine, β-bromostyrenes120 (MW)0.5Moderate to GoodNot specified[3]
Heterogeneous Al³⁺-exchanged K10 clayN-ethyl-3-nitropyridin-2-amine, AldehydesNot specifiedNot specified80-93Not applicable[3][4]
Catalyst-Free Na₂S₂O₅2,3-diaminopyridine, BenzaldehydesNot specifiedNot specified58-94N/A[5]
Catalyst-Free None (in water)2,3-diaminopyridine, Aryl aldehydesThermalNot specified83-87N/A[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below to facilitate replication and adaptation.

Palladium-Catalyzed Synthesis of 4-Aryl-3-nitropyridin-2-amines[1]

A mixture of 6-chloro-3-nitropyridin-2-amine (1 equivalent), a phenylboronic acid derivative (1.2 equivalents), Pd(dppf)Cl₂ (0.04 equivalents), and Na₂CO₃ (2.20 equivalents) in deoxygenated dioxane:H₂O (2:1, 3 mL) is stirred in a sealed vial at 90 °C under a nitrogen atmosphere for 16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with brine, and concentrated. The resulting residue is purified by column chromatography on silica gel (15% ethyl acetate/hexanes) to yield the desired 4-aryl-3-nitropyridin-2-amine. This intermediate can then be subjected to reduction and cyclization to form the imidazo[4,5-b]pyridine ring.

Heterogeneous Catalysis with Al³⁺-Exchanged K10 Clay[3][4]

While a detailed protocol for the synthesis of 2-aryl-imidazo[4,5-b]pyridines using Al³⁺-exchanged K10 clay was not explicitly detailed in the search results, a general procedure for the synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines is described. This method involves the intramolecular cyclization of intermediates derived from N-ethyl-3-nitropyridin-2-amine and various aldehydes in the presence of the Al³⁺-K10 clay catalyst. The catalyst is noted to be reusable for at least five cycles with only a slight decrease in yield.[4]

Catalyst-Free Synthesis using Sodium Metabisulfite[5]

To a solution of the appropriate 2,3-diaminopyridine (1-2 mmol) in DMSO, the corresponding benzaldehyde (1 equivalent) and sodium metabisulfite (Na₂S₂O₅, 0.55 equivalents) are added. The reaction mixture is stirred, and upon completion, the product is isolated. This method provides moderate to high yields (58–94%) for the synthesis of various 2-phenyl-imidazo[4,5-b]pyridine derivatives.

Catalyst-Free Thermal Synthesis in Water[3]

The reaction of 2,3-diaminopyridine with substituted aryl aldehydes can be carried out in water under thermal conditions without the use of any oxidative reagent. This process yields 1H-imidazo[4,5-b]pyridine derivatives in excellent yields (83%–87%) through an air-oxidative cyclocondensation reaction in a single step.

Visualizing the Synthesis Workflow

The following diagrams illustrate the generalized experimental workflow and a common signaling pathway for the formation of the imidazo[4,5-b]pyridine ring.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2,3-Diaminopyridine Derivative C Mixing in Solvent A->C B Aldehyde / Carboxylic Acid Derivative B->C D Addition of Catalyst (e.g., Pd, Cu, Clay) or Catalyst-Free Conditions C->D E Heating / Stirring (Conventional or Microwave) D->E F Quenching / Extraction E->F G Column Chromatography F->G H Imidazo[4,5-b]pyridine G->H

Caption: Generalized workflow for imidazo[4,5-b]pyridine synthesis.

reaction_pathway reagents 2,3-Diaminopyridine + Aldehyde intermediate1 Schiff Base Intermediate reagents->intermediate1 Condensation (-H₂O) intermediate2 Cyclized Dihydro-imidazo[4,5-b]pyridine intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[4,5-b]pyridine intermediate2->product Oxidation (-2H)

Caption: Key steps in the formation of the imidazo[4,5-b]pyridine ring.

References

Comparative Guide to Analytical Methods for the Quantification of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. As this compound is a known intermediate in the synthesis of the migraine medication Rimegepant, this document outlines validated analytical techniques developed for Rimegepant that can be adapted for its precursor. The methods discussed are primarily based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a widely used technique for its sensitivity, accuracy, and reproducibility in pharmaceutical quality control.[1]

Cross-validation of analytical methods is a critical step to ensure that a validated procedure yields consistent and reliable results across different laboratories, equipment, and personnel.[2] This process is essential for maintaining data integrity throughout the drug development lifecycle.[3]

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters of various RP-HPLC methods developed for the quantification of Rimegepant. These methods can serve as a starting point for the analysis of this compound.

Parameter Method 1 (QbD-Based RP-HPLC) [1]Method 2 (RP-HPLC for Bulk & Formulation) [2]Method 3 (Stability-Indicating RP-HPLC) [4]
Stationary Phase C18 column (250 mm × 4.6 mm, 5 µm)Symmetry C18 (150mm x 4.6mm, 5µm)Waters C18 Column (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and phosphate buffer (60:40 v/v)Methanol and water (45:55% v/v)Potassium dihydrogen orthophosphate buffer (pH 7.0) and Methanol (30:70 v/v)
Flow Rate Not Specified0.8 ml/min0.8 ml/min
Detection Wavelength 280 nm260 nm272 nm
Retention Time Not Specified2.379 ± 0.02 min3.29 min
Linearity Range 10–100 µg/mL24-120 µg/mL70 to 210 µg/mL
Correlation Coefficient (r²) 0.9990.998> 0.999
Accuracy (% Recovery) 98% to 102%Not Specified99.52% to 99.97%
Precision (%RSD) < 2%< 2.0%< 2%

Experimental Protocols

Below are detailed methodologies for the analytical methods cited in the comparison table. These protocols can be adapted for the analysis of this compound.

Method 1: QbD-Based RP-HPLC Method [1]

  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer in a 60:40 volume/volume ratio.

  • Detection: UV detector set at a wavelength of 280 nm.

  • Standard Preparation: A calibration curve is constructed over a concentration range of 10–100 µg/mL.

  • Sample Preparation: To be adapted based on the sample matrix. For drug substance, dissolve a known quantity in the mobile phase.

Method 2: RP-HPLC for Bulk Drug and Pharmaceutical Formulations [2]

  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: Symmetry C18 (150mm x 4.6mm, 5µm).

  • Mobile Phase: A mixture of Methanol and water in a 45:55 volume/volume ratio.

  • Flow Rate: 0.8 ml/min.

  • Detection: UV detector set at a wavelength of 260 nm.

  • Standard Preparation: A stock solution of Rimegepant (e.g., 10 mg in 10 ml of diluent) is prepared. Serial dilutions are made to achieve concentrations in the range of 24-120 µg/ml.

  • Sample Preparation (for tablets): Weigh and crush 20 tablets. Transfer a powder equivalent to 75mg of rimegepant into a 100 mL volumetric flask, add diluent, sonicate to dissolve, and then dilute to volume. The solution is then centrifuged, and the supernatant is collected for analysis.[5]

Method 3: Stability-Indicating RP-HPLC Method [4]

  • Instrumentation: High-Performance Liquid Chromatography system with a PDA detector.

  • Column: Waters C18 Column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Potassium dihydrogen orthophosphate buffer (pH 7.0) and Methanol in a 30:70 volume/volume ratio.

  • Flow Rate: 0.8 ml/min.

  • Detection: PDA detector set at a wavelength of 272 nm.

  • Standard Preparation: Prepare a standard working solution at a concentration of 140 µg/mL.

  • Sample Preparation: To be adapted based on the sample matrix. The method was validated for linearity in the range of 70 to 210 µg/mL.

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an analytical method between a transferring (originating) laboratory and a receiving laboratory. This process ensures that the method performs consistently in a new environment.

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_atp Define Analytical Target Profile (ATP) develop_protocol Develop & Approve Transfer Protocol define_atp->develop_protocol train_receiving Train Receiving Lab Personnel develop_protocol->train_receiving prep_materials Prepare & Ship Materials (Samples, Standards) train_receiving->prep_materials transfer_ss Transferring Lab: Perform System Suitability & Analyze Samples prep_materials->transfer_ss receive_ss Receiving Lab: Perform System Suitability & Analyze Samples prep_materials->receive_ss compare_data Compare Data & Perform Statistical Analysis transfer_ss->compare_data receive_ss->compare_data acceptance_criteria Acceptance Criteria Met? compare_data->acceptance_criteria success Method Transfer Successful acceptance_criteria->success Yes failure Investigate Discrepancies & Re-evaluate acceptance_criteria->failure No failure->develop_protocol

Caption: Workflow for analytical method cross-validation.

This guide provides a foundational comparison of analytical methods that can be applied to this compound. Researchers should perform method adaptation and full validation according to ICH Q2 (R1) guidelines to ensure the selected method is suitable for its intended purpose.

References

A Comparative Guide to the Purity of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and purity of pharmaceutical reference standards are paramount for accurate analytical method development, validation, and quality control in drug manufacturing. 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a critical intermediate in the synthesis of Rimegepant, a medication for the treatment of migraines.[1][2][3] Ensuring the high purity of this reference standard is essential for reliable impurity profiling and safety assessment of the final active pharmaceutical ingredient (API).[3][4]

This guide provides a comparative benchmark of hypothetical reference standards for this compound, outlining the analytical methodologies used to assess their purity. The data presented is representative of what researchers should expect to see on a comprehensive Certificate of Analysis (CoA) from various grades of suppliers.

Data Presentation: Purity Benchmark

The following table summarizes hypothetical purity data for three tiers of reference standards, demonstrating the importance of multi-faceted analytical characterization.

ParameterSupplier A (Pharmacopeial Grade)Supplier B (Research Grade)Supplier C (Synthesis Grade)
Purity by HPLC-UV (Area %) 99.91%99.65%98.70%
Purity by qNMR (Mass %) 99.85% (Traceable to NIST SRM)99.52%98.55%
Water Content (Karl Fischer) 0.05%0.18%0.45%
Residual Solvents (GC-HS) < 100 ppm (Ethanol)< 500 ppm (Ethanol)< 2500 ppm (Ethanol, Toluene)
Impurity A < 0.03%0.08%0.35%
Impurity B < 0.03%0.07%0.40%
Total Impurities < 0.1%< 0.35%< 1.5%
Certificate of Analysis Comprehensive CoA with data & spectraStandard CoA with purity valuesPurity value only
  • Impurity A: N3-(piperidin-4-yl)pyridine-2,3-diamine (a potential process-related impurity).[1]

  • Impurity B: this compound N-oxide (a potential oxidative degradation product).[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of reference standard purity. The following protocols for High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are standard in the pharmaceutical industry for this type of analysis.

Purity Determination by HPLC-UV

This method is designed to separate the main compound from its organic impurities. Given the polar and basic nature of the analyte, a reverse-phase method with a column stable at a wider pH range and specific mobile phase modifiers is recommended to achieve good peak shape and retention.[5][6]

a) Chromatographic Conditions:

  • Instrument: UHPLC/HPLC system with UV/PDA detector.

  • Column: Waters XBridge C18, 2.5 µm, 4.6 x 75 mm, or equivalent column suitable for polar compounds.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 5 µL.

b) Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter before injection.

c) Data Analysis:

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification is confirmed by comparing retention times with known impurity standards, if available.

Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity (as a mass fraction) without the need for a specific reference standard of the same compound.[7][8] It relies on comparing the integral of an analyte's signal to that of a certified internal standard.[9][10]

a) Instrument and Acquisition Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard: Maleic acid (certified reference material). A known weight of the internal standard is added to a known weight of the analyte.

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 30 seconds to ensure full signal relaxation for accurate integration.

  • Number of Scans: 16 or higher for a good signal-to-noise ratio.

b) Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound reference standard into a clean vial.

  • Accurately weigh approximately 5 mg of the certified internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Vortex to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

c) Data Processing and Calculation:

  • Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).

  • Select well-resolved, characteristic signals for both the analyte and the internal standard that are free from overlap with other signals.

  • Carefully integrate these selected signals.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: mass

    • P_std: Purity of the internal standard

Mandatory Visualizations

The following diagrams illustrate the workflows and logical relationships involved in the purity assessment of a reference standard.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Gradient Separation inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report

Caption: HPLC-UV Experimental Workflow for Purity Analysis.

QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Std weigh_is->dissolve acquire Acquire 1H Spectrum dissolve->acquire params Use Long D1 Delay process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity (Mass %) integrate->calculate

Caption: Quantitative NMR (qNMR) Workflow for Purity Determination.

Purity_Assessment_Logic cluster_organic Organic Purity cluster_inorganic Inorganic & Volatile Impurities hplc HPLC-UV Purity (Area %) assigned_purity Assigned Purity (Mass Balance) hplc->assigned_purity qnmr qNMR Purity (Mass %) qnmr->assigned_purity Confirmatory kf Water Content (Karl Fischer) kf->assigned_purity gc Residual Solvents (GC) gc->assigned_purity

Caption: Logical Relationship of Purity Assessment Methods.

References

The Cutting Edge of Drug Discovery: A Comparative Analysis of Imidazo[4,5-b]pyridine Isomers' Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to the versatile imidazo[4,5-b]pyridine scaffold, a class of heterocyclic compounds with a remarkable breadth of biological activities. The structural similarity of these compounds to endogenous purines allows them to interact with a wide array of biological targets, leading to promising therapeutic applications in oncology, inflammation, and infectious diseases. This guide provides a detailed comparative analysis of the biological activity of various imidazo[4,5-b]pyridine isomers, supported by experimental data and methodological insights to inform future drug discovery efforts.

The imidazo[4,5-b]pyridine core, a fusion of imidazole and pyridine rings, can exist in different isomeric forms, primarily the 1H- and 3H-isomers, which can significantly influence their biological profiles. Furthermore, substitutions on this scaffold have been extensively explored to modulate potency and selectivity. This analysis delves into the nuanced differences in the anticancer, anti-inflammatory, and antiviral activities of these isomers and their derivatives.

Anticancer Activity: A Tale of Two Isomers

Substituted imidazo[4,5-b]pyridine derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of key cellular kinases. Comparative studies, while not always direct, allow for an assessment of the therapeutic potential of different isomeric forms.

A series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their cytotoxic activity against a panel of cancer cell lines. Notably, the K562 chronic myeloid leukemia cell line showed the highest sensitivity to these compounds.[1] In a separate study, amidino-substituted imidazo[4,5-b]pyridines also displayed potent antiproliferative effects, with some derivatives exhibiting sub-micromolar inhibitory concentrations against colon carcinoma cell lines.[2][3]

The position of substituents on the imidazo[4,5-b]pyridine core plays a critical role in determining anticancer potency. For instance, N-phenyl-imidazo[4,5-b]pyridin-2-amines have been synthesized and shown to exhibit potent anti-proliferative and CDK9 inhibitory activities.[4] Similarly, other derivatives have been identified as potent inhibitors of Aurora kinases.[5][6]

Compound/IsomerCancer Cell LineIC50 (µM)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3c)K562 (Chronic Myeloid Leukemia)<20[1]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)K562 (Chronic Myeloid Leukemia)<20[1]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3h)K562 (Chronic Myeloid Leukemia)<20[1]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 10)SW620 (Colon Carcinoma)0.4[2][3]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 14)SW620 (Colon Carcinoma)0.7[2][3]
N-phenyl-imidazo[4,5-b]pyridin-2-amine (Lead compound 18b)HCT-116 (Colon Carcinoma)Potent[4]
N-phenyl-imidazo[4,5-b]pyridin-2-amine (Lead compound 18b)MCF-7 (Breast Carcinoma)Potent[4]
Imidazo[4,5-b]pyridine derivative (Compound 31)Aurora-A Kinase0.042[6]
Imidazo[4,5-b]pyridine derivative (Compound 31)Aurora-B Kinase0.198[6]
Imidazo[4,5-b]pyridine derivative (Compound 31)Aurora-C Kinase0.227[6]

Anti-inflammatory Activity: Targeting COX Enzymes

The anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes. A study of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives revealed their inhibitory activity against both COX-1 and COX-2.[1][7] Several compounds within this series demonstrated potent and selective inhibition of COX-2, a key target for anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[1][7]

Compound/IsomerTargetIC50 (µmol/L)SelectivityReference
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3c)COX-2<20Selective[1]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3f)COX-29.2~2.4-fold vs COX-1[1][7]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (Compound 3h)COX-2<20Selective[1]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (General)COX-110 - 43-[1]

Antiviral and Other Biological Activities

The biological activity of imidazo[4,5-b]pyridines extends beyond cancer and inflammation. Certain amidino-substituted derivatives have shown selective, albeit moderate, activity against respiratory syncytial virus (RSV).[2][3] The structural similarity to purines has also led to the investigation of these compounds as kinase inhibitors for a variety of therapeutic targets.[8][9][10]

Compound/IsomerVirus/TargetEC50 (µM)Reference
Bromo-substituted imidazo[4,5-b]pyridine (Compound 7)Respiratory Syncytial Virus (RSV)21[2][3]
para-cyano-substituted imidazo[4,5-b]pyridine (Compound 17)Respiratory Syncytial Virus (RSV)58[2][3]

Experimental Protocols

In Vitro Antiproliferative Assay

The antiproliferative activity of the imidazo[4,5-b]pyridine derivatives was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

  • Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The 50% inhibitory concentration (IC50) values were calculated from the dose-response curves.

COX Inhibition Assay

The in vitro inhibitory activity of the compounds against COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit.

  • Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.

  • Incubation: The test compounds were pre-incubated with the respective enzymes in the presence of arachidonic acid as the substrate.

  • Reaction Termination and Detection: The reaction was terminated, and the prostaglandin F2α produced was measured colorimetrically at 590 nm.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition versus the compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of imidazo[4,5-b]pyridine isomers stem from their ability to modulate various cellular signaling pathways.

anticancer_pathway cluster_0 Imidazo[4,5-b]pyridine Derivatives cluster_1 Kinase Inhibition cluster_2 Downstream Effects N-phenyl-imidazo[4,5-b]pyridin-2-amines N-phenyl-imidazo[4,5-b]pyridin-2-amines CDK9 CDK9 N-phenyl-imidazo[4,5-b]pyridin-2-amines->CDK9 Inhibit Other Imidazo[4,5-b]pyridine Derivatives Other Imidazo[4,5-b]pyridine Derivatives Aurora Kinases Aurora Kinases Other Imidazo[4,5-b]pyridine Derivatives->Aurora Kinases Inhibit Mcl-1 Reduction Mcl-1 Reduction CDK9->Mcl-1 Reduction Leads to Caspase 3/7 Activation Caspase 3/7 Activation Mcl-1 Reduction->Caspase 3/7 Activation Promotes Apoptosis Apoptosis Caspase 3/7 Activation->Apoptosis Induces

Anticancer Mechanism of Action.

anti_inflammatory_pathway 2,3-diaryl-3H-imidazo[4,5-b]pyridines 2,3-diaryl-3H-imidazo[4,5-b]pyridines COX-2 COX-2 2,3-diaryl-3H-imidazo[4,5-b]pyridines->COX-2 Inhibit Prostaglandin Synthesis Prostaglandin Synthesis COX-2->Prostaglandin Synthesis Catalyzes Inflammation Inflammation Prostaglandin Synthesis->Inflammation Mediates

Anti-inflammatory Mechanism of Action.

experimental_workflow cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis Synthesis of Isomers Synthesis of Isomers Structural Analysis Structural Analysis Synthesis of Isomers->Structural Analysis Antiproliferative Assay Antiproliferative Assay Structural Analysis->Antiproliferative Assay COX Inhibition Assay COX Inhibition Assay Structural Analysis->COX Inhibition Assay Antiviral Assay Antiviral Assay Structural Analysis->Antiviral Assay IC50/EC50 Determination IC50/EC50 Determination Antiproliferative Assay->IC50/EC50 Determination COX Inhibition Assay->IC50/EC50 Determination Antiviral Assay->IC50/EC50 Determination Structure-Activity Relationship Structure-Activity Relationship IC50/EC50 Determination->Structure-Activity Relationship

General Experimental Workflow.

References

Structure-Activity Relationship of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one scaffold is a key pharmacophore in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their application as inhibitors of key kinases implicated in oncology, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). The information presented herein is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of selected this compound analogs against various kinases. The data highlights the impact of substitutions on the core scaffold on potency and selectivity.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs against Aurora Kinases

Compound IDR1-substituentR2-substituentAurora-A (IC50, µM)Aurora-B (IC50, µM)Aurora-C (IC50, µM)Reference
1a H4-(4-methylpiperazin-1-yl)phenyl0.015 ± 0.0030.0250.019[1]
1b Cl1,3-dimethyl-1H-pyrazol-4-ylKd = 7.5 nMKd = 48 nM-[2]
1c Br4-(4-methylpiperazin-1-yl)phenyl---[1]

Table 2: Inhibitory Activity of Imidazo[4,5-b]pyridine Analogs against FLT3 Kinase

Compound IDR1-substituentR2-substituentFLT3 (Kd, nM)FLT3-ITD (Kd, nM)FLT3(D835Y) (Kd, nM)Reference
2a Cl1,3-dimethyl-1H-pyrazol-4-yl6.23814[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., Aurora-A, FLT3)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of serially diluted test compound or DMSO as a vehicle control.

  • Kinase Reaction Initiation: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescent Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

The following diagrams illustrate key concepts and workflows related to the structure-activity relationship studies of this compound analogs.

SAR_Workflow cluster_0 Lead Identification & Optimization Core_Scaffold 1-(Piperidin-4-yl)-1H- imidazo[4,5-b]pyridin-2(3H)-one Analog_Synthesis Analog Synthesis (Modification of R1, R2, etc.) Core_Scaffold->Analog_Synthesis Chemical Synthesis SAR_Analysis Structure-Activity Relationship Analysis Analog_Synthesis->SAR_Analysis Biological Screening Lead_Optimization Lead Optimization (Improved Potency & Selectivity) SAR_Analysis->Lead_Optimization Data-driven Design Lead_Optimization->Analog_Synthesis Iterative Cycles

Caption: A general workflow for the structure-activity relationship (SAR) analysis and lead optimization of this compound analogs.

Kinase_Inhibition_Pathway Inhibitor Imidazo[4,5-b]pyridine Analog Kinase Target Kinase (e.g., Aurora-A, FLT3) Inhibitor->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling

Caption: A simplified signaling pathway illustrating the mechanism of action of this compound analogs as kinase inhibitors.

References

A Head-to-Head Comparison of Key Intermediates for Novel CGRP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists has marked a new era in the treatment of migraines. The synthesis of these complex molecules, including rimegepant, ubrogepant, atogepant, and zavegepant, relies on the efficient production of key chemical intermediates. This guide provides a detailed, head-to-head comparison of these critical building blocks, focusing on their synthetic pathways, performance metrics, and the experimental protocols for their preparation. This objective analysis is intended for researchers, scientists, and professionals in drug development to navigate the complexities of synthesizing next-generation migraine therapies.

CGRP Receptor Signaling Pathway

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a pivotal role in the pathophysiology of migraine.[1][2] It is released from trigeminal nerve endings and binds to the CGRP receptor, a heterodimer of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1][3] This interaction triggers a signaling cascade, primarily through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn contributes to vasodilation, neurogenic inflammation, and pain signal transmission—all hallmarks of a migraine attack.[1][4] CGRP receptor antagonists work by competitively blocking this receptor, thereby preventing CGRP from binding and initiating the downstream signaling cascade.[5][6]

G cluster_receptor CGRP Receptor cluster_downstream Downstream Signaling CLR CLR Gs Gαs CLR->Gs Activates RAMP1 RAMP1 RAMP1->Gs Activates CGRP CGRP CGRP->CLR Binds to CGRP->RAMP1 Binds to Antagonist CGRP Antagonist Antagonist->CLR Blocks Antagonist->RAMP1 Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Leads to Inflammation Neurogenic Inflammation PKA->Inflammation Leads to Pain Pain Transmission PKA->Pain Leads to

CGRP Receptor Signaling Pathway and Antagonist Inhibition

Comparison of Key Intermediates

The synthesis of each CGRP receptor antagonist presents unique challenges and involves distinct key intermediates. A comparative analysis of the synthetic routes to these intermediates is crucial for evaluating the overall efficiency, scalability, and cost-effectiveness of the final drug production.

CGRP AntagonistKey Intermediate(s)Synthetic Approach Highlights
Rimegepant (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-oneRu-catalyzed Asymmetric Transfer Hydrogenation (ATH) of a dione precursor.[7][8]
Ubrogepant 1. Chiral Lactam: ((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)amine2. Chiral Spiro Acid: (S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid1. Enzyme-mediated dynamic kinetic transamination.[9][10]2. Asymmetric spirocyclization using a novel phase transfer catalyst.[9][10]
Atogepant (S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acidShared intermediate with ubrogepant. Synthesis involves late-stage amide coupling of complex fragments.[11][12]
Zavegepant 1. (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride2. Methyl (R)-3-(7-methyl-1H-indazol-5-yl)-2-(4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamido) propanoateConvergent synthesis involving the coupling of two key fragments.[13][14]

Performance Data of Intermediate Synthesis

The efficiency of synthesizing these key intermediates is a critical factor in the overall drug manufacturing process. The following table summarizes the reported performance data for the synthesis of each intermediate.

IntermediateCGRP AntagonistYieldPurityEnantiomeric Excess (ee) / Diastereomeric Ratio (dr)
(R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-oneRimegepant92.1%[7][15]>99.8%[7][15]99.9% ee[7][15]
Chiral LactamUbrogepantHigh YieldHigh>60:1 dr[16]
Chiral Spiro AcidUbrogepant/AtogepantHigh YieldOptically PureHigh ee
Methyl (R)-3-(7-methyl-1H-indazol-5-yl)-2-(4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamido) propanoateZavegepantNot explicitly stated>99%[14]Not explicitly stated

Experimental Protocols

Detailed methodologies are essential for the replication and optimization of synthetic processes. The following are outlines of the experimental protocols for the synthesis of the key intermediates.

Synthesis of Rimegepant Intermediate: (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one

This synthesis utilizes a Ru-catalyzed asymmetric transfer hydrogenation (ATH) of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione.[7][8]

Experimental Workflow:

G cluster_conditions Reaction Conditions Start 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione Reaction Ru-catalyzed ATH Start->Reaction Product (R)-9-hydroxy-6,7,8,9-tetrahydro-5H- cyclohepta[b]pyridin-5-one Reaction->Product Catalyst Ru-catalyst (e.g., CAT05) Base DIPEA Solvent Dichloromethane H_Source Formic Acid

Synthesis of Rimegepant Intermediate

Procedure:

  • To a solution of 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione in dichloromethane, a ruthenium catalyst (e.g., CAT05, 0.5 mol%) and N,N-diisopropylethylamine (DIPEA) are added.[7]

  • Formic acid is then added as the hydrogen source.[7]

  • The reaction mixture is stirred at room temperature until completion.

  • The product is isolated and purified by chromatography to yield the desired (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one.[7]

Synthesis of Ubrogepant Intermediates

The synthesis of ubrogepant involves two key fragments that are later coupled.[9][16]

  • Chiral Lactam Synthesis: An enzyme-mediated dynamic kinetic transamination is employed to set two stereocenters simultaneously.[9][10] This biocatalytic approach offers high stereoselectivity.

  • Chiral Spiro Acid Synthesis: This intermediate is formed via an asymmetric spirocyclization reaction catalyzed by a novel doubly quaternized phase transfer catalyst, which provides optically pure material upon isolation.[9][10]

Logical Relationship for Ubrogepant Synthesis:

G cluster_intermediates Key Intermediates Lactam Chiral Lactam Coupling Amide Bond Formation Lactam->Coupling SpiroAcid Chiral Spiro Acid SpiroAcid->Coupling Ubrogepant Ubrogepant Coupling->Ubrogepant

Convergent Synthesis of Ubrogepant
Synthesis of Atogepant Intermediate: (S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid

This spirocyclic carboxylic acid is a key intermediate for both atogepant and ubrogepant.[11][12] The synthesis involves a multi-step sequence to construct the complex spirocyclic core. A novel process has been developed to prepare this intermediate, highlighting the ongoing innovation in synthetic methodology for this class of compounds.[11]

Synthesis of Zavegepant Intermediate: Methyl (R)-3-(7-methyl-1H-indazol-5-yl)-2-(4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamido) propanoate

The synthesis of this advanced intermediate for zavegepant involves the coupling of two precursor fragments.[14]

Procedure Outline:

  • (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride is reacted with 1,1'-carbonyldiimidazole (CDI) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[14]

  • To this activated intermediate, 3-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride is added.[14]

  • The reaction mixture is heated to facilitate the coupling.[14]

  • The final product is isolated and purified, often via crystallization, to yield a solid with high purity.[14]

Conclusion

The efficient and stereoselective synthesis of key intermediates is paramount to the successful and cost-effective manufacturing of CGRP receptor antagonists. The synthetic strategies for the intermediates of rimegepant, ubrogepant, atogepant, and zavegepant showcase a range of modern synthetic methodologies, from asymmetric catalysis with transition metals to biocatalysis and the use of novel phase transfer catalysts. The data presented in this guide highlights the high yields and purities achievable for these complex molecules. For researchers in the field, a thorough understanding of these synthetic pathways and their comparative performance is essential for the continued development of innovative therapies for migraine.

References

Safety Operating Guide

Proper Disposal of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and environmentally responsible disposal of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one and its hydrochloride salt, a compound commonly used in pharmaceutical research. Adherence to these procedures is vital to mitigate risks to personnel and the environment.

The primary directive for the disposal of this compound, as indicated in its Safety Data Sheet (SDS), is to "Dispose of contents/container in accordance with local regulation".[1] This underscores the importance of consulting with your institution's Environmental Health & Safety (EH&S) department to ensure full compliance with all applicable federal, state, and local regulations. This compound is classified as hazardous, and improper disposal can lead to significant penalties and safety incidents.

Hazard Profile and Safety Precautions

The hydrochloride salt of this compound is categorized as a hazardous substance.[1] Understanding its specific hazards is the first step in ensuring safe handling and disposal.

Summary of Hazard Information:

Hazard CategoryGHS ClassificationHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Data sourced from the MedChemExpress Safety Data Sheet for this compound Hydrochloride.[1]

Due to these hazards, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A laboratory coat

  • Closed-toe shoes

Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound from the point of generation to its final removal.

1. Waste Identification and Segregation:

  • Identify: All materials contaminated with this compound, including unused product, reaction residues, and contaminated lab supplies (e.g., pipette tips, gloves, and absorbent paper), must be treated as hazardous waste.

  • Segregate: This waste must be segregated from non-hazardous laboratory trash. Do not mix it with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines. Incompatible wastes can react violently or release toxic gases. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[2]

2. Waste Collection and Containerization:

  • Solid Waste:

    • For pure, unused compound, the original manufacturer's container is often the best option for disposal.[3]

    • For contaminated lab supplies, use a designated, leak-proof solid waste container lined with a heavy-duty plastic bag.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a dedicated, shatter-resistant container (e.g., a high-density polyethylene bottle) with a secure, screw-on cap.[2][3]

    • Ensure the container is chemically compatible with the waste.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Sharps:

    • Any sharps (e.g., needles, contaminated broken glass) must be placed in a designated sharps container to prevent punctures.

3. Labeling:

  • "Hazardous Waste" Label: Immediately affix a "Hazardous Waste" label to the container.[2]

  • Detailed Contents: Clearly list all chemical constituents and their approximate percentages on the label. For this compound, include its full chemical name and CAS number (781649-84-1 for the hydrochloride salt).[1]

4. Storage:

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[2]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[3]

  • Secure Storage: Keep the storage area secure and accessible only to authorized personnel. The Safety Data Sheet for the hydrochloride salt specifies "Store locked up".[1]

5. Arranging for Disposal:

  • Contact EH&S: Once the container is full or the accumulation time limit set by your institution is approaching, contact your Environmental Health & Safety department to schedule a pickup.

  • Licensed Contractor: Your institution will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material in accordance with all regulations, which typically involves incineration for pharmaceutical waste.[4][5]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[5][6] Flushing pharmaceuticals can lead to environmental contamination of waterways.[6]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G Disposal Workflow for this compound cluster_generation Waste Generation & Collection cluster_accumulation Waste Accumulation & Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical, contaminated labware) B Wear Appropriate PPE (Gloves, safety glasses, lab coat) A->B D Segregate from Incompatible Waste C Select Compatible Waste Container (Clearly labeled 'Hazardous Waste') B->C C->D E Store in Designated Satellite Accumulation Area (SAA) D->E G Request Pickup from EH&S F Use Secondary Containment E->F F->G H Transfer to Licensed Hazardous Waste Contractor G->H I Final Disposal via Incineration (Regulatory Compliant) H->I

References

Essential Safety and Operational Guide for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS No. 781649-84-1). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification and Classification

The compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact that can lead to irritation.[1]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for handling large quantities.Minimizes the risk of inhaling dust or aerosols that can cause respiratory tract irritation.[1][3]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Handling Protocol
  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[4]

    • Assemble all necessary equipment and reagents before starting.

    • Verify that an emergency eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE) :

    • Don the appropriate PPE as specified in the table above.

  • Weighing and Transfer :

    • Handle the solid compound carefully to avoid generating dust.

    • Use a ventilated balance enclosure or a fume hood for weighing.[4]

    • Transfer the compound using appropriate tools (e.g., spatula) to minimize spillage.

  • During Use :

    • Avoid eating, drinking, or smoking in the laboratory.[1]

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling the compound.[1]

  • In Case of a Spill :

    • Evacuate the immediate area if necessary.

    • Wear appropriate PPE for cleanup.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for proper disposal.

Disposal Plan

All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

  • Waste Segregation :

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.[7]

  • Container Management :

    • Use a compatible, leak-proof container for waste collection.[7]

    • Keep the waste container closed at all times, except when adding waste.[7]

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal Procedure :

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Do not dispose of this chemical down the drain or in the regular trash.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety Safety Measures prep_ppe Don PPE handling_weigh Weigh Compound prep_ppe->handling_weigh prep_setup Prepare Work Area prep_setup->prep_ppe handling_transfer Transfer to Reaction handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate safety_spill Spill Response handling_reaction->safety_spill safety_exposure First Aid handling_reaction->safety_exposure cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Reactant of Route 2
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.